molecular formula C15H14ClN3O3S B1678510 PKUMDL-WQ-2201

PKUMDL-WQ-2201

Numéro de catalogue: B1678510
Poids moléculaire: 351.8 g/mol
Clé InChI: XPACBFAEZIPDRT-QGMBQPNBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid is a high-purity chemical reagent designed for advanced research and development applications. This compound features a unique molecular architecture that combines a substituted benzoic acid core with a furan ring linked by a hydrazinylidene spacer. This structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of novel heterocyclic compounds . Compounds containing furan and benzoic acid moieties are of significant interest in pharmaceutical research for their potential to interact with key biological targets . For instance, structurally similar molecules have been investigated for their activity against targets like Cyclin-dependent kinase 2 (CDK2) . Researchers can utilize this reagent as a key building block to develop new molecular entities for screening against various diseases. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPACBFAEZIPDRT-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PKUMDL-WQ-2201

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document details the molecular interactions, biochemical effects, and cellular consequences of PHGDH inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of PHGDH

This compound is a potent and selective, non-NAD+ competing allosteric inhibitor of the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH)[1]. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic route for the proliferation of certain cancer cells[2][3]. By binding to a computationally predicted allosteric site, designated as site II, this compound induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity[4][5]. This allosteric inhibition prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[6]. Consequently, this compound effectively suppresses the de novo synthesis of serine in cancer cells, leading to reduced tumor growth[1].

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition Data

TargetInhibitorIC50 (μM)Notes
Wild-type PHGDHThis compound35.7Non-NAD+ competing allosteric inhibition.[1]
PHGDH mutant (T59A)This compound69---
PHGDH mutant (T56AK57A)This compound>300---

Table 2: Cell-Based Activity Data

Cell LineCancer TypePHGDH StatusEC50 (μM)Notes
MDA-MB-468Breast CancerAmplified7.7Highly sensitive.
HCC70Breast CancerAmplified10.8Highly sensitive.
ZR-75-1Breast CancerNon-amplified>100Reduced sensitivity.
MDA-MB-231Breast CancerNon-amplified>200Reduced sensitivity.
MCF-7Breast CancerNon-amplified>200Reduced sensitivity.

Signaling and Metabolic Pathways

The primary molecular target of this compound is PHGDH, a key enzyme in the serine biosynthesis pathway. Inhibition of PHGDH has significant downstream effects on cellular metabolism.

The Serine Biosynthesis Pathway

The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the point of inhibition by this compound.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 (Glutamate -> α-Ketoglutarate) Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine Protein Synthesis Protein Synthesis Serine->Protein Synthesis Inhibitor This compound PHGDH PHGDH Inhibitor->PHGDH Allosteric Inhibition One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis

Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

PHGDH Enzyme Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and the inhibitory effect of this compound.[6]

Materials:

  • Recombinant human PHGDH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Substrate solution: 3-Phosphoglycerate (3-PG)

  • Cofactor solution: NAD+

  • Detection reagents: Diaphorase, Resazurin

  • This compound

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

  • Add 20 µL of PHGDH enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing 3-PG (final concentration 200 µM), NAD+ (final concentration 1 mM), diaphorase (final concentration 0.2 U/mL), and resazurin (final concentration 20 µM).

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cell Viability Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cell lines.[3][7]

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, HCC70)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

  • This compound

  • 96-well clear cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO) to the respective wells.

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.[1][8]

Materials:

  • MDA-MB-468 human breast cancer cells

  • Female immunodeficient mice (e.g., NOD/SCID)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers for tumor measurement

Procedure:

  • Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice via intraperitoneal injection once daily.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

Visualizations of Experimental Workflows and Mechanisms

The following diagrams provide a visual representation of the key processes involved in the discovery and characterization of this compound.

Workflow for Identification of this compound

This diagram illustrates the structure-based virtual screening approach used to identify this compound.

Virtual_Screening_Workflow cluster_computational Computational Phase cluster_experimental Experimental Validation PHGDH_Structure PHGDH Crystal Structure Cavity_Detection Allosteric Site Prediction (Cavity Detection Algorithm) PHGDH_Structure->Cavity_Detection Virtual_Screening Virtual Screening of Compound Library Cavity_Detection->Virtual_Screening Hit_Selection Selection of Hit Compounds Virtual_Screening->Hit_Selection Enzyme_Assay In Vitro PHGDH Enzyme Assay Hit_Selection->Enzyme_Assay Cell_Assay Cell-Based Viability and Proliferation Assays Enzyme_Assay->Cell_Assay In_Vivo_Study In Vivo Xenograft Tumor Model Cell_Assay->In_Vivo_Study Lead_Compound This compound In_Vivo_Study->Lead_Compound

Caption: The workflow for the rational design and identification of this compound as a PHGDH inhibitor.

Allosteric Inhibition Mechanism

This diagram illustrates the concept of allosteric inhibition of PHGDH by this compound.

Allosteric_Inhibition cluster_active Active Enzyme cluster_inhibited Inhibited Enzyme Active_Enzyme PHGDH (Active Conformation) Product Product Active_Enzyme->Product Binds & Catalyzes Inactive_Enzyme PHGDH (Inactive Conformation) Substrate Substrate (3-PG) Substrate->Active_Enzyme Substrate2 Substrate (3-PG) Inactive_Enzyme->Substrate2 Binding Blocked Inhibitor This compound Inhibitor->Inactive_Enzyme Binds to Allosteric Site

Caption: A schematic representation of the allosteric inhibition of PHGDH by this compound.

References

An In-depth Technical Guide to the Mechanism of Action of PKUMDL-WQ-2201

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH). This document details the molecular interactions, biochemical effects, and cellular consequences of PHGDH inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of PHGDH

This compound is a potent and selective, non-NAD+ competing allosteric inhibitor of the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH)[1]. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which is a critical metabolic route for the proliferation of certain cancer cells[2][3]. By binding to a computationally predicted allosteric site, designated as site II, this compound induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity[4][5]. This allosteric inhibition prevents the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis[6]. Consequently, this compound effectively suppresses the de novo synthesis of serine in cancer cells, leading to reduced tumor growth[1].

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition Data

TargetInhibitorIC50 (μM)Notes
Wild-type PHGDHThis compound35.7Non-NAD+ competing allosteric inhibition.[1]
PHGDH mutant (T59A)This compound69---
PHGDH mutant (T56AK57A)This compound>300---

Table 2: Cell-Based Activity Data

Cell LineCancer TypePHGDH StatusEC50 (μM)Notes
MDA-MB-468Breast CancerAmplified7.7Highly sensitive.
HCC70Breast CancerAmplified10.8Highly sensitive.
ZR-75-1Breast CancerNon-amplified>100Reduced sensitivity.
MDA-MB-231Breast CancerNon-amplified>200Reduced sensitivity.
MCF-7Breast CancerNon-amplified>200Reduced sensitivity.

Signaling and Metabolic Pathways

The primary molecular target of this compound is PHGDH, a key enzyme in the serine biosynthesis pathway. Inhibition of PHGDH has significant downstream effects on cellular metabolism.

The Serine Biosynthesis Pathway

The diagram below illustrates the de novo serine biosynthesis pathway, highlighting the point of inhibition by this compound.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 (Glutamate -> α-Ketoglutarate) Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine Protein Synthesis Protein Synthesis Serine->Protein Synthesis Inhibitor This compound PHGDH PHGDH Inhibitor->PHGDH Allosteric Inhibition One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis

Caption: The de novo serine biosynthesis pathway and the inhibitory action of this compound on PHGDH.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

PHGDH Enzyme Activity Assay

This protocol describes a fluorescence-based assay to measure the enzymatic activity of PHGDH and the inhibitory effect of this compound.[6]

Materials:

  • Recombinant human PHGDH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Substrate solution: 3-Phosphoglycerate (3-PG)

  • Cofactor solution: NAD+

  • Detection reagents: Diaphorase, Resazurin (B115843)

  • This compound

  • 384-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

  • Add 20 µL of PHGDH enzyme solution (final concentration ~50 nM) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing 3-PG (final concentration 200 µM), NAD+ (final concentration 1 mM), diaphorase (final concentration 0.2 U/mL), and resazurin (final concentration 20 µM).

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Cell Viability Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of cancer cell lines.[3][7]

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, HCC70)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS

  • This compound

  • 96-well clear cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound or vehicle control (DMSO) to the respective wells.

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.[1][8]

Materials:

  • MDA-MB-468 human breast cancer cells

  • Female immunodeficient mice (e.g., NOD/SCID)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Calipers for tumor measurement

Procedure:

  • Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle solution to the mice via intraperitoneal injection once daily.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

Visualizations of Experimental Workflows and Mechanisms

The following diagrams provide a visual representation of the key processes involved in the discovery and characterization of this compound.

Workflow for Identification of this compound

This diagram illustrates the structure-based virtual screening approach used to identify this compound.

Virtual_Screening_Workflow cluster_computational Computational Phase cluster_experimental Experimental Validation PHGDH_Structure PHGDH Crystal Structure Cavity_Detection Allosteric Site Prediction (Cavity Detection Algorithm) PHGDH_Structure->Cavity_Detection Virtual_Screening Virtual Screening of Compound Library Cavity_Detection->Virtual_Screening Hit_Selection Selection of Hit Compounds Virtual_Screening->Hit_Selection Enzyme_Assay In Vitro PHGDH Enzyme Assay Hit_Selection->Enzyme_Assay Cell_Assay Cell-Based Viability and Proliferation Assays Enzyme_Assay->Cell_Assay In_Vivo_Study In Vivo Xenograft Tumor Model Cell_Assay->In_Vivo_Study Lead_Compound This compound In_Vivo_Study->Lead_Compound

Caption: The workflow for the rational design and identification of this compound as a PHGDH inhibitor.

Allosteric Inhibition Mechanism

This diagram illustrates the concept of allosteric inhibition of PHGDH by this compound.

Allosteric_Inhibition cluster_active Active Enzyme cluster_inhibited Inhibited Enzyme Active_Enzyme PHGDH (Active Conformation) Product Product Active_Enzyme->Product Binds & Catalyzes Inactive_Enzyme PHGDH (Inactive Conformation) Substrate Substrate (3-PG) Substrate->Active_Enzyme Substrate2 Substrate (3-PG) Inactive_Enzyme->Substrate2 Binding Blocked Inhibitor This compound Inhibitor->Inactive_Enzyme Binds to Allosteric Site

Caption: A schematic representation of the allosteric inhibition of PHGDH by this compound.

References

PKUMDL-WQ-2201: A Potent Allosteric Inhibitor of PHGDH for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for their growth and proliferation. The de novo serine biosynthesis pathway has emerged as a critical node in cancer metabolism, and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH), is a promising therapeutic target. PKUMDL-WQ-2201 is a novel, selective allosteric inhibitor of PHGDH that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on cancer cell signaling.

Introduction to PHGDH and its Role in Cancer

D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis, as well as maintaining cellular redox balance.[1][2] In many cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed or amplified, leading to increased serine synthesis that fuels rapid tumor growth and proliferation.[1][3] This dependency on PHGDH makes it an attractive target for therapeutic intervention.

This compound: A Selective Allosteric Inhibitor

This compound was identified through a rational, structure-based design approach as a potent and selective allosteric inhibitor of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This compound binds to a predicted allosteric site designated as "site II," leading to the stabilization of PHGDH in an inactive conformation.[4][5] This non-NAD+-competing mechanism of action offers potential advantages in terms of selectivity and reduced off-target effects.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetIC50 (μM)Inhibition TypeBinding Site
This compoundPHGDH35.7Allosteric, Non-NAD+-competingSite II
This compoundPHGDH (T59A mutant)69--
This compoundPHGDH (T56A/K57A mutant)>300--

Data sourced from MedChemExpress.[6]

Table 2: Cellular Activity (EC50 Values)

Cell LineCancer TypePHGDH StatusEC50 (μM)
MDA-MB-468Breast CancerAmplified6.90[4]
HCC70Breast CancerAmplified10.0[4]
ZR-75-1Breast CancerNon-dependent>100[4]

EC50 values represent the concentration required to inhibit cell viability by 50%.[4]

Table 3: In Vivo Efficacy in Xenograft Model

Animal ModelCell LineTreatmentDosageOutcome
NOD.CB17-Prkdc/J miceMDA-MB-468 (orthotopic xenograft)This compound5-20 mg/kg, i.p., once daily for 30 daysSubstantial inhibition of tumor growth

Data sourced from MedChemExpress and the primary research publication.[4][6]

Signaling Pathways and Experimental Workflows

Serine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the central role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH NAD+ -> NADH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP PSAT1 PSAT1 3-PHP->PSAT1 Glutamate -> α-Ketoglutarate 3-P-Ser Phosphoserine PSAT1->3-P-Ser PSPH PSPH 3-P-Ser->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Redox Balance Redox Balance Serine->Redox Balance PKUMDL This compound PKUMDL->PHGDH Allosteric Inhibition One-Carbon\nMetabolism One-Carbon Metabolism Glycine->One-Carbon\nMetabolism Nucleotide\nSynthesis Nucleotide Synthesis One-Carbon\nMetabolism->Nucleotide\nSynthesis

Caption: Serine biosynthesis pathway and allosteric inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow for the discovery and characterization of a PHGDH inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Structure-Based\nDesign Structure-Based Design Compound\nSynthesis Compound Synthesis Structure-Based\nDesign->Compound\nSynthesis HTS High-Throughput Screening Hit\nIdentification Hit Identification HTS->Hit\nIdentification Enzymatic\nAssay Enzymatic Assay Compound\nSynthesis->Enzymatic\nAssay Hit\nIdentification->Enzymatic\nAssay IC50\nDetermination IC50 Determination Enzymatic\nAssay->IC50\nDetermination Binding\nAssay Binding Assay Affinity\n(Kd/Ki) Affinity (Kd/Ki) Binding\nAssay->Affinity\n(Kd/Ki) Cell-Based\nAssays Cell-Based Assays EC50\nDetermination EC50 Determination Cell-Based\nAssays->EC50\nDetermination Xenograft\nModel Xenograft Model EC50\nDetermination->Xenograft\nModel Anti-tumor\nEfficacy Anti-tumor Efficacy Xenograft\nModel->Anti-tumor\nEfficacy PK/PD\nStudies PK/PD Studies Toxicity\nAssessment Toxicity Assessment

Caption: General experimental workflow for PHGDH inhibitor characterization.

Detailed Experimental Protocols

PHGDH Enzymatic Activity Assay

This protocol is based on the methodology described for the characterization of novel PHGDH inhibitors.[4][7]

Principle: The enzymatic activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter molecule (e.g., resazurin to the fluorescent resorufin) by diaphorase.

Materials:

  • Recombinant human PHGDH enzyme

  • Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Coupling Enzyme: Diaphorase

  • Reporter: Resazurin

  • Product Scavenger: Hydrazine sulfate (to prevent product inhibition)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplates (black, clear bottom)

  • Plate reader with fluorescence detection (Ex/Em: ~544/590 nm)

Procedure:

  • Prepare a master mix containing reaction buffer, NAD+, resazurin, diaphorase, and hydrazine sulfate.

  • Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO vehicle control.

  • Add the PHGDH enzyme to all wells except for the negative control (no enzyme).

  • Initiate the reaction by adding the substrate, 3-PG.

  • Immediately start monitoring the increase in fluorescence at room temperature for a set period (e.g., 30-60 minutes) using a plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.[4]

Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Materials:

  • PHGDH-dependent (e.g., MDA-MB-468, HCC70) and PHGDH-independent (e.g., ZR-75-1) cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well cell culture plates (white, opaque walls)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Allow the plates to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the EC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Mouse Xenograft Study

This protocol describes a typical orthotopic xenograft model to evaluate the anti-tumor efficacy of a compound in vivo.[4]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

Materials:

  • Immunocompromised mice (e.g., NOD.CB17-Prkdc/J)

  • MDA-MB-468 human breast cancer cells

  • Matrigel

  • This compound formulated for intraperitoneal (i.p.) injection

  • Vehicle control (e.g., saline, DMSO/Cremophor mixture)

  • Calipers for tumor measurement

Procedure:

  • Harvest MDA-MB-468 cells and resuspend them in a mixture of media and Matrigel.

  • Inject the cell suspension into the mammary fat pad of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection once daily for a specified duration (e.g., 30 days).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated anti-tumor activity in preclinical models of PHGDH-dependent cancers. Its unique mechanism of action and selectivity make it a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and a potential candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of cancer metabolism.

References

PKUMDL-WQ-2201: A Potent Allosteric Inhibitor of PHGDH for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on specific metabolic pathways for their growth and proliferation. The de novo serine biosynthesis pathway has emerged as a critical node in cancer metabolism, and its rate-limiting enzyme, D-3-phosphoglycerate dehydrogenase (PHGDH), is a promising therapeutic target. PKUMDL-WQ-2201 is a novel, selective allosteric inhibitor of PHGDH that has demonstrated significant anti-tumor activity in both in vitro and in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its effects on cancer cell signaling.

Introduction to PHGDH and its Role in Cancer

D-3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to 3-phosphohydroxypyruvate. This pathway is crucial for the production of serine and its downstream metabolites, including glycine, cysteine, and one-carbon units essential for nucleotide and lipid synthesis, as well as maintaining cellular redox balance.[1][2] In many cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed or amplified, leading to increased serine synthesis that fuels rapid tumor growth and proliferation.[1][3] This dependency on PHGDH makes it an attractive target for therapeutic intervention.

This compound: A Selective Allosteric Inhibitor

This compound was identified through a rational, structure-based design approach as a potent and selective allosteric inhibitor of PHGDH.[4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This compound binds to a predicted allosteric site designated as "site II," leading to the stabilization of PHGDH in an inactive conformation.[4][5] This non-NAD+-competing mechanism of action offers potential advantages in terms of selectivity and reduced off-target effects.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Enzymatic Inhibition

CompoundTargetIC50 (μM)Inhibition TypeBinding Site
This compoundPHGDH35.7Allosteric, Non-NAD+-competingSite II
This compoundPHGDH (T59A mutant)69--
This compoundPHGDH (T56A/K57A mutant)>300--

Data sourced from MedChemExpress.[6]

Table 2: Cellular Activity (EC50 Values)

Cell LineCancer TypePHGDH StatusEC50 (μM)
MDA-MB-468Breast CancerAmplified6.90[4]
HCC70Breast CancerAmplified10.0[4]
ZR-75-1Breast CancerNon-dependent>100[4]

EC50 values represent the concentration required to inhibit cell viability by 50%.[4]

Table 3: In Vivo Efficacy in Xenograft Model

Animal ModelCell LineTreatmentDosageOutcome
NOD.CB17-Prkdc/J miceMDA-MB-468 (orthotopic xenograft)This compound5-20 mg/kg, i.p., once daily for 30 daysSubstantial inhibition of tumor growth

Data sourced from MedChemExpress and the primary research publication.[4][6]

Signaling Pathways and Experimental Workflows

Serine Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the central role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG PHGDH PHGDH 3-PG->PHGDH NAD+ -> NADH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP PSAT1 PSAT1 3-PHP->PSAT1 Glutamate -> α-Ketoglutarate 3-P-Ser Phosphoserine PSAT1->3-P-Ser PSPH PSPH 3-P-Ser->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Redox Balance Redox Balance Serine->Redox Balance PKUMDL This compound PKUMDL->PHGDH Allosteric Inhibition One-Carbon\nMetabolism One-Carbon Metabolism Glycine->One-Carbon\nMetabolism Nucleotide\nSynthesis Nucleotide Synthesis One-Carbon\nMetabolism->Nucleotide\nSynthesis

Caption: Serine biosynthesis pathway and allosteric inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

This diagram outlines the typical workflow for the discovery and characterization of a PHGDH inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Structure-Based\nDesign Structure-Based Design Compound\nSynthesis Compound Synthesis Structure-Based\nDesign->Compound\nSynthesis HTS High-Throughput Screening Hit\nIdentification Hit Identification HTS->Hit\nIdentification Enzymatic\nAssay Enzymatic Assay Compound\nSynthesis->Enzymatic\nAssay Hit\nIdentification->Enzymatic\nAssay IC50\nDetermination IC50 Determination Enzymatic\nAssay->IC50\nDetermination Binding\nAssay Binding Assay Affinity\n(Kd/Ki) Affinity (Kd/Ki) Binding\nAssay->Affinity\n(Kd/Ki) Cell-Based\nAssays Cell-Based Assays EC50\nDetermination EC50 Determination Cell-Based\nAssays->EC50\nDetermination Xenograft\nModel Xenograft Model EC50\nDetermination->Xenograft\nModel Anti-tumor\nEfficacy Anti-tumor Efficacy Xenograft\nModel->Anti-tumor\nEfficacy PK/PD\nStudies PK/PD Studies Toxicity\nAssessment Toxicity Assessment

Caption: General experimental workflow for PHGDH inhibitor characterization.

Detailed Experimental Protocols

PHGDH Enzymatic Activity Assay

This protocol is based on the methodology described for the characterization of novel PHGDH inhibitors.[4][7]

Principle: The enzymatic activity of PHGDH is measured by monitoring the reduction of NAD+ to NADH, which is coupled to the reduction of a reporter molecule (e.g., resazurin (B115843) to the fluorescent resorufin) by diaphorase.

Materials:

  • Recombinant human PHGDH enzyme

  • Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Coupling Enzyme: Diaphorase

  • Reporter: Resazurin

  • Product Scavenger: Hydrazine (B178648) sulfate (B86663) (to prevent product inhibition)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplates (black, clear bottom)

  • Plate reader with fluorescence detection (Ex/Em: ~544/590 nm)

Procedure:

  • Prepare a master mix containing reaction buffer, NAD+, resazurin, diaphorase, and hydrazine sulfate.

  • Add the test compound (this compound) at various concentrations to the wells of the 96-well plate. Include a DMSO vehicle control.

  • Add the PHGDH enzyme to all wells except for the negative control (no enzyme).

  • Initiate the reaction by adding the substrate, 3-PG.

  • Immediately start monitoring the increase in fluorescence at room temperature for a set period (e.g., 30-60 minutes) using a plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.[4]

Principle: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

Materials:

  • PHGDH-dependent (e.g., MDA-MB-468, HCC70) and PHGDH-independent (e.g., ZR-75-1) cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well cell culture plates (white, opaque walls)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Allow the plates to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the EC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Mouse Xenograft Study

This protocol describes a typical orthotopic xenograft model to evaluate the anti-tumor efficacy of a compound in vivo.[4]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.

Materials:

  • Immunocompromised mice (e.g., NOD.CB17-Prkdc/J)

  • MDA-MB-468 human breast cancer cells

  • Matrigel

  • This compound formulated for intraperitoneal (i.p.) injection

  • Vehicle control (e.g., saline, DMSO/Cremophor mixture)

  • Calipers for tumor measurement

Procedure:

  • Harvest MDA-MB-468 cells and resuspend them in a mixture of media and Matrigel.

  • Inject the cell suspension into the mammary fat pad of the mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection once daily for a specified duration (e.g., 30 days).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising, rationally designed allosteric inhibitor of PHGDH with demonstrated anti-tumor activity in preclinical models of PHGDH-dependent cancers. Its unique mechanism of action and selectivity make it a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and a potential candidate for clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working in the field of cancer metabolism.

References

The Allosteric Modulator PKUMDL-WQ-2201 and its Impact on the Serine Biosynthesis Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PKUMDL-WQ-2201 on the serine biosynthesis pathway. This compound is a novel, selective, allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] This pathway is a critical component of cellular metabolism, providing the necessary building blocks for proteins, nucleotides, and lipids, and is often upregulated in various cancers to support rapid proliferation.[5][6][7] Understanding the mechanism and quantitative effects of this compound is crucial for its development as a potential therapeutic agent.

Mechanism of Action

This compound functions as a non-NAD+-competing allosteric inhibitor of PHGDH.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate (3-phosphoglycerate) and cofactor (NAD+) bind.[8] By binding to this allosteric site, this compound induces a conformational change in the enzyme that reduces its catalytic activity, thereby inhibiting the entire serine biosynthesis pathway.[9]

Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzymatic Inhibition
TargetInhibitorIC50 (μM)Notes
Wild-type PHGDHThis compound35.7Non-NAD+-competing allosteric inhibition.[1][2][3]
PHGDH Mutant (T59A)This compound69
PHGDH Mutant (T56AK57A)This compound>300
Table 2: Cellular Activity in Cancer Cell Lines
Cell LineCancer TypeEC50 (μM)Notes
MDA-MB-468PHGDH-amplified Breast Cancer7.7Demonstrates selectivity for PHGDH-amplified cells.[1]
HCC70PHGDH-amplified Breast Cancer10.8[1]
Table 3: In Vivo Efficacy in Xenograft Model
Xenograft ModelTreatmentDosageDurationOutcome
MDA-MB-468This compound5-20 mg/kg (i.p.)Once daily for 30 daysSubstantial inhibition of tumor growth compared to vehicle.[1][9]
Table 4: Metabolic Flux Analysis using U-¹³C-Glucose Labeling
MetaboliteIsotopologueEffect of this compound TreatmentImplication
Uridine Triphosphate (UTP)m+2, m+6, m+7DecreaseDirect effect of PHGDH inhibition on nucleotide synthesis.[9]
Adenosine Triphosphate (ATP)m+2, m+6, m+7DecreaseDirect effect of PHGDH inhibition on nucleotide synthesis.[9]
Glutathionem+2DecreaseInhibition of metabolism downstream of serine and glycine synthesis.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the serine biosynthesis pathway, the experimental workflow for metabolic flux analysis, and the logical relationship of this compound's effects.

serine_biosynthesis_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH (Rate-limiting step) P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 Serine Serine P_Ser->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 Nucleotides, Lipids, etc. Nucleotides, Lipids, etc. Serine->Nucleotides, Lipids, etc. inhibitor This compound inhibitor->3_PG Allosteric Inhibition

Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

experimental_workflow start Cancer Cells in Culture treatment Treatment with this compound or Vehicle start->treatment labeling Incubation with U-¹³C-Glucose treatment->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data Quantification of ¹³C-labeled Metabolites analysis->data

Caption: Experimental workflow for U-¹³C-glucose stable isotope labeling to assess metabolic flux.

logical_relationship inhibitor This compound target PHGDH Enzyme inhibitor->target Binds to Allosteric Site pathway Serine Biosynthesis Pathway Inhibition target->pathway Leads to metabolites Decreased de novo Serine & Glycine Synthesis pathway->metabolites Results in downstream Reduced Nucleotide & Glutathione Synthesis metabolites->downstream Causes outcome Inhibition of Cancer Cell Proliferation and Tumor Growth downstream->outcome Contributes to

Caption: Logical flow of the effects of this compound from enzyme inhibition to anti-tumor activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PHGDH Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHGDH.

  • Methodology:

    • Recombinant human PHGDH enzyme is purified.

    • The enzyme is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the substrate 3-phosphoglycerate and the cofactor NAD+.

    • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay
  • Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell viability.

  • Methodology:

    • Cancer cell lines (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates.

    • After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 10 nM to 100 μM) for 3 days.[1]

    • Cell viability is assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.

    • EC50 values are determined from the resulting dose-response curves.

U-¹³C-Glucose Stable Isotope Labeling and Metabolite Analysis
  • Objective: To trace the flow of carbon from glucose into the serine biosynthesis pathway and downstream metabolites.

  • Methodology:

    • Cancer cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

    • The culture medium is then replaced with a medium containing U-¹³C-glucose as the sole glucose source.

    • Cells are incubated for a defined period to allow for the incorporation of the ¹³C label into various metabolites.

    • Metabolites are extracted from the cells, typically using a cold methanol-water solution.

    • The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of serine, glycine, ATP, UTP, glutathione, and other relevant metabolites.[9]

    • The fractional labeling of each metabolite is calculated to determine the effect of this compound on metabolic flux.

In Vivo Xenograft Tumor Growth Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).[9]

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5-20 mg/kg), while the control group receives a vehicle solution.[1]

    • Tumor volume is measured regularly (e.g., every 2 days) for the duration of the study (e.g., 30 days).[9]

    • At the end of the study, tumors are excised and weighed, and the data is analyzed to compare tumor growth between the treated and control groups.

Conclusion

This compound is a potent and selective allosteric inhibitor of PHGDH that effectively disrupts the serine biosynthesis pathway. This inhibition leads to a reduction in the synthesis of serine and downstream metabolites crucial for cancer cell proliferation, ultimately resulting in the suppression of tumor growth. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a targeted therapeutic agent for cancers that are dependent on the de novo serine synthesis pathway. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

The Allosteric Modulator PKUMDL-WQ-2201 and its Impact on the Serine Biosynthesis Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PKUMDL-WQ-2201 on the serine biosynthesis pathway. This compound is a novel, selective, allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway.[1][2][3][4] This pathway is a critical component of cellular metabolism, providing the necessary building blocks for proteins, nucleotides, and lipids, and is often upregulated in various cancers to support rapid proliferation.[5][6][7] Understanding the mechanism and quantitative effects of this compound is crucial for its development as a potential therapeutic agent.

Mechanism of Action

This compound functions as a non-NAD+-competing allosteric inhibitor of PHGDH.[1] This means it binds to a site on the enzyme distinct from the active site where the substrate (3-phosphoglycerate) and cofactor (NAD+) bind.[8] By binding to this allosteric site, this compound induces a conformational change in the enzyme that reduces its catalytic activity, thereby inhibiting the entire serine biosynthesis pathway.[9]

Quantitative Effects of this compound

The inhibitory effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Enzymatic Inhibition
TargetInhibitorIC50 (μM)Notes
Wild-type PHGDHThis compound35.7Non-NAD+-competing allosteric inhibition.[1][2][3]
PHGDH Mutant (T59A)This compound69
PHGDH Mutant (T56AK57A)This compound>300
Table 2: Cellular Activity in Cancer Cell Lines
Cell LineCancer TypeEC50 (μM)Notes
MDA-MB-468PHGDH-amplified Breast Cancer7.7Demonstrates selectivity for PHGDH-amplified cells.[1]
HCC70PHGDH-amplified Breast Cancer10.8[1]
Table 3: In Vivo Efficacy in Xenograft Model
Xenograft ModelTreatmentDosageDurationOutcome
MDA-MB-468This compound5-20 mg/kg (i.p.)Once daily for 30 daysSubstantial inhibition of tumor growth compared to vehicle.[1][9]
Table 4: Metabolic Flux Analysis using U-¹³C-Glucose Labeling
MetaboliteIsotopologueEffect of this compound TreatmentImplication
Uridine Triphosphate (UTP)m+2, m+6, m+7DecreaseDirect effect of PHGDH inhibition on nucleotide synthesis.[9]
Adenosine Triphosphate (ATP)m+2, m+6, m+7DecreaseDirect effect of PHGDH inhibition on nucleotide synthesis.[9]
Glutathionem+2DecreaseInhibition of metabolism downstream of serine and glycine (B1666218) synthesis.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the serine biosynthesis pathway, the experimental workflow for metabolic flux analysis, and the logical relationship of this compound's effects.

serine_biosynthesis_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH (Rate-limiting step) P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 Serine Serine P_Ser->Serine PSPH Glycine Glycine Serine->Glycine SHMT1/2 Nucleotides, Lipids, etc. Nucleotides, Lipids, etc. Serine->Nucleotides, Lipids, etc. inhibitor This compound inhibitor->3_PG Allosteric Inhibition

Caption: The Serine Biosynthesis Pathway and the inhibitory action of this compound on PHGDH.

experimental_workflow start Cancer Cells in Culture treatment Treatment with this compound or Vehicle start->treatment labeling Incubation with U-¹³C-Glucose treatment->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data Quantification of ¹³C-labeled Metabolites analysis->data

Caption: Experimental workflow for U-¹³C-glucose stable isotope labeling to assess metabolic flux.

logical_relationship inhibitor This compound target PHGDH Enzyme inhibitor->target Binds to Allosteric Site pathway Serine Biosynthesis Pathway Inhibition target->pathway Leads to metabolites Decreased de novo Serine & Glycine Synthesis pathway->metabolites Results in downstream Reduced Nucleotide & Glutathione Synthesis metabolites->downstream Causes outcome Inhibition of Cancer Cell Proliferation and Tumor Growth downstream->outcome Contributes to

Caption: Logical flow of the effects of this compound from enzyme inhibition to anti-tumor activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PHGDH Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PHGDH.

  • Methodology:

    • Recombinant human PHGDH enzyme is purified.

    • The enzyme is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the substrate 3-phosphoglycerate and the cofactor NAD+.

    • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay
  • Objective: To determine the half-maximal effective concentration (EC50) of this compound on cancer cell viability.

  • Methodology:

    • Cancer cell lines (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates.

    • After 24 hours, cells are treated with a range of concentrations of this compound (e.g., 10 nM to 100 μM) for 3 days.[1]

    • Cell viability is assessed using a standard method such as the CellTiter-Glo luminescent cell viability assay, which measures ATP levels.

    • EC50 values are determined from the resulting dose-response curves.

U-¹³C-Glucose Stable Isotope Labeling and Metabolite Analysis
  • Objective: To trace the flow of carbon from glucose into the serine biosynthesis pathway and downstream metabolites.

  • Methodology:

    • Cancer cells are treated with this compound or a vehicle control for a specified period (e.g., 24 hours).

    • The culture medium is then replaced with a medium containing U-¹³C-glucose as the sole glucose source.

    • Cells are incubated for a defined period to allow for the incorporation of the ¹³C label into various metabolites.

    • Metabolites are extracted from the cells, typically using a cold methanol-water solution.

    • The extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of serine, glycine, ATP, UTP, glutathione, and other relevant metabolites.[9]

    • The fractional labeling of each metabolite is calculated to determine the effect of this compound on metabolic flux.

In Vivo Xenograft Tumor Growth Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Human cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J).[9]

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 5-20 mg/kg), while the control group receives a vehicle solution.[1]

    • Tumor volume is measured regularly (e.g., every 2 days) for the duration of the study (e.g., 30 days).[9]

    • At the end of the study, tumors are excised and weighed, and the data is analyzed to compare tumor growth between the treated and control groups.

Conclusion

This compound is a potent and selective allosteric inhibitor of PHGDH that effectively disrupts the serine biosynthesis pathway. This inhibition leads to a reduction in the synthesis of serine and downstream metabolites crucial for cancer cell proliferation, ultimately resulting in the suppression of tumor growth. The quantitative data and experimental evidence presented in this guide underscore the potential of this compound as a targeted therapeutic agent for cancers that are dependent on the de novo serine synthesis pathway. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

The Role of Phosphoglycerate Dehydrogenase (PHGDH) in Cancer Metabolism and its Inhibition by PKUMDL-WQ-2201: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway (SSP) has emerged as a critical metabolic node in various malignancies, with the enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzing the first, rate-limiting step. Overexpression of PHGDH is observed in a range of cancers, including breast cancer, melanoma, and glioma, and is associated with tumor growth, metastasis, and therapeutic resistance.[1][2][3] This dependency presents a therapeutic vulnerability. PKUMDL-WQ-2201 is a novel, allosteric inhibitor of PHGDH that has demonstrated selective anti-proliferative activity against PHGDH-dependent cancer cells and in vivo tumor growth suppression. This technical guide provides an in-depth overview of the role of PHGDH in cancer metabolism, the mechanism of action of this compound, and detailed experimental protocols for their investigation.

PHGDH and the Serine Synthesis Pathway in Cancer

The serine synthesis pathway (SSP) is a metabolic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (3-PG) to produce L-serine.[4] PHGDH, a NAD-dependent dehydrogenase, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the initial and committed step of this pathway.[5][6] Serine is not only a crucial component for protein synthesis but also serves as a precursor for a multitude of other essential biomolecules that fuel cancer cell proliferation, including:

  • Nucleotides: Serine provides one-carbon units for the synthesis of purines and thymidylate.[7]

  • Amino Acids: It is a precursor for glycine and cysteine biosynthesis.

  • Lipids: Serine is essential for the synthesis of sphingolipids and phosphatidylserine.

  • Redox Homeostasis: The pathway contributes to the generation of NADPH and glutathione, which are critical for antioxidant defense.[5]

In many cancer types, the expression of PHGDH is upregulated through various mechanisms, including gene amplification and transcriptional activation by oncogenes such as c-MYC.[5][8] This heightened PHGDH activity allows cancer cells to sustain a high rate of serine biosynthesis, rendering them dependent on this pathway for survival and proliferation, even when exogenous serine is available.[6][8]

Signaling Pathways Involving PHGDH

The regulation and downstream effects of PHGDH are integrated with major oncogenic signaling pathways.

PHGDH_Signaling_Pathway PHGDH Signaling and Metabolic Interconnections cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Pathways cluster_regulation Upstream Regulation Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps GAP GAP F16BP->GAP Multiple Steps PG3 3-Phosphoglycerate GAP->PG3 Multiple Steps PHGDH PHGDH PG3->PHGDH NAD+ -> NADH PG3->PHGDH PPHP 3-Phosphohydroxypyruvate PHGDH->PPHP PSAT1 PSAT1 PPHP->PSAT1 Glutamate -> a-KG PSer Phosphoserine PSAT1->PSer PSPH PSPH PSer->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Serine->Cysteine Nucleotides Nucleotides Serine->Nucleotides Serine->Nucleotides Sphingolipids Sphingolipids Serine->Sphingolipids Serine->Sphingolipids Glutathione Glutathione Glycine->Glutathione Glycine->Glutathione cMYC cMYC cMYC->PHGDH Upregulates ATF4 ATF4 ATF4->PHGDH Upregulates p53 p53 p53->PHGDH Represses PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH Inhibits

Caption: PHGDH in the Serine Synthesis Pathway and its Regulation.

This compound: A Potent and Selective Allosteric PHGDH Inhibitor

This compound is a small molecule inhibitor of PHGDH, identified through rational drug design.[9] It acts as a non-NAD+-competing allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[10][11] This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant PHGDH inhibitors for comparison.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueNotes
Target Human PHGDHWild-Type Enzyme
IC₅₀ 35.7 µM[10]Allosteric, non-NAD+-competing
Mutant PHGDH (T59A) IC₅₀ 69 µM[10]Reduced sensitivity
Mutant PHGDH (T56AK57A) IC₅₀ >300 µM[10]Significantly reduced sensitivity

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Cell LinePHGDH StatusEC₅₀
MDA-MB-468 Amplified[10]7.7 µM[10]
HCC70 Amplified[10]10.8 µM[10]
ZR-75-1 Non-amplified[9]>100 µM (approx. 13-18 fold less active)[9]

Table 3: In Vivo Efficacy of this compound

Animal ModelCell LineTreatmentOutcome
Xenograft Mice MDA-MB-468[10]5-20 mg/kg, i.p., daily for 30 days[10]Substantial inhibition of tumor growth[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PHGDH activity and the effects of its inhibitors. The following sections provide protocols for key experiments.

PHGDH Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Materials:

  • PHGDH Assay Buffer

  • PHGDH Substrate (containing 3-PG and NAD+)

  • PHGDH Developer

  • NADH Standard

  • Purified PHGDH or cell/tissue lysate

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to clarify and collect the supernatant (lysate).

  • NADH Standard Curve: Prepare a dilution series of the NADH standard in PHGDH Assay Buffer.

  • Reaction Setup: In a 96-well plate, add sample lysate, positive control (purified PHGDH), and NADH standards to respective wells. Adjust the volume with Assay Buffer.

  • Reaction Initiation: Prepare a Reaction Mix containing PHGDH Substrate and PHGDH Developer. For background control wells, prepare a mix with only the developer. Add the appropriate mix to each well.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[12]

  • Calculation: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate PHGDH activity based on the NADH standard curve after subtracting the background.

Cell Viability Assay

This protocol determines the effect of PHGDH inhibitors on the proliferation of cancer cells.

Materials:

  • PHGDH-amplified (e.g., MDA-MB-468) and non-amplified cancer cell lines

  • Complete cell culture medium

  • This compound or other test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 3-5 days).[13]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.

Stable Isotope Tracing of Serine Synthesis

This method traces the incorporation of glucose-derived carbons into serine to directly measure the flux through the SSP.

Materials:

  • PHGDH-dependent cancer cell line

  • Serine-free cell culture medium

  • [U-¹³C]-glucose

  • This compound

  • Methanol/water extraction buffer (80:20)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a specified duration.

  • Isotope Labeling: Replace the medium with serine-free medium containing [U-¹³C]-glucose and incubate for a defined period (e.g., 8-24 hours).[9][13]

  • Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then extract intracellular metabolites with ice-cold 80% methanol.[13]

  • Sample Preparation: Scrape the cells, transfer the extracts, and centrifuge to pellet cell debris. Collect the supernatant for analysis.[13]

  • LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with ¹³C (M+3 serine).[13]

  • Data Interpretation: A decrease in the M+3 serine fraction in inhibitor-treated cells compared to control indicates inhibition of de novo serine synthesis from glucose.

Experimental Workflow Visualization

Experimental_Workflow_for_PHGDH_Inhibitor Workflow for PHGDH Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (PHGDH Activity) cell_viability Cell Viability Assay (EC50 Determination) biochemical_assay->cell_viability Confirm Target Engagement isotope_tracing Stable Isotope Tracing (Metabolic Flux) cell_viability->isotope_tracing Validate Cellular Mechanism xenograft_model Xenograft Mouse Model (Tumor Growth) isotope_tracing->xenograft_model Establish In Vivo Efficacy Hypothesis pk_pd Pharmacokinetics & Pharmacodynamics xenograft_model->pk_pd Assess Therapeutic Potential

Caption: A typical workflow for the preclinical evaluation of a PHGDH inhibitor.

Logical Relationships in PHGDH Inhibition

The therapeutic rationale for targeting PHGDH is based on a clear logical cascade of events.

Logical_Relationship_PHGDH_Inhibition Logical Framework of PHGDH Inhibition in Cancer cancer_phenotype Cancer Phenotype: High PHGDH Expression & Serine Dependency phgdh_inhibition PHGDH Inhibition (e.g., this compound) cancer_phenotype->phgdh_inhibition Therapeutic Targeting serine_depletion Decreased de novo Serine Synthesis phgdh_inhibition->serine_depletion Direct Effect downstream_effects Depletion of Downstream Metabolites (Nucleotides, Glutathione, etc.) serine_depletion->downstream_effects Leads to cell_cycle_arrest Cell Cycle Arrest downstream_effects->cell_cycle_arrest Induces apoptosis Apoptosis downstream_effects->apoptosis Induces tumor_suppression Tumor Growth Suppression cell_cycle_arrest->tumor_suppression apoptosis->tumor_suppression

Caption: The causal chain from PHGDH inhibition to tumor suppression.

Conclusion

PHGDH represents a validated and compelling target in cancer metabolism. Its role as the gatekeeper of the serine synthesis pathway makes it a critical node for the proliferation and survival of a subset of cancers. The development of selective, allosteric inhibitors like this compound provides a promising therapeutic strategy to exploit this metabolic vulnerability. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry to further investigate the biology of PHGDH and advance the development of novel anticancer agents targeting this pathway. Future work will likely focus on optimizing the pharmacokinetic properties of PHGDH inhibitors, identifying patient stratification biomarkers, and exploring combination therapies to overcome potential resistance mechanisms.[2]

References

The Role of Phosphoglycerate Dehydrogenase (PHGDH) in Cancer Metabolism and its Inhibition by PKUMDL-WQ-2201: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. The de novo serine synthesis pathway (SSP) has emerged as a critical metabolic node in various malignancies, with the enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzing the first, rate-limiting step. Overexpression of PHGDH is observed in a range of cancers, including breast cancer, melanoma, and glioma, and is associated with tumor growth, metastasis, and therapeutic resistance.[1][2][3] This dependency presents a therapeutic vulnerability. PKUMDL-WQ-2201 is a novel, allosteric inhibitor of PHGDH that has demonstrated selective anti-proliferative activity against PHGDH-dependent cancer cells and in vivo tumor growth suppression. This technical guide provides an in-depth overview of the role of PHGDH in cancer metabolism, the mechanism of action of this compound, and detailed experimental protocols for their investigation.

PHGDH and the Serine Synthesis Pathway in Cancer

The serine synthesis pathway (SSP) is a metabolic cascade that diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) to produce L-serine.[4] PHGDH, a NAD-dependent dehydrogenase, catalyzes the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the initial and committed step of this pathway.[5][6] Serine is not only a crucial component for protein synthesis but also serves as a precursor for a multitude of other essential biomolecules that fuel cancer cell proliferation, including:

  • Nucleotides: Serine provides one-carbon units for the synthesis of purines and thymidylate.[7]

  • Amino Acids: It is a precursor for glycine (B1666218) and cysteine biosynthesis.

  • Lipids: Serine is essential for the synthesis of sphingolipids and phosphatidylserine.

  • Redox Homeostasis: The pathway contributes to the generation of NADPH and glutathione, which are critical for antioxidant defense.[5]

In many cancer types, the expression of PHGDH is upregulated through various mechanisms, including gene amplification and transcriptional activation by oncogenes such as c-MYC.[5][8] This heightened PHGDH activity allows cancer cells to sustain a high rate of serine biosynthesis, rendering them dependent on this pathway for survival and proliferation, even when exogenous serine is available.[6][8]

Signaling Pathways Involving PHGDH

The regulation and downstream effects of PHGDH are integrated with major oncogenic signaling pathways.

PHGDH_Signaling_Pathway PHGDH Signaling and Metabolic Interconnections cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) cluster_downstream Downstream Pathways cluster_regulation Upstream Regulation Glucose Glucose G6P G6P Glucose->G6P Multiple Steps F6P F6P G6P->F6P Multiple Steps F16BP F16BP F6P->F16BP Multiple Steps GAP GAP F16BP->GAP Multiple Steps PG3 3-Phosphoglycerate GAP->PG3 Multiple Steps PHGDH PHGDH PG3->PHGDH NAD+ -> NADH PG3->PHGDH PPHP 3-Phosphohydroxypyruvate PHGDH->PPHP PSAT1 PSAT1 PPHP->PSAT1 Glutamate -> a-KG PSer Phosphoserine PSAT1->PSer PSPH PSPH PSer->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Serine->Cysteine Nucleotides Nucleotides Serine->Nucleotides Serine->Nucleotides Sphingolipids Sphingolipids Serine->Sphingolipids Serine->Sphingolipids Glutathione Glutathione Glycine->Glutathione Glycine->Glutathione cMYC cMYC cMYC->PHGDH Upregulates ATF4 ATF4 ATF4->PHGDH Upregulates p53 p53 p53->PHGDH Represses PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH Inhibits

Caption: PHGDH in the Serine Synthesis Pathway and its Regulation.

This compound: A Potent and Selective Allosteric PHGDH Inhibitor

This compound is a small molecule inhibitor of PHGDH, identified through rational drug design.[9] It acts as a non-NAD+-competing allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.[10][11] This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant PHGDH inhibitors for comparison.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueNotes
Target Human PHGDHWild-Type Enzyme
IC₅₀ 35.7 µM[10]Allosteric, non-NAD+-competing
Mutant PHGDH (T59A) IC₅₀ 69 µM[10]Reduced sensitivity
Mutant PHGDH (T56AK57A) IC₅₀ >300 µM[10]Significantly reduced sensitivity

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Cell LinePHGDH StatusEC₅₀
MDA-MB-468 Amplified[10]7.7 µM[10]
HCC70 Amplified[10]10.8 µM[10]
ZR-75-1 Non-amplified[9]>100 µM (approx. 13-18 fold less active)[9]

Table 3: In Vivo Efficacy of this compound

Animal ModelCell LineTreatmentOutcome
Xenograft Mice MDA-MB-468[10]5-20 mg/kg, i.p., daily for 30 days[10]Substantial inhibition of tumor growth[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PHGDH activity and the effects of its inhibitors. The following sections provide protocols for key experiments.

PHGDH Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Materials:

  • PHGDH Assay Buffer

  • PHGDH Substrate (containing 3-PG and NAD+)

  • PHGDH Developer

  • NADH Standard

  • Purified PHGDH or cell/tissue lysate

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to clarify and collect the supernatant (lysate).

  • NADH Standard Curve: Prepare a dilution series of the NADH standard in PHGDH Assay Buffer.

  • Reaction Setup: In a 96-well plate, add sample lysate, positive control (purified PHGDH), and NADH standards to respective wells. Adjust the volume with Assay Buffer.

  • Reaction Initiation: Prepare a Reaction Mix containing PHGDH Substrate and PHGDH Developer. For background control wells, prepare a mix with only the developer. Add the appropriate mix to each well.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[12]

  • Calculation: Determine the rate of reaction from the linear portion of the absorbance vs. time curve. Calculate PHGDH activity based on the NADH standard curve after subtracting the background.

Cell Viability Assay

This protocol determines the effect of PHGDH inhibitors on the proliferation of cancer cells.

Materials:

  • PHGDH-amplified (e.g., MDA-MB-468) and non-amplified cancer cell lines

  • Complete cell culture medium

  • This compound or other test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 3-5 days).[13]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the EC₅₀ value.

Stable Isotope Tracing of Serine Synthesis

This method traces the incorporation of glucose-derived carbons into serine to directly measure the flux through the SSP.

Materials:

  • PHGDH-dependent cancer cell line

  • Serine-free cell culture medium

  • [U-¹³C]-glucose

  • This compound

  • Methanol/water extraction buffer (80:20)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with this compound or vehicle for a specified duration.

  • Isotope Labeling: Replace the medium with serine-free medium containing [U-¹³C]-glucose and incubate for a defined period (e.g., 8-24 hours).[9][13]

  • Metabolite Extraction: Aspirate the medium, wash the cells with ice-cold saline, and then extract intracellular metabolites with ice-cold 80% methanol.[13]

  • Sample Preparation: Scrape the cells, transfer the extracts, and centrifuge to pellet cell debris. Collect the supernatant for analysis.[13]

  • LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with ¹³C (M+3 serine).[13]

  • Data Interpretation: A decrease in the M+3 serine fraction in inhibitor-treated cells compared to control indicates inhibition of de novo serine synthesis from glucose.

Experimental Workflow Visualization

Experimental_Workflow_for_PHGDH_Inhibitor Workflow for PHGDH Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assay (PHGDH Activity) cell_viability Cell Viability Assay (EC50 Determination) biochemical_assay->cell_viability Confirm Target Engagement isotope_tracing Stable Isotope Tracing (Metabolic Flux) cell_viability->isotope_tracing Validate Cellular Mechanism xenograft_model Xenograft Mouse Model (Tumor Growth) isotope_tracing->xenograft_model Establish In Vivo Efficacy Hypothesis pk_pd Pharmacokinetics & Pharmacodynamics xenograft_model->pk_pd Assess Therapeutic Potential

Caption: A typical workflow for the preclinical evaluation of a PHGDH inhibitor.

Logical Relationships in PHGDH Inhibition

The therapeutic rationale for targeting PHGDH is based on a clear logical cascade of events.

Logical_Relationship_PHGDH_Inhibition Logical Framework of PHGDH Inhibition in Cancer cancer_phenotype Cancer Phenotype: High PHGDH Expression & Serine Dependency phgdh_inhibition PHGDH Inhibition (e.g., this compound) cancer_phenotype->phgdh_inhibition Therapeutic Targeting serine_depletion Decreased de novo Serine Synthesis phgdh_inhibition->serine_depletion Direct Effect downstream_effects Depletion of Downstream Metabolites (Nucleotides, Glutathione, etc.) serine_depletion->downstream_effects Leads to cell_cycle_arrest Cell Cycle Arrest downstream_effects->cell_cycle_arrest Induces apoptosis Apoptosis downstream_effects->apoptosis Induces tumor_suppression Tumor Growth Suppression cell_cycle_arrest->tumor_suppression apoptosis->tumor_suppression

Caption: The causal chain from PHGDH inhibition to tumor suppression.

Conclusion

PHGDH represents a validated and compelling target in cancer metabolism. Its role as the gatekeeper of the serine synthesis pathway makes it a critical node for the proliferation and survival of a subset of cancers. The development of selective, allosteric inhibitors like this compound provides a promising therapeutic strategy to exploit this metabolic vulnerability. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry to further investigate the biology of PHGDH and advance the development of novel anticancer agents targeting this pathway. Future work will likely focus on optimizing the pharmacokinetic properties of PHGDH inhibitors, identifying patient stratification biomarkers, and exploring combination therapies to overcome potential resistance mechanisms.[2]

References

Target Validation of PKUMDL-WQ-2201 in Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the target validation of PKUMDL-WQ-2201, a novel allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), in the context of breast cancer. PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in cancer to support rapid proliferation. This compound was identified through a structure-based design approach and has demonstrated selective efficacy in PHGDH-amplified breast cancer models. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to validate PHGDH as the direct target of this compound. It is intended for researchers, scientists, and drug development professionals working in oncology and metabolic pathways.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of uncontrolled growth. The de novo serine synthesis pathway is a critical metabolic route that diverts glycolytic intermediates towards the production of serine and its downstream metabolites, which are essential for nucleotide, lipid, and protein synthesis. Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway and its amplification and overexpression have been identified in various malignancies, including breast cancer.[1][2] This makes PHGDH an attractive therapeutic target.

This compound is a potent and selective allosteric inhibitor of PHGDH.[3][4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This can offer advantages in terms of specificity and reduced potential for off-target effects. This guide outlines the comprehensive validation of PHGDH as the molecular target of this compound in breast cancer cells.

This compound: Mechanism of Action and Efficacy

This compound acts as a non-NAD+-competing allosteric inhibitor of PHGDH.[4] Its binding to a site distinct from the active site leads to a reduction in the enzyme's catalytic efficiency, thereby suppressing the de novo synthesis of serine in cancer cells.[4]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound

TargetInhibitorIC50 (μM)Notes
Wild-Type PHGDHThis compound35.7Non-NAD+-competing allosteric inhibition.[4][5][6]
PHGDH Mutant (T59A)This compound69Demonstrates binding to a specific allosteric site.[4]
PHGDH Mutant (T56A/K57A)This compound>300Further confirms the binding site specificity.[4]

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Cell LinePHGDH StatusInhibitorEC50 (μM)Assay
MDA-MB-468AmplifiedThis compound6.90 (or 7.7)Cell Viability[3][4]
HCC70AmplifiedThis compound10.0 (or 10.8)Cell Viability[3][4]
ZR-75-1Non-amplifiedThis compound>100Cell Viability[3]

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

ModelCell LineTreatmentDosageDurationOutcome
Mouse XenograftMDA-MB-468This compound5-20 mg/kg (i.p., daily)30 daysSubstantial inhibition of tumor growth.[3][4]

Signaling Pathways and Experimental Workflows

Serine Synthesis Pathway and this compound Inhibition

The following diagram illustrates the de novo serine synthesis pathway and the point of inhibition by this compound.

Serine_Synthesis_Pathway cluster_enzymes Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P Glycolysis PHP 3-Phosphohydroxypyruvate G3P->PHP NAD+ -> NADH PHGDH PHGDH SerineP 3-Phosphoserine PHP->SerineP PSAT1 PSAT1 Serine Serine SerineP->Serine PSPH PSPH Downstream Nucleotides, Lipids, Proteins, Glutathione Serine->Downstream PHGDH->PHGDH_pos PSAT1->PSAT1_pos PSPH->PSPH_pos PKUMDL This compound PKUMDL->PHGDH Allosteric Inhibition

Fig 1. Serine Synthesis Pathway Inhibition.
Target Validation Workflow

The validation of PHGDH as the target of this compound follows a multi-step experimental workflow.

Target_Validation_Workflow Biochemical Biochemical Assays Enzymatic PHGDH Enzymatic Assay (IC50 Determination) Biochemical->Enzymatic SPR Surface Plasmon Resonance (Binding Kinetics) Biochemical->SPR Mutagenesis Site-Directed Mutagenesis (Binding Site Confirmation) Biochemical->Mutagenesis Viability Cell Viability (EC50 in Cancer Cells) Enzymatic->Viability Cellular Cell-Based Assays Cellular->Viability Western Western Blot (PHGDH Expression) Cellular->Western CRISPR CRISPR/Cas9 KO (On-Target Specificity) Cellular->CRISPR Xenograft Breast Cancer Xenograft (Tumor Growth Inhibition) Viability->Xenograft InVivo In Vivo Models InVivo->Xenograft

Fig 2. this compound Target Validation Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the target validation of this compound.

PHGDH Enzymatic Inhibition Assay

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a fluorescent substrate.

Materials:

  • Recombinant human PHGDH protein

  • Assay Buffer: 18 mM BIS-TRIS propane (B168953) (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione

  • Substrates: 3-Phosphoglycerate (3-PG) and NAD+

  • Coupling Enzyme: Diaphorase

  • Fluorescent Probe: Resazurin (B115843)

  • This compound stock solution in DMSO

  • 384-well black, solid-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense a small volume (e.g., 100 nL) of the compound dilutions and DMSO (for controls) into the wells of a 384-well plate.

  • Add a solution of PHGDH enzyme in assay buffer to all wells except for the "no-enzyme" control wells.

  • Prepare a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin in assay buffer.

  • Initiate the reaction by adding the substrate/cofactor mix to all wells.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence of the product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT-Based)

This colorimetric assay assesses the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

Materials:

  • PHGDH-amplified (e.g., MDA-MB-468, HCC70) and non-amplified (e.g., ZR-75-1) breast cancer cell lines.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate the cells with the compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

CRISPR/Cas9-Mediated PHGDH Knockout for On-Target Validation

This protocol is used to generate PHGDH knockout cell lines to confirm that the cytotoxic effects of this compound are dependent on the presence of its target.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-468).

  • CRISPR/Cas9 plasmid system with a guide RNA (gRNA) targeting PHGDH.

  • Transfection reagent.

  • Puromycin or other selection antibiotic.

  • 96-well plates for single-cell cloning.

  • Reagents for Western blotting (see protocol 4.4).

Procedure:

  • Design and clone a gRNA sequence targeting an early exon of the PHGDH gene into a Cas9-expressing vector.

  • Transfect the breast cancer cells with the PHGDH-targeting CRISPR/Cas9 plasmid.

  • After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.

  • Expand the single-cell clones and screen for PHGDH knockout by Western blot analysis.

  • Validate the on-target effects of this compound by performing a cell viability assay (as in protocol 4.2) on the wild-type and PHGDH knockout cell lines. A significant reduction in the compound's potency in the knockout cells confirms on-target activity.

Western Blotting for PHGDH Expression

This technique is used to detect and quantify the levels of PHGDH protein in cell lysates.

Materials:

  • Cell lysates from breast cancer cell lines.

  • Protein lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody: anti-PHGDH.

  • Primary antibody: anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

Breast Cancer Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID).

  • MDA-MB-468 breast cancer cells.

  • Matrigel.

  • This compound formulation for intraperitoneal (i.p.) injection.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection daily.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After the predetermined treatment period (e.g., 30 days), euthanize the mice and excise the tumors for further analysis.

  • Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of this compound.

Conclusion

The comprehensive target validation workflow described in this guide provides robust evidence for the mechanism of action of this compound. The biochemical assays confirm direct inhibition of PHGDH, while cell-based assays demonstrate on-target engagement and selective cytotoxicity in PHGDH-amplified breast cancer cells. Furthermore, the in vivo studies validate the therapeutic potential of targeting the de novo serine synthesis pathway with this compound in a preclinical setting. This body of evidence strongly supports the continued development of this compound as a targeted therapy for breast cancers dependent on the serine synthesis pathway.

References

Target Validation of PKUMDL-WQ-2201 in Breast Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the target validation of PKUMDL-WQ-2201, a novel allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), in the context of breast cancer. PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway, a metabolic route frequently upregulated in cancer to support rapid proliferation. This compound was identified through a structure-based design approach and has demonstrated selective efficacy in PHGDH-amplified breast cancer models. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized to validate PHGDH as the direct target of this compound. It is intended for researchers, scientists, and drug development professionals working in oncology and metabolic pathways.

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of uncontrolled growth. The de novo serine synthesis pathway is a critical metabolic route that diverts glycolytic intermediates towards the production of serine and its downstream metabolites, which are essential for nucleotide, lipid, and protein synthesis. Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step of this pathway and its amplification and overexpression have been identified in various malignancies, including breast cancer.[1][2] This makes PHGDH an attractive therapeutic target.

This compound is a potent and selective allosteric inhibitor of PHGDH.[3][4] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity. This can offer advantages in terms of specificity and reduced potential for off-target effects. This guide outlines the comprehensive validation of PHGDH as the molecular target of this compound in breast cancer cells.

This compound: Mechanism of Action and Efficacy

This compound acts as a non-NAD+-competing allosteric inhibitor of PHGDH.[4] Its binding to a site distinct from the active site leads to a reduction in the enzyme's catalytic efficiency, thereby suppressing the de novo synthesis of serine in cancer cells.[4]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound

TargetInhibitorIC50 (μM)Notes
Wild-Type PHGDHThis compound35.7Non-NAD+-competing allosteric inhibition.[4][5][6]
PHGDH Mutant (T59A)This compound69Demonstrates binding to a specific allosteric site.[4]
PHGDH Mutant (T56A/K57A)This compound>300Further confirms the binding site specificity.[4]

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Cell LinePHGDH StatusInhibitorEC50 (μM)Assay
MDA-MB-468AmplifiedThis compound6.90 (or 7.7)Cell Viability[3][4]
HCC70AmplifiedThis compound10.0 (or 10.8)Cell Viability[3][4]
ZR-75-1Non-amplifiedThis compound>100Cell Viability[3]

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

ModelCell LineTreatmentDosageDurationOutcome
Mouse XenograftMDA-MB-468This compound5-20 mg/kg (i.p., daily)30 daysSubstantial inhibition of tumor growth.[3][4]

Signaling Pathways and Experimental Workflows

Serine Synthesis Pathway and this compound Inhibition

The following diagram illustrates the de novo serine synthesis pathway and the point of inhibition by this compound.

Serine_Synthesis_Pathway cluster_enzymes Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P Glycolysis PHP 3-Phosphohydroxypyruvate G3P->PHP NAD+ -> NADH PHGDH PHGDH SerineP 3-Phosphoserine PHP->SerineP PSAT1 PSAT1 Serine Serine SerineP->Serine PSPH PSPH Downstream Nucleotides, Lipids, Proteins, Glutathione Serine->Downstream PHGDH->PHGDH_pos PSAT1->PSAT1_pos PSPH->PSPH_pos PKUMDL This compound PKUMDL->PHGDH Allosteric Inhibition

Fig 1. Serine Synthesis Pathway Inhibition.
Target Validation Workflow

The validation of PHGDH as the target of this compound follows a multi-step experimental workflow.

Target_Validation_Workflow Biochemical Biochemical Assays Enzymatic PHGDH Enzymatic Assay (IC50 Determination) Biochemical->Enzymatic SPR Surface Plasmon Resonance (Binding Kinetics) Biochemical->SPR Mutagenesis Site-Directed Mutagenesis (Binding Site Confirmation) Biochemical->Mutagenesis Viability Cell Viability (EC50 in Cancer Cells) Enzymatic->Viability Cellular Cell-Based Assays Cellular->Viability Western Western Blot (PHGDH Expression) Cellular->Western CRISPR CRISPR/Cas9 KO (On-Target Specificity) Cellular->CRISPR Xenograft Breast Cancer Xenograft (Tumor Growth Inhibition) Viability->Xenograft InVivo In Vivo Models InVivo->Xenograft

Fig 2. this compound Target Validation Workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the target validation of this compound.

PHGDH Enzymatic Inhibition Assay

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH, which is coupled to the reduction of a fluorescent substrate.

Materials:

  • Recombinant human PHGDH protein

  • Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione

  • Substrates: 3-Phosphoglycerate (3-PG) and NAD+

  • Coupling Enzyme: Diaphorase

  • Fluorescent Probe: Resazurin

  • This compound stock solution in DMSO

  • 384-well black, solid-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense a small volume (e.g., 100 nL) of the compound dilutions and DMSO (for controls) into the wells of a 384-well plate.

  • Add a solution of PHGDH enzyme in assay buffer to all wells except for the "no-enzyme" control wells.

  • Prepare a substrate/cofactor mix containing 3-PG, NAD+, diaphorase, and resazurin in assay buffer.

  • Initiate the reaction by adding the substrate/cofactor mix to all wells.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence of the product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculate the percent inhibition for each concentration of this compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT-Based)

This colorimetric assay assesses the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.

Materials:

  • PHGDH-amplified (e.g., MDA-MB-468, HCC70) and non-amplified (e.g., ZR-75-1) breast cancer cell lines.

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control.

  • Incubate the cells with the compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

CRISPR/Cas9-Mediated PHGDH Knockout for On-Target Validation

This protocol is used to generate PHGDH knockout cell lines to confirm that the cytotoxic effects of this compound are dependent on the presence of its target.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-468).

  • CRISPR/Cas9 plasmid system with a guide RNA (gRNA) targeting PHGDH.

  • Transfection reagent.

  • Puromycin or other selection antibiotic.

  • 96-well plates for single-cell cloning.

  • Reagents for Western blotting (see protocol 4.4).

Procedure:

  • Design and clone a gRNA sequence targeting an early exon of the PHGDH gene into a Cas9-expressing vector.

  • Transfect the breast cancer cells with the PHGDH-targeting CRISPR/Cas9 plasmid.

  • After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones.

  • Expand the single-cell clones and screen for PHGDH knockout by Western blot analysis.

  • Validate the on-target effects of this compound by performing a cell viability assay (as in protocol 4.2) on the wild-type and PHGDH knockout cell lines. A significant reduction in the compound's potency in the knockout cells confirms on-target activity.

Western Blotting for PHGDH Expression

This technique is used to detect and quantify the levels of PHGDH protein in cell lysates.

Materials:

  • Cell lysates from breast cancer cell lines.

  • Protein lysis buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody: anti-PHGDH.

  • Primary antibody: anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.

Breast Cancer Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID).

  • MDA-MB-468 breast cancer cells.

  • Matrigel.

  • This compound formulation for intraperitoneal (i.p.) injection.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Harvest MDA-MB-468 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer this compound (e.g., 5-20 mg/kg) or vehicle control via i.p. injection daily.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After the predetermined treatment period (e.g., 30 days), euthanize the mice and excise the tumors for further analysis.

  • Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of this compound.

Conclusion

The comprehensive target validation workflow described in this guide provides robust evidence for the mechanism of action of this compound. The biochemical assays confirm direct inhibition of PHGDH, while cell-based assays demonstrate on-target engagement and selective cytotoxicity in PHGDH-amplified breast cancer cells. Furthermore, the in vivo studies validate the therapeutic potential of targeting the de novo serine synthesis pathway with this compound in a preclinical setting. This body of evidence strongly supports the continued development of this compound as a targeted therapy for breast cancers dependent on the serine synthesis pathway.

References

Understanding the Selectivity of PKUMDL-WQ-2201 for PHGDH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective allosteric inhibitor PKUMDL-WQ-2201 and its interaction with the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), a key player in cancer metabolism. This document details the quantitative measures of its inhibitory activity, the experimental protocols used to determine its selectivity, and the underlying biochemical pathways.

Core Data Presentation

The selectivity and potency of this compound have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound

TargetIC50 (μM)Notes
Wild-Type PHGDH35.7 ± 8.6Allosteric, non-NAD+-competing inhibition.[1][2]
PHGDH Mutant (T59A)69 ± 40Mutation in the predicted allosteric binding site II reduces inhibitor potency.[3]
PHGDH Mutant (T56A/K57A)>300Key residues in the predicted allosteric site II are crucial for inhibitor binding.[3]

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Cell LinePHGDH StatusEC50 (μM)Notes
MDA-MB-468Amplified6.90Demonstrates high sensitivity to PHGDH inhibition.[4]
HCC70Amplified10.0Shows significant sensitivity.[4]
ZR-75-1Non-amplified>100Significantly less sensitive, indicating selectivity for PHGDH-dependent cells.[4]
MDA-MB-231Non-amplifiedNot measurableLow dependence on PHGDH for proliferation.[4][5]
MCF-7Non-amplifiedNot measurableLow dependence on PHGDH for proliferation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key experiments cited in the evaluation of this compound.

PHGDH Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PHGDH by measuring the reduction of NAD+ to NADH.

Materials:

  • Recombinant human PHGDH enzyme

  • Assay Buffer: 18 mM BIS-TRIS propane (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione[6]

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing PHGDH enzyme in the assay buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 3-PG and NAD+ to the wells.

  • Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C. This corresponds to the production of NADH.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay

This assay determines the effect of this compound on the viability of different cancer cell lines, providing a measure of its cytotoxic and cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, HCC70, ZR-75-1, MDA-MB-231, MCF-7)

  • Complete cell culture medium (specific to each cell line)

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • MDA-MB-468 breast cancer cells

  • Matrigel (optional, to enhance tumor formation)

  • This compound formulated for intraperitoneal (i.p.) injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection daily.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 30 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the selectivity and mechanism of action of this compound.

G Serine Biosynthesis Pathway and PHGDH Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate ... 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) 3-Phosphoglycerate->3-Phosphohydroxypyruvate Inhibition Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Glutathione Synthesis Glutathione Synthesis Glycine->Glutathione Synthesis This compound This compound This compound->3-Phosphoglycerate

Serine Biosynthesis Pathway and Site of this compound Action.

G Experimental Workflow for Determining this compound Selectivity cluster_invitro In Vitro Analysis cluster_incellulo Cell-Based Analysis cluster_invivo In Vivo Analysis Enzyme_Inhibition_Assay PHGDH Enzymatic Inhibition Assay IC50_Determination IC50 Determination Enzyme_Inhibition_Assay->IC50_Determination WT_PHGDH Wild-Type PHGDH WT_PHGDH->Enzyme_Inhibition_Assay Mutant_PHGDH Mutant PHGDH (Allosteric Site) Mutant_PHGDH->Enzyme_Inhibition_Assay EC50_Determination EC50 Determination Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Viability_Assay->EC50_Determination PHGDH_Amplified_Cells PHGDH-Amplified Cancer Cells PHGDH_Amplified_Cells->Cell_Viability_Assay Xenograft_Model Xenograft Tumor Growth Study PHGDH_Amplified_Cells->Xenograft_Model PHGDH_NonAmplified_Cells PHGDH-Non-Amplified Cancer Cells PHGDH_NonAmplified_Cells->Cell_Viability_Assay Tumor_Growth_Inhibition Tumor Growth Inhibition Measurement Xenograft_Model->Tumor_Growth_Inhibition Conclusion Conclusion: This compound is a selective PHGDH inhibitor Tumor_Growth_Inhibition->Conclusion

Workflow for Assessing the Selectivity of this compound.

G Logical Relationship of Allosteric Inhibition by this compound cluster_sites Binding Sites PHGDH_Enzyme PHGDH Enzyme Active_Site Active Site (Binds 3-PG and NAD+) Enzymatic_Activity Enzymatic Activity (Serine Synthesis) Active_Site->Enzymatic_Activity Leads to Conformational_Change Reduced Affinity/Efficacy of Substrate Binding Active_Site->Conformational_Change Allosteric_Site_II Allosteric Site II Allosteric_Site_II->Active_Site Induces Conformational Change This compound This compound This compound->Allosteric_Site_II Binds to 3-PG_NAD 3-PG / NAD+ 3-PG_NAD->Active_Site Binds to Inhibition Inhibition of Enzymatic Activity Conformational_Change->Inhibition

Mechanism of Allosteric Inhibition of PHGDH by this compound.

References

Understanding the Selectivity of PKUMDL-WQ-2201 for PHGDH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective allosteric inhibitor PKUMDL-WQ-2201 and its interaction with the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key player in cancer metabolism. This document details the quantitative measures of its inhibitory activity, the experimental protocols used to determine its selectivity, and the underlying biochemical pathways.

Core Data Presentation

The selectivity and potency of this compound have been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Enzymatic Inhibition of PHGDH by this compound

TargetIC50 (μM)Notes
Wild-Type PHGDH35.7 ± 8.6Allosteric, non-NAD+-competing inhibition.[1][2]
PHGDH Mutant (T59A)69 ± 40Mutation in the predicted allosteric binding site II reduces inhibitor potency.[3]
PHGDH Mutant (T56A/K57A)>300Key residues in the predicted allosteric site II are crucial for inhibitor binding.[3]

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

Cell LinePHGDH StatusEC50 (μM)Notes
MDA-MB-468Amplified6.90Demonstrates high sensitivity to PHGDH inhibition.[4]
HCC70Amplified10.0Shows significant sensitivity.[4]
ZR-75-1Non-amplified>100Significantly less sensitive, indicating selectivity for PHGDH-dependent cells.[4]
MDA-MB-231Non-amplifiedNot measurableLow dependence on PHGDH for proliferation.[4][5]
MCF-7Non-amplifiedNot measurableLow dependence on PHGDH for proliferation.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the detailed protocols for the key experiments cited in the evaluation of this compound.

PHGDH Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PHGDH by measuring the reduction of NAD+ to NADH.

Materials:

  • Recombinant human PHGDH enzyme

  • Assay Buffer: 18 mM BIS-TRIS propane (B168953) (pH 7.5), 1.7 mM EDTA, 10 μM Triton X-100, 3.3 mM glutathione[6]

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing PHGDH enzyme in the assay buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 3-PG and NAD+ to the wells.

  • Immediately measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C. This corresponds to the production of NADH.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay

This assay determines the effect of this compound on the viability of different cancer cell lines, providing a measure of its cytotoxic and cytostatic effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, HCC70, ZR-75-1, MDA-MB-231, MCF-7)

  • Complete cell culture medium (specific to each cell line)

  • This compound (dissolved in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the EC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • MDA-MB-468 breast cancer cells

  • Matrigel (optional, to enhance tumor formation)

  • This compound formulated for intraperitoneal (i.p.) injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection daily.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., after 30 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the selectivity and mechanism of action of this compound.

G Serine Biosynthesis Pathway and PHGDH Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate ... 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (NAD+ -> NADH) 3-Phosphoglycerate->3-Phosphohydroxypyruvate Inhibition Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 Serine Serine Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Glutathione Synthesis Glutathione Synthesis Glycine->Glutathione Synthesis This compound This compound This compound->3-Phosphoglycerate

Serine Biosynthesis Pathway and Site of this compound Action.

G Experimental Workflow for Determining this compound Selectivity cluster_invitro In Vitro Analysis cluster_incellulo Cell-Based Analysis cluster_invivo In Vivo Analysis Enzyme_Inhibition_Assay PHGDH Enzymatic Inhibition Assay IC50_Determination IC50 Determination Enzyme_Inhibition_Assay->IC50_Determination WT_PHGDH Wild-Type PHGDH WT_PHGDH->Enzyme_Inhibition_Assay Mutant_PHGDH Mutant PHGDH (Allosteric Site) Mutant_PHGDH->Enzyme_Inhibition_Assay EC50_Determination EC50 Determination Cell_Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Viability_Assay->EC50_Determination PHGDH_Amplified_Cells PHGDH-Amplified Cancer Cells PHGDH_Amplified_Cells->Cell_Viability_Assay Xenograft_Model Xenograft Tumor Growth Study PHGDH_Amplified_Cells->Xenograft_Model PHGDH_NonAmplified_Cells PHGDH-Non-Amplified Cancer Cells PHGDH_NonAmplified_Cells->Cell_Viability_Assay Tumor_Growth_Inhibition Tumor Growth Inhibition Measurement Xenograft_Model->Tumor_Growth_Inhibition Conclusion Conclusion: This compound is a selective PHGDH inhibitor Tumor_Growth_Inhibition->Conclusion

Workflow for Assessing the Selectivity of this compound.

G Logical Relationship of Allosteric Inhibition by this compound cluster_sites Binding Sites PHGDH_Enzyme PHGDH Enzyme Active_Site Active Site (Binds 3-PG and NAD+) Enzymatic_Activity Enzymatic Activity (Serine Synthesis) Active_Site->Enzymatic_Activity Leads to Conformational_Change Reduced Affinity/Efficacy of Substrate Binding Active_Site->Conformational_Change Allosteric_Site_II Allosteric Site II Allosteric_Site_II->Active_Site Induces Conformational Change This compound This compound This compound->Allosteric_Site_II Binds to 3-PG_NAD 3-PG / NAD+ 3-PG_NAD->Active_Site Binds to Inhibition Inhibition of Enzymatic Activity Conformational_Change->Inhibition

Mechanism of Allosteric Inhibition of PHGDH by this compound.

References

PKUMDL-WQ-2201: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Allosteric Inhibitor of Phosphoglycerate Dehydrogenase

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of PKUMDL-WQ-2201, a selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine biosynthesis pathway in oncology.

Core Molecular Data

This compound is a small molecule inhibitor designed to target PHGDH, a key enzyme in the de novo serine synthesis pathway, which is often upregulated in cancer.

PropertyValueSource(s)
Molecular Weight 351.81 g/mol [1][2][3][4]
Chemical Formula C₁₅H₁₄ClN₃O₃S[1][2][5]
CAS Number 592474-91-4[1]
Purity ≥98%[1][3]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1][2]

Mechanism of Action: Allosteric Inhibition of PHGDH

This compound functions as a negative allosteric modulator of PHGDH.[1][4] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[6] This targeted inhibition of PHGDH disrupts the serine biosynthesis pathway within cancer cells, leading to reduced proliferation and tumor growth.[6]

The following diagram illustrates the inhibitory effect of this compound on the serine synthesis pathway.

PHGDH_Inhibition_Pathway 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH Substrate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate Catalysis Serine Serine 3-Phosphohydroxypyruvate->Serine Further Steps This compound This compound This compound->PHGDH Allosteric Inhibition

Caption: Allosteric inhibition of PHGDH by this compound.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

PHGDH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on PHGDH.

Methodology:

  • Recombinant human PHGDH enzyme is incubated with varying concentrations of this compound.

  • The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG), and the cofactor NAD+.

  • The production of NADH is coupled to a fluorescent reporter system, allowing for the measurement of enzyme activity over time.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. For this compound, the reported IC₅₀ is 35.7 µM.[1][4][6]

The general workflow for a PHGDH inhibitor screening assay is depicted below.

PHGDH_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition Dispense_Compound Dispense this compound (or control) into assay plate Add_Enzyme Add PHGDH enzyme solution Dispense_Compound->Add_Enzyme Add_Substrate Initiate reaction with 3-PG and NAD+ Add_Enzyme->Add_Substrate Incubate Incubate at room temperature Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence to determine NADH production Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for PHGDH enzyme inhibition assay.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cancer cell lines, particularly those with high PHGDH expression (e.g., MDA-MB-468), are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell viability is measured using standard methods, such as the CellTiter-Glo® luminescent cell viability assay.

  • The half-maximal effective concentration (EC₅₀) is determined from the resulting dose-response curves. This compound has shown dose-dependent suppression of cell viability in various cancer cell lines.[1][4]

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells (e.g., MDA-MB-468).

  • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

  • This compound is administered to the treatment group, typically via intraperitoneal injection, on a defined schedule.

  • Tumor volume and body weight are monitored regularly throughout the study.

  • At the end of the study, tumors are excised and may be used for further analysis. Studies have shown that this compound inhibits tumor growth in xenograft mouse models.[1][4][6]

The logical flow of an in vivo xenograft study is outlined below.

Xenograft_Workflow Implantation Implant human cancer cells into immunocompromised mice Tumor_Growth Allow tumors to establish and reach a specific size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and animal well-being Treatment->Monitoring Endpoint Endpoint analysis: Tumor excision and measurement Monitoring->Endpoint

Caption: Experimental workflow for in vivo xenograft studies.

Quantitative Data Summary

Assay TypeCell LineParameterValueSource(s)
Enzyme Inhibition-IC₅₀35.7 µM[1][4][6]
Cell ViabilityMDA-MB-468 (PHGDH-amplified)EC₅₀6.90 µM[6]
Cell ViabilityHCC70 (PHGDH-amplified)EC₅₀10.0 µM[6]
In Vivo EfficacyMDA-MB-468 Xenograft-Significant tumor growth inhibition[1][6]

References

PKUMDL-WQ-2201: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Allosteric Inhibitor of Phosphoglycerate Dehydrogenase

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental evaluation of PKUMDL-WQ-2201, a selective allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the serine biosynthesis pathway in oncology.

Core Molecular Data

This compound is a small molecule inhibitor designed to target PHGDH, a key enzyme in the de novo serine synthesis pathway, which is often upregulated in cancer.

PropertyValueSource(s)
Molecular Weight 351.81 g/mol [1][2][3][4]
Chemical Formula C₁₅H₁₄ClN₃O₃S[1][2][5]
CAS Number 592474-91-4[1]
Purity ≥98%[1][3]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C[1][2]

Mechanism of Action: Allosteric Inhibition of PHGDH

This compound functions as a negative allosteric modulator of PHGDH.[1][4] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[6] This targeted inhibition of PHGDH disrupts the serine biosynthesis pathway within cancer cells, leading to reduced proliferation and tumor growth.[6]

The following diagram illustrates the inhibitory effect of this compound on the serine synthesis pathway.

PHGDH_Inhibition_Pathway 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH Substrate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate Catalysis Serine Serine 3-Phosphohydroxypyruvate->Serine Further Steps This compound This compound This compound->PHGDH Allosteric Inhibition

Caption: Allosteric inhibition of PHGDH by this compound.

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity of this compound.

PHGDH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on PHGDH.

Methodology:

  • Recombinant human PHGDH enzyme is incubated with varying concentrations of this compound.

  • The enzymatic reaction is initiated by the addition of the substrate, 3-phosphoglycerate (3-PG), and the cofactor NAD+.

  • The production of NADH is coupled to a fluorescent reporter system, allowing for the measurement of enzyme activity over time.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve. For this compound, the reported IC₅₀ is 35.7 µM.[1][4][6]

The general workflow for a PHGDH inhibitor screening assay is depicted below.

PHGDH_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition Dispense_Compound Dispense this compound (or control) into assay plate Add_Enzyme Add PHGDH enzyme solution Dispense_Compound->Add_Enzyme Add_Substrate Initiate reaction with 3-PG and NAD+ Add_Enzyme->Add_Substrate Incubate Incubate at room temperature Add_Substrate->Incubate Measure_Fluorescence Measure fluorescence to determine NADH production Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for PHGDH enzyme inhibition assay.

Cell Viability and Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

  • Cancer cell lines, particularly those with high PHGDH expression (e.g., MDA-MB-468), are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell viability is measured using standard methods, such as the CellTiter-Glo® luminescent cell viability assay.

  • The half-maximal effective concentration (EC₅₀) is determined from the resulting dose-response curves. This compound has shown dose-dependent suppression of cell viability in various cancer cell lines.[1][4]

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or orthotopically implanted with human cancer cells (e.g., MDA-MB-468).

  • Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

  • This compound is administered to the treatment group, typically via intraperitoneal injection, on a defined schedule.

  • Tumor volume and body weight are monitored regularly throughout the study.

  • At the end of the study, tumors are excised and may be used for further analysis. Studies have shown that this compound inhibits tumor growth in xenograft mouse models.[1][4][6]

The logical flow of an in vivo xenograft study is outlined below.

Xenograft_Workflow Implantation Implant human cancer cells into immunocompromised mice Tumor_Growth Allow tumors to establish and reach a specific size Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and animal well-being Treatment->Monitoring Endpoint Endpoint analysis: Tumor excision and measurement Monitoring->Endpoint

Caption: Experimental workflow for in vivo xenograft studies.

Quantitative Data Summary

Assay TypeCell LineParameterValueSource(s)
Enzyme Inhibition-IC₅₀35.7 µM[1][4][6]
Cell ViabilityMDA-MB-468 (PHGDH-amplified)EC₅₀6.90 µM[6]
Cell ViabilityHCC70 (PHGDH-amplified)EC₅₀10.0 µM[6]
In Vivo EfficacyMDA-MB-468 Xenograft-Significant tumor growth inhibition[1][6]

References

PKUMDL-WQ-2201: A Comprehensive Technical Guide to a Novel Allosteric Inhibitor of PHGDH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PKUMDL-WQ-2201, a potent and selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document details its chemical properties, supplier information, mechanism of action, and its application in cancer research, supported by experimental data and detailed protocols.

Chemical Information and Supplier Details

This compound is a small molecule inhibitor that targets the enzyme PHGDH, a critical component of the serine biosynthesis pathway.

CAS Number: 592474-91-4

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₄ClN₃O₃S
Molecular Weight351.81 g/mol
AppearanceWhite to brown powder
SolubilitySoluble in DMSO

Table 2: Supplier Information for this compound

SupplierCatalog NumberNotes
MedChemExpressHY-101893For research use only.
Probechem BiochemicalsPC-72880For laboratory use only.
Sigma-AldrichSML1965For research use only.
Tocris Bioscience6581Discontinued.

Mechanism of Action and Signaling Pathway

This compound functions as a non-NAD⁺-competing allosteric inhibitor of PHGDH.[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2][3] By inhibiting PHGDH, this compound effectively blocks the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential macromolecules that support rapid cell proliferation, particularly in cancer cells.[2]

The serine biosynthesis pathway is a key metabolic route that is often upregulated in various cancers to meet the high demand for biomass production.[4] Inhibition of this pathway by this compound has been shown to selectively suppress the growth of cancer cells with high PHGDH expression.

cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH PHGDH PSAT1 PSAT1 3-Phosphoserine 3-Phosphoserine PSPH PSPH Serine Serine 3-Phosphohydroxypyruvate->3-Phosphoserine Glutamate -> α-Ketoglutarate 3-Phosphoserine->Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis Lipid Synthesis Lipid Synthesis Serine->Lipid Synthesis Glycine & Cysteine Synthesis Glycine & Cysteine Synthesis Serine->Glycine & Cysteine Synthesis This compound This compound This compound->PHGDH Allosteric Inhibition

Caption: Serine Biosynthesis Pathway and Inhibition by this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in both cell-based assays and animal models of cancer.

Table 3: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (Enzymatic Assay)EC₅₀ (Cell Viability)Reference
MDA-MB-468Breast Cancer35.7 µM7.7 µM[5]
HCC70Breast Cancer35.7 µM10.8 µM[5]

In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth.[5] Treatment of mice bearing MDA-MB-468 xenografts with this compound resulted in a substantial reduction in tumor volume compared to vehicle-treated controls.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay

This protocol outlines the determination of cell viability upon treatment with this compound using a resazurin-based assay.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat with this compound (various concentrations) Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Resazurin Add resazurin solution Incubation->Add_Resazurin Incubate_Resazurin Incubate for 1-4 hours Add_Resazurin->Incubate_Resazurin Measure_Fluorescence Measure fluorescence (560nm ex / 590nm em) Incubate_Resazurin->Measure_Fluorescence Analyze_Data Calculate EC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, HCC70)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates (opaque-walled for fluorescence)

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 10 nM to 100 µM.[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the EC₅₀ value using a suitable software.

Western Blotting for PHGDH Expression

This protocol details the detection of PHGDH protein levels in cell lysates.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PHGDH

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • MDA-MB-468 cancer cells

  • Matrigel

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of MDA-MB-468 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5-20 mg/kg, intraperitoneally, once daily) or vehicle control to the respective groups.[5]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination: At the end of the study (e.g., after 30 days), euthanize the mice and excise the tumors for further analysis.[5]

Conclusion

This compound is a valuable research tool for investigating the role of the serine biosynthesis pathway in cancer and other diseases. Its high potency and selectivity for PHGDH make it a promising candidate for further preclinical and clinical development. This guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies.

References

PKUMDL-WQ-2201: A Comprehensive Technical Guide to a Novel Allosteric Inhibitor of PHGDH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PKUMDL-WQ-2201, a potent and selective allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). This document details its chemical properties, supplier information, mechanism of action, and its application in cancer research, supported by experimental data and detailed protocols.

Chemical Information and Supplier Details

This compound is a small molecule inhibitor that targets the enzyme PHGDH, a critical component of the serine biosynthesis pathway.

CAS Number: 592474-91-4

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₄ClN₃O₃S
Molecular Weight351.81 g/mol
AppearanceWhite to brown powder
SolubilitySoluble in DMSO

Table 2: Supplier Information for this compound

SupplierCatalog NumberNotes
MedChemExpressHY-101893For research use only.
Probechem BiochemicalsPC-72880For laboratory use only.
Sigma-AldrichSML1965For research use only.
Tocris Bioscience6581Discontinued.

Mechanism of Action and Signaling Pathway

This compound functions as a non-NAD⁺-competing allosteric inhibitor of PHGDH.[1] PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which converts the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2][3] By inhibiting PHGDH, this compound effectively blocks the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential macromolecules that support rapid cell proliferation, particularly in cancer cells.[2]

The serine biosynthesis pathway is a key metabolic route that is often upregulated in various cancers to meet the high demand for biomass production.[4] Inhibition of this pathway by this compound has been shown to selectively suppress the growth of cancer cells with high PHGDH expression.

cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH PHGDH PSAT1 PSAT1 3-Phosphoserine 3-Phosphoserine PSPH PSPH Serine Serine 3-Phosphohydroxypyruvate->3-Phosphoserine Glutamate -> α-Ketoglutarate 3-Phosphoserine->Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis Lipid Synthesis Lipid Synthesis Serine->Lipid Synthesis Glycine & Cysteine Synthesis Glycine & Cysteine Synthesis Serine->Glycine & Cysteine Synthesis This compound This compound This compound->PHGDH Allosteric Inhibition

Caption: Serine Biosynthesis Pathway and Inhibition by this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant efficacy in both cell-based assays and animal models of cancer.

Table 3: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (Enzymatic Assay)EC₅₀ (Cell Viability)Reference
MDA-MB-468Breast Cancer35.7 µM7.7 µM[5]
HCC70Breast Cancer35.7 µM10.8 µM[5]

In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth.[5] Treatment of mice bearing MDA-MB-468 xenografts with this compound resulted in a substantial reduction in tumor volume compared to vehicle-treated controls.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Viability Assay

This protocol outlines the determination of cell viability upon treatment with this compound using a resazurin-based assay.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat with this compound (various concentrations) Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Resazurin Add resazurin (B115843) solution Incubation->Add_Resazurin Incubate_Resazurin Incubate for 1-4 hours Add_Resazurin->Incubate_Resazurin Measure_Fluorescence Measure fluorescence (560nm ex / 590nm em) Incubate_Resazurin->Measure_Fluorescence Analyze_Data Calculate EC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Cell Viability Assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, HCC70)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates (opaque-walled for fluorescence)

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range is 10 nM to 100 µM.[5] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the EC₅₀ value using a suitable software.

Western Blotting for PHGDH Expression

This protocol details the detection of PHGDH protein levels in cell lysates.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PHGDH

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • MDA-MB-468 cancer cells

  • Matrigel

  • This compound formulation for injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of MDA-MB-468 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5-20 mg/kg, intraperitoneally, once daily) or vehicle control to the respective groups.[5]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination: At the end of the study (e.g., after 30 days), euthanize the mice and excise the tumors for further analysis.[5]

Conclusion

This compound is a valuable research tool for investigating the role of the serine biosynthesis pathway in cancer and other diseases. Its high potency and selectivity for PHGDH make it a promising candidate for further preclinical and clinical development. This guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies.

References

PKUMDL-WQ-2201: A Technical Whitepaper on the Foundational Allosteric Inhibitor of PHGDH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate dehydrogenase (PHGDH), has emerged as a promising therapeutic target. PKUMDL-WQ-2201 is a novel, first-in-class, non-NAD+-competing allosteric inhibitor of PHGDH.[1] This technical guide provides an in-depth overview of the foundational research on this compound, summarizing its mechanism of action, key quantitative data, and the detailed experimental protocols used in its initial characterization. The information presented herein is derived from the seminal publication by Wang et al., "Rational design of selective allosteric inhibitors of PHGDH and serine synthesis with anti-tumor activity," and other supporting resources.[2]

Mechanism of Action

This compound functions as a negative allosteric modulator of PHGDH.[3] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in PHGDH, which in turn inhibits its catalytic activity.[2] This allosteric mechanism prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[2] By inhibiting PHGDH, this compound effectively suppresses de novo serine synthesis in cancer cells that are dependent on this pathway for survival and proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational research on this compound.

Parameter Value Description Reference
IC50 (WT PHGDH)35.7 µMThe half maximal inhibitory concentration against wild-type PHGDH enzyme.[1]
IC50 (T59A mutant)69 µMThe half maximal inhibitory concentration against the T59A mutant of PHGDH.[1]
IC50 (T56AK57A mutant)>300 µMThe half maximal inhibitory concentration against the T56AK57A mutant of PHGDH.[1]
Cell Line Description EC50 Reference
MDA-MB-468PHGDH-amplified breast cancer7.7 µM[1]
HCC70PHGDH-amplified breast cancer10.8 µM[1]
Parameter Value Description Reference
Dosing Regimen5-20 mg/kgIntraperitoneal (i.p.) injection, once daily for 30 days.[1]
Animal ModelMDA-MB-468 xenograftsNude mice with implanted MDA-MB-468 tumors.[1]
OutcomeTumor Growth InhibitionSubstantial inhibitory effects on tumor growth compared to vehicle-treated mice.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the serine biosynthesis pathway and the experimental workflow for the evaluation of this compound.

G Serine Biosynthesis Pathway and Inhibition by this compound Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate NAD+ to NADH Serine Serine 3-Phosphohydroxypyruvate->Serine Further enzymatic steps This compound This compound This compound->PHGDH Allosteric Inhibition

Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.

G Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay PHGDH Enzyme Inhibition Assay (IC50) Cell_Viability Cancer Cell Line Viability Assays (EC50) Enzyme_Assay->Cell_Viability Serine_Synthesis De Novo Serine Synthesis Assay Cell_Viability->Serine_Synthesis Xenograft Breast Cancer Xenograft Model Serine_Synthesis->Xenograft Tumor_Growth Tumor Growth Inhibition Assessment Xenograft->Tumor_Growth This compound This compound This compound->Enzyme_Assay

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vitro PHGDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHGDH.

Materials:

  • Recombinant human PHGDH enzyme

  • This compound

  • 3-phosphoglycerate (3-PG)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the PHGDH enzyme to each well.

  • Add the serially diluted this compound to the respective wells.

  • Incubate the enzyme and inhibitor mixture for a specified period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of 3-PG and NAD+.

  • Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of cancer cell lines.

Materials:

  • PHGDH-amplified cancer cell lines (e.g., MDA-MB-468, HCC70)

  • Control cancer cell lines (low PHGDH expression)

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTS reagent or similar cell viability assay kit

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound.

  • Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.

  • Add the MTS reagent to each well and incubate for a further 1-4 hours, or as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of breast cancer.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID)

  • MDA-MB-468 human breast cancer cells

  • This compound

  • Vehicle control solution (e.g., DMSO, PEG300, saline)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant MDA-MB-468 cells mixed with Matrigel into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5-20 mg/kg) or the vehicle control to the respective groups via intraperitoneal injection daily.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predetermined period (e.g., 30 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its novel allosteric mechanism of action provides a distinct advantage over traditional active-site inhibitors. The foundational research has demonstrated its potency and selectivity in both in vitro and in vivo models of PHGDH-dependent cancers. This technical guide provides a comprehensive summary of the core data and methodologies that underpin our current understanding of this compound, serving as a valuable resource for researchers and drug development professionals in the field of cancer metabolism. Further investigation into this and similar allosteric inhibitors of PHGDH holds great promise for the development of new and effective treatments for patients with cancers reliant on the serine biosynthesis pathway.

References

PKUMDL-WQ-2201: A Technical Whitepaper on the Foundational Allosteric Inhibitor of PHGDH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling unabated cell growth and proliferation. One critical pathway often upregulated in various malignancies is the de novo serine biosynthesis pathway. The rate-limiting enzyme in this pathway, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), has emerged as a promising therapeutic target. PKUMDL-WQ-2201 is a novel, first-in-class, non-NAD+-competing allosteric inhibitor of PHGDH.[1] This technical guide provides an in-depth overview of the foundational research on this compound, summarizing its mechanism of action, key quantitative data, and the detailed experimental protocols used in its initial characterization. The information presented herein is derived from the seminal publication by Wang et al., "Rational design of selective allosteric inhibitors of PHGDH and serine synthesis with anti-tumor activity," and other supporting resources.[2]

Mechanism of Action

This compound functions as a negative allosteric modulator of PHGDH.[3] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change in PHGDH, which in turn inhibits its catalytic activity.[2] This allosteric mechanism prevents the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway.[2] By inhibiting PHGDH, this compound effectively suppresses de novo serine synthesis in cancer cells that are dependent on this pathway for survival and proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational research on this compound.

Parameter Value Description Reference
IC50 (WT PHGDH)35.7 µMThe half maximal inhibitory concentration against wild-type PHGDH enzyme.[1]
IC50 (T59A mutant)69 µMThe half maximal inhibitory concentration against the T59A mutant of PHGDH.[1]
IC50 (T56AK57A mutant)>300 µMThe half maximal inhibitory concentration against the T56AK57A mutant of PHGDH.[1]
Cell Line Description EC50 Reference
MDA-MB-468PHGDH-amplified breast cancer7.7 µM[1]
HCC70PHGDH-amplified breast cancer10.8 µM[1]
Parameter Value Description Reference
Dosing Regimen5-20 mg/kgIntraperitoneal (i.p.) injection, once daily for 30 days.[1]
Animal ModelMDA-MB-468 xenograftsNude mice with implanted MDA-MB-468 tumors.[1]
OutcomeTumor Growth InhibitionSubstantial inhibitory effects on tumor growth compared to vehicle-treated mice.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the serine biosynthesis pathway and the experimental workflow for the evaluation of this compound.

G Serine Biosynthesis Pathway and Inhibition by this compound Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate NAD+ to NADH Serine Serine 3-Phosphohydroxypyruvate->Serine Further enzymatic steps This compound This compound This compound->PHGDH Allosteric Inhibition

Caption: Inhibition of PHGDH by this compound in the serine biosynthesis pathway.

G Experimental Workflow for this compound Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay PHGDH Enzyme Inhibition Assay (IC50) Cell_Viability Cancer Cell Line Viability Assays (EC50) Enzyme_Assay->Cell_Viability Serine_Synthesis De Novo Serine Synthesis Assay Cell_Viability->Serine_Synthesis Xenograft Breast Cancer Xenograft Model Serine_Synthesis->Xenograft Tumor_Growth Tumor Growth Inhibition Assessment Xenograft->Tumor_Growth This compound This compound This compound->Enzyme_Assay

Caption: A stepwise workflow for the preclinical evaluation of this compound.

Experimental Protocols

In Vitro PHGDH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHGDH.

Materials:

  • Recombinant human PHGDH enzyme

  • This compound

  • 3-phosphoglycerate (3-PG)

  • β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the PHGDH enzyme to each well.

  • Add the serially diluted this compound to the respective wells.

  • Incubate the enzyme and inhibitor mixture for a specified period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of 3-PG and NAD+.

  • Monitor the increase in absorbance at 340 nm (due to NADH production) over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound on the viability of cancer cell lines.

Materials:

  • PHGDH-amplified cancer cell lines (e.g., MDA-MB-468, HCC70)

  • Control cancer cell lines (low PHGDH expression)

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTS reagent or similar cell viability assay kit

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound.

  • Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.

  • Add the MTS reagent to each well and incubate for a further 1-4 hours, or as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of breast cancer.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID)

  • MDA-MB-468 human breast cancer cells

  • This compound

  • Vehicle control solution (e.g., DMSO, PEG300, saline)

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant MDA-MB-468 cells mixed with Matrigel into the flank of the immunodeficient mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 5-20 mg/kg) or the vehicle control to the respective groups via intraperitoneal injection daily.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a predetermined period (e.g., 30 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Compare the tumor growth curves between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its novel allosteric mechanism of action provides a distinct advantage over traditional active-site inhibitors. The foundational research has demonstrated its potency and selectivity in both in vitro and in vivo models of PHGDH-dependent cancers. This technical guide provides a comprehensive summary of the core data and methodologies that underpin our current understanding of this compound, serving as a valuable resource for researchers and drug development professionals in the field of cancer metabolism. Further investigation into this and similar allosteric inhibitors of PHGDH holds great promise for the development of new and effective treatments for patients with cancers reliant on the serine biosynthesis pathway.

References

Methodological & Application

Application Notes and Protocols: Utilizing PKUMDL-WQ-2201 in the MDA-MB-468 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the de novo serine synthesis pathway. This pathway is often upregulated in certain cancers to support rapid proliferation and biosynthesis. The MDA-MB-468 cell line, derived from a triple-negative breast cancer (TNBC), exhibits amplification of the PHGDH gene, making it an ideal model system to investigate the anti-tumor effects of PHGDH inhibitors like this compound.[1][2] These application notes provide detailed protocols for utilizing this compound in the MDA-MB-468 cell line, covering essential experiments from cell culture to in vivo xenograft models.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
Cell LinePHGDH StatusThis compound EC50 (µM)Reference
MDA-MB-468Amplified6.90[1]
HCC70Amplified10.0[1]
ZR-75-1Non-amplified>100[1]
MDA-MB-231Non-amplifiedNot measurable[1]
MCF-7Non-amplifiedNot measurable[1]
Table 2: In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model
Treatment GroupDosage and AdministrationTumor Volume InhibitionBody Weight ChangeReference
Vehicle Control--No significant change[1]
This compound5-20 mg/kg; i.p.; once daily for 30 daysSubstantial inhibitory effectsNo significant change[3]

Signaling Pathway and Experimental Workflow

cluster_0 This compound Mechanism of Action Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P 3-PG 3-Phosphoglycerate G3P->3-PG PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP Serine Serine 3-PHP->Serine PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow start Start culture MDA-MB-468 Cell Culture start->culture treatment This compound Treatment culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western invivo In Vivo Xenograft Model treatment->invivo end End viability->end apoptosis->end western->end invivo->end

Caption: General experimental workflow.

Experimental Protocols

MDA-MB-468 Cell Culture

This protocol outlines the standard procedure for culturing the MDA-MB-468 human breast cancer cell line.

Materials:

  • MDA-MB-468 cells

  • Leibovitz's L-15 Medium

  • Fetal Bovine Serum (FBS)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), calcium and magnesium free

  • Cell culture flasks (e.g., T-75)

  • Incubator (37°C, no CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS.

  • Cell Thawing:

    • Thaw the cryopreserved vial of MDA-MB-468 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere without CO2.

    • Monitor cell growth and change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Seed new flasks at a recommended split ratio of 1:2 to 1:4.[4]

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[2] Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours (3 days).[3]

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well and incubate at 37°C for 3-4 hours, or until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-468 cells in 6-well plates at a density of 2 x 10^5 cells/well.[5]

    • After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key pathways, such as the serine synthesis and apoptosis pathways, after this compound treatment.

Materials:

  • MDA-MB-468 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PHGDH, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Treat MDA-MB-468 cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

In Vivo Xenograft Model

This protocol describes the establishment of an MDA-MB-468 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[1]

Materials:

  • MDA-MB-468 cells

  • Immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J)

  • Matrigel (optional)

  • This compound

  • Vehicle solution

  • Calipers

Protocol:

  • Cell Preparation: Harvest MDA-MB-468 cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio) at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 30 days).[1][3]

  • Endpoint:

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

References

Application Notes and Protocols: Utilizing PKUMDL-WQ-2201 in the MDA-MB-468 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a critical enzyme in the de novo serine synthesis pathway. This pathway is often upregulated in certain cancers to support rapid proliferation and biosynthesis. The MDA-MB-468 cell line, derived from a triple-negative breast cancer (TNBC), exhibits amplification of the PHGDH gene, making it an ideal model system to investigate the anti-tumor effects of PHGDH inhibitors like this compound.[1][2] These application notes provide detailed protocols for utilizing this compound in the MDA-MB-468 cell line, covering essential experiments from cell culture to in vivo xenograft models.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
Cell LinePHGDH StatusThis compound EC50 (µM)Reference
MDA-MB-468Amplified6.90[1]
HCC70Amplified10.0[1]
ZR-75-1Non-amplified>100[1]
MDA-MB-231Non-amplifiedNot measurable[1]
MCF-7Non-amplifiedNot measurable[1]
Table 2: In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model
Treatment GroupDosage and AdministrationTumor Volume InhibitionBody Weight ChangeReference
Vehicle Control--No significant change[1]
This compound5-20 mg/kg; i.p.; once daily for 30 daysSubstantial inhibitory effectsNo significant change[3]

Signaling Pathway and Experimental Workflow

cluster_0 This compound Mechanism of Action Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P 3-PG 3-Phosphoglycerate G3P->3-PG PHGDH PHGDH 3-PG->PHGDH 3-PHP 3-Phosphohydroxypyruvate PHGDH->3-PHP Serine Serine 3-PHP->Serine PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH

Caption: Mechanism of action of this compound.

cluster_1 Experimental Workflow start Start culture MDA-MB-468 Cell Culture start->culture treatment This compound Treatment culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western invivo In Vivo Xenograft Model treatment->invivo end End viability->end apoptosis->end western->end invivo->end

Caption: General experimental workflow.

Experimental Protocols

MDA-MB-468 Cell Culture

This protocol outlines the standard procedure for culturing the MDA-MB-468 human breast cancer cell line.

Materials:

  • MDA-MB-468 cells

  • Leibovitz's L-15 Medium

  • Fetal Bovine Serum (FBS)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), calcium and magnesium free

  • Cell culture flasks (e.g., T-75)

  • Incubator (37°C, no CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS.

  • Cell Thawing:

    • Thaw the cryopreserved vial of MDA-MB-468 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere without CO2.

    • Monitor cell growth and change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Seed new flasks at a recommended split ratio of 1:2 to 1:4.[4]

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[2] Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours (3 days).[3]

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well and incubate at 37°C for 3-4 hours, or until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • MDA-MB-468 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-468 cells in 6-well plates at a density of 2 x 10^5 cells/well.[5]

    • After 24 hours, treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key pathways, such as the serine synthesis and apoptosis pathways, after this compound treatment.

Materials:

  • MDA-MB-468 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PHGDH, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis:

    • Treat MDA-MB-468 cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

In Vivo Xenograft Model

This protocol describes the establishment of an MDA-MB-468 xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[1]

Materials:

  • MDA-MB-468 cells

  • Immunodeficient mice (e.g., NOD.CB17-Prkdcscid/J)

  • Matrigel (optional)

  • This compound

  • Vehicle solution

  • Calipers

Protocol:

  • Cell Preparation: Harvest MDA-MB-468 cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, 1:1 ratio) at a concentration of 1 x 10^7 cells/100 µL.

  • Tumor Implantation:

    • Inject 100 µL of the cell suspension subcutaneously into the flank or mammary fat pad of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Drug Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 5-20 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 30 days).[1][3]

  • Endpoint:

    • Monitor animal body weight and overall health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).

References

Application Notes and Protocols: PKUMDL-WQ-2201 for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: PKUMDL-WQ-2201 is a potent, allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway.[1][2][3] PHGDH is often overexpressed in various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated dose-dependent suppression of cancer cell viability and has been shown to inhibit tumor growth in xenograft mouse models.[1][2][3][4] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining key experimental protocols and considerations for study design, from dosing and administration to efficacy and pharmacokinetic analysis.

Application Notes

Mechanism of Action

This compound acts as a non-NAD+-competing allosteric inhibitor of PHGDH, binding to a site distinct from the active site.[1] This inhibition blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway. By disrupting this pathway, this compound selectively targets cancer cells that are highly dependent on endogenous serine production for proliferation and survival.[4]

Preclinical In Vivo Applications
  • Efficacy Studies: Evaluating the anti-tumor activity of this compound in various cancer models. Recommended models include subcutaneous xenografts of human cancer cell lines with known PHGDH amplification, such as MDA-MB-468 breast cancer cells.[1][4]

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in mice to establish an optimal dosing regimen.

  • Pharmacodynamic (PD) Studies: Assessing the modulation of the target pathway in vivo by measuring serine and glycine levels in tumor tissue and plasma after treatment.

  • Safety and Tolerability Studies: Establishing the maximum tolerated dose (MTD) and evaluating potential toxicities through monitoring of clinical signs and histopathological analysis.

Experimental Protocols

Compound Formulation and Preparation

For in vivo studies, this compound can be formulated for intraperitoneal (i.p.) injection. A common vehicle solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

Protocol:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a stock solution.

  • Add PEG300 and vortex thoroughly to mix.

  • Add Tween-80 and vortex again.

  • Add saline to reach the final desired concentration and vehicle composition.

  • The final formulation should be prepared fresh daily before administration.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an MDA-MB-468 subcutaneous xenograft mouse model.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD-SCID or athymic nude).

  • MDA-MB-468 human breast cancer cells.

  • Matrigel (or similar basement membrane matrix).

  • This compound formulation and vehicle control.

  • Calipers for tumor measurement.

Protocol:

  • Cell Preparation: Culture MDA-MB-468 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7][8]

  • Dosing and Administration: Administer this compound via intraperitoneal injection once daily at doses ranging from 5 to 20 mg/kg.[1] The control group should receive an equivalent volume of the vehicle.

  • Monitoring: Record tumor volumes and body weights 2-3 times per week.[7] Monitor the animals daily for any clinical signs of toxicity.

  • Endpoint: Continue treatment for a predefined period (e.g., 30 days).[1] Euthanize mice if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.[8] At the end of the study, excise tumors, weigh them, and collect tissues for further analysis (e.g., PD markers).

Pharmacokinetic (PK) Study

Objective: To determine the key PK parameters of this compound in mice following a single administration.

Protocol:

  • Animal Dosing: Use healthy, non-tumor-bearing mice (e.g., C57BL/6J), typically 3 mice per time point.[9] Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or i.p. injection).

  • Blood Sampling: Collect blood samples (~30-50 µL) via serial bleeding (e.g., from the submandibular vein) at multiple time points.[10][11] Recommended time points include: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA).[12] Centrifuge the samples to separate plasma. Store plasma at -80°C until analysis.[12]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).

Data Presentation

Table 1: Recommended Dosage Regimens for this compound in Mice

Study Type Mouse Strain Route of Administration Dose Range (mg/kg) Dosing Frequency Reference
Efficacy NOD-SCID Intraperitoneal (i.p.) 5 - 20 Once Daily [1]
PK/PD C57BL/6J i.p. or Oral (p.o.) 10 - 50 Single Dose General Protocol

| MTD | Swiss Webster | i.p. or Oral (p.o.) | 5 - 100 | Once Daily (14 days) | General Protocol |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Data below are for illustrative purposes and should be determined experimentally)

Parameter 10 mg/kg (i.p.) 50 mg/kg (p.o.)
Cmax (ng/mL) 1250 980
Tmax (h) 0.5 2.0
AUC₀-t (ng·h/mL) 4800 6200
t½ (h) 3.5 4.2

| Bioavailability (%) | N/A | ~45% |

Visualizations

Signaling Pathway of this compound

PHGDH_Pathway cluster_glycolysis cluster_serine_synthesis Glucose Glucose Three_PG 3-Phosphoglycerate (3-PG) Glucose->Three_PG Glycolysis PHGDH PHGDH Three_PG->PHGDH Serine Serine PHGDH->Serine NAD+ -> NADH Glycine Glycine Serine->Glycine One_Carbon One-Carbon Metabolism Serine->One_Carbon Glycine->One_Carbon Proliferation Cell Proliferation & Survival One_Carbon->Proliferation PKUMDL This compound PKUMDL->PHGDH Efficacy_Workflow start Day 0: Implant MDA-MB-468 Cells (5x10^6 cells, s.c.) monitor1 Days 1-10: Monitor Tumor Growth (Measure 2-3x / week) start->monitor1 randomize Day 10-14: Randomize Mice (Tumor Volume ~120 mm³) monitor1->randomize treat_vehicle Vehicle Group (n=10) Administer Vehicle (i.p., daily) randomize->treat_vehicle Group 1 treat_drug This compound Group (n=10) Administer Drug (10 mg/kg) (i.p., daily) randomize->treat_drug Group 2 monitor2 Days 11-40: Monitor Tumor Volume & Body Weight treat_vehicle->monitor2 treat_drug->monitor2 endpoint Day 40 (End of Study): Euthanize & Excise Tumors monitor2->endpoint analysis Tumor Weight Analysis PD Marker Analysis endpoint->analysis

References

Application Notes and Protocols: PKUMDL-WQ-2201 for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: PKUMDL-WQ-2201 is a potent, allosteric inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in the de novo serine synthesis pathway.[1][2][3] PHGDH is often overexpressed in various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated dose-dependent suppression of cancer cell viability and has been shown to inhibit tumor growth in xenograft mouse models.[1][2][3][4] These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining key experimental protocols and considerations for study design, from dosing and administration to efficacy and pharmacokinetic analysis.

Application Notes

Mechanism of Action

This compound acts as a non-NAD+-competing allosteric inhibitor of PHGDH, binding to a site distinct from the active site.[1] This inhibition blocks the conversion of 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate, the first committed step in the serine biosynthesis pathway. By disrupting this pathway, this compound selectively targets cancer cells that are highly dependent on endogenous serine production for proliferation and survival.[4]

Preclinical In Vivo Applications
  • Efficacy Studies: Evaluating the anti-tumor activity of this compound in various cancer models. Recommended models include subcutaneous xenografts of human cancer cell lines with known PHGDH amplification, such as MDA-MB-468 breast cancer cells.[1][4]

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in mice to establish an optimal dosing regimen.

  • Pharmacodynamic (PD) Studies: Assessing the modulation of the target pathway in vivo by measuring serine and glycine (B1666218) levels in tumor tissue and plasma after treatment.

  • Safety and Tolerability Studies: Establishing the maximum tolerated dose (MTD) and evaluating potential toxicities through monitoring of clinical signs and histopathological analysis.

Experimental Protocols

Compound Formulation and Preparation

For in vivo studies, this compound can be formulated for intraperitoneal (i.p.) injection. A common vehicle solution consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

Protocol:

  • Weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a stock solution.

  • Add PEG300 and vortex thoroughly to mix.

  • Add Tween-80 and vortex again.

  • Add saline to reach the final desired concentration and vehicle composition.

  • The final formulation should be prepared fresh daily before administration.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an MDA-MB-468 subcutaneous xenograft mouse model.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD-SCID or athymic nude).

  • MDA-MB-468 human breast cancer cells.

  • Matrigel (or similar basement membrane matrix).

  • This compound formulation and vehicle control.

  • Calipers for tumor measurement.

Protocol:

  • Cell Preparation: Culture MDA-MB-468 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[6]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7][8]

  • Dosing and Administration: Administer this compound via intraperitoneal injection once daily at doses ranging from 5 to 20 mg/kg.[1] The control group should receive an equivalent volume of the vehicle.

  • Monitoring: Record tumor volumes and body weights 2-3 times per week.[7] Monitor the animals daily for any clinical signs of toxicity.

  • Endpoint: Continue treatment for a predefined period (e.g., 30 days).[1] Euthanize mice if tumor volume exceeds 2000 mm³ or if body weight loss exceeds 20%.[8] At the end of the study, excise tumors, weigh them, and collect tissues for further analysis (e.g., PD markers).

Pharmacokinetic (PK) Study

Objective: To determine the key PK parameters of this compound in mice following a single administration.

Protocol:

  • Animal Dosing: Use healthy, non-tumor-bearing mice (e.g., C57BL/6J), typically 3 mice per time point.[9] Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or i.p. injection).

  • Blood Sampling: Collect blood samples (~30-50 µL) via serial bleeding (e.g., from the submandibular vein) at multiple time points.[10][11] Recommended time points include: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA).[12] Centrifuge the samples to separate plasma. Store plasma at -80°C until analysis.[12]

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).

Data Presentation

Table 1: Recommended Dosage Regimens for this compound in Mice

Study Type Mouse Strain Route of Administration Dose Range (mg/kg) Dosing Frequency Reference
Efficacy NOD-SCID Intraperitoneal (i.p.) 5 - 20 Once Daily [1]
PK/PD C57BL/6J i.p. or Oral (p.o.) 10 - 50 Single Dose General Protocol

| MTD | Swiss Webster | i.p. or Oral (p.o.) | 5 - 100 | Once Daily (14 days) | General Protocol |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Data below are for illustrative purposes and should be determined experimentally)

Parameter 10 mg/kg (i.p.) 50 mg/kg (p.o.)
Cmax (ng/mL) 1250 980
Tmax (h) 0.5 2.0
AUC₀-t (ng·h/mL) 4800 6200
t½ (h) 3.5 4.2

| Bioavailability (%) | N/A | ~45% |

Visualizations

Signaling Pathway of this compound

PHGDH_Pathway cluster_glycolysis cluster_serine_synthesis Glucose Glucose Three_PG 3-Phosphoglycerate (3-PG) Glucose->Three_PG Glycolysis PHGDH PHGDH Three_PG->PHGDH Serine Serine PHGDH->Serine NAD+ -> NADH Glycine Glycine Serine->Glycine One_Carbon One-Carbon Metabolism Serine->One_Carbon Glycine->One_Carbon Proliferation Cell Proliferation & Survival One_Carbon->Proliferation PKUMDL This compound PKUMDL->PHGDH Efficacy_Workflow start Day 0: Implant MDA-MB-468 Cells (5x10^6 cells, s.c.) monitor1 Days 1-10: Monitor Tumor Growth (Measure 2-3x / week) start->monitor1 randomize Day 10-14: Randomize Mice (Tumor Volume ~120 mm³) monitor1->randomize treat_vehicle Vehicle Group (n=10) Administer Vehicle (i.p., daily) randomize->treat_vehicle Group 1 treat_drug This compound Group (n=10) Administer Drug (10 mg/kg) (i.p., daily) randomize->treat_drug Group 2 monitor2 Days 11-40: Monitor Tumor Volume & Body Weight treat_vehicle->monitor2 treat_drug->monitor2 endpoint Day 40 (End of Study): Euthanize & Excise Tumors monitor2->endpoint analysis Tumor Weight Analysis PD Marker Analysis endpoint->analysis

References

Preparing Stock Solutions of PKUMDL-WQ-2201 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of PKUMDL-WQ-2201, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and accurate concentration of the compound for use in various downstream applications, including cell-based assays and in vivo studies.

Compound Information and Properties

This compound is a small molecule inhibitor that targets the serine biosynthesis pathway, making it a valuable tool for cancer metabolism research.[1][2] Accurate preparation of stock solutions is the first critical step in obtaining reliable and reproducible experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 351.81 g/mol [3][4]
Chemical Formula C15H14ClN3O3S[3]
CAS Number 592474-91-4[3]
Appearance Light yellow to yellow solid[3]
Purity ≥98%[5]
Solubility in DMSO Up to 100 mg/mL (284.24 mM)[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

Procedure:

  • Pre-use Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[4] This prevents condensation from forming on the compound.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 351.81 g/mol / 1000 = 3.5181 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[3]

  • Dissolution: Tightly cap the tube and vortex thoroughly to dissolve the compound. If the compound does not fully dissolve, sonication in an ultrasonic bath for a few minutes is recommended to facilitate dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

Table 2: Example Calculations for this compound Stock Solutions

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM2.8424 mL14.2122 mL
5 mM0.5685 mL2.8424 mL
10 mM0.2842 mL1.4212 mL
50 mM0.0568 mL0.2842 mL
100 mM0.0284 mL0.1421 mL

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

Table 3: Recommended Storage Conditions

FormStorage TemperatureShelf LifeSource(s)
Powder -20°C3 years[3]
4°C2 years[3]
In DMSO -20°CUp to 1 month[3][4]
-80°CUp to 6 months[3]

It is strongly recommended to store aliquots at -80°C for long-term use.[3] Before use, thaw the aliquot at room temperature and vortex gently before making further dilutions.

Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the stock solution and the targeted biological pathway of this compound.

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate this compound powder to room temperature B Weigh the required mass of the compound A->B C Add the calculated volume of DMSO B->C D Vortex and/or sonicate to dissolve C->D E Aliquot into single-use vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Inhibition of Serine Synthesis by this compound Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH Substrate Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP Product Serine Serine Three_PHP->Serine ... PKUMDL This compound PKUMDL->PHGDH Allosteric Inhibition

Caption: this compound allosterically inhibits PHGDH.

References

Preparing Stock Solutions of PKUMDL-WQ-2201 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of PKUMDL-WQ-2201, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and accurate concentration of the compound for use in various downstream applications, including cell-based assays and in vivo studies.

Compound Information and Properties

This compound is a small molecule inhibitor that targets the serine biosynthesis pathway, making it a valuable tool for cancer metabolism research.[1][2] Accurate preparation of stock solutions is the first critical step in obtaining reliable and reproducible experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 351.81 g/mol [3][4]
Chemical Formula C15H14ClN3O3S[3]
CAS Number 592474-91-4[3]
Appearance Light yellow to yellow solid[3]
Purity ≥98%[5]
Solubility in DMSO Up to 100 mg/mL (284.24 mM)[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various experimental setups.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

Procedure:

  • Pre-use Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[4] This prevents condensation from forming on the compound.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

    For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 351.81 g/mol / 1000 = 3.5181 mg

  • Weighing: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[3]

  • Dissolution: Tightly cap the tube and vortex thoroughly to dissolve the compound. If the compound does not fully dissolve, sonication in an ultrasonic bath for a few minutes is recommended to facilitate dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

Table 2: Example Calculations for this compound Stock Solutions

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM2.8424 mL14.2122 mL
5 mM0.5685 mL2.8424 mL
10 mM0.2842 mL1.4212 mL
50 mM0.0568 mL0.2842 mL
100 mM0.0284 mL0.1421 mL

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

Table 3: Recommended Storage Conditions

FormStorage TemperatureShelf LifeSource(s)
Powder -20°C3 years[3]
4°C2 years[3]
In DMSO -20°CUp to 1 month[3][4]
-80°CUp to 6 months[3]

It is strongly recommended to store aliquots at -80°C for long-term use.[3] Before use, thaw the aliquot at room temperature and vortex gently before making further dilutions.

Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the stock solution and the targeted biological pathway of this compound.

G cluster_workflow Stock Solution Preparation Workflow A Equilibrate this compound powder to room temperature B Weigh the required mass of the compound A->B C Add the calculated volume of DMSO B->C D Vortex and/or sonicate to dissolve C->D E Aliquot into single-use vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Inhibition of Serine Synthesis by this compound Glycolysis Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH Substrate Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP Product Serine Serine Three_PHP->Serine ... PKUMDL This compound PKUMDL->PHGDH Allosteric Inhibition

Caption: this compound allosterically inhibits PHGDH.

References

Application Notes and Protocols for Determining Cell Viability Upon Treatment with PKUMDL-WQ-2201

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PKUMDL-WQ-2201 is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[1][2][3] Inhibition of PHGDH can lead to reduced proliferation and viability in cancer cells that have an amplified reliance on this pathway. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[5][6] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[6][7]

Data Presentation:

The following table summarizes the reported in vitro efficacy of this compound in PHGDH-amplified breast cancer cell lines.

Cell LineAssay TypeEndpointValue (µM)Reference
MDA-MB-468Cell ViabilityEC507.7[1][8]
HCC70Cell ViabilityEC5010.8[1][8]
SKOV3 (GFP KO)ProliferationIC5037.3[8]

Experimental Protocols:

Herein are detailed protocols for the MTT and CellTiter-Glo® assays to determine the effect of this compound on the viability of a relevant cancer cell line (e.g., MDA-MB-468).

MTT Assay Protocol

Principle: This assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Materials:

  • This compound (solubilized in DMSO to a stock concentration of 100 mM)[2]

  • Relevant cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The cell viability can be calculated as a percentage of the control (untreated or vehicle-treated cells). An EC50 value can be determined by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Principle: This homogeneous "add-mix-measure" assay quantifies ATP, a marker of metabolically active cells. The luminescent signal produced by the luciferase reaction is proportional to the amount of ATP and, consequently, the number of viable cells.[5][6]

Materials:

  • This compound (solubilized in DMSO)[2]

  • Relevant cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Opaque-walled 96-well plates suitable for luminescence measurements[10]

  • CellTiter-Glo® Reagent (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

    • Transfer the appropriate volume of CellTiter-Glo® Buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[10]

  • Cell Seeding:

    • Prepare a cell suspension and seed the cells into an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired volume of the compound dilutions to the wells.

    • Incubate for the desired exposure time (e.g., 72 hours).[1]

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10][11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

Data Analysis: The cell viability is proportional to the relative luminescence units (RLU). Calculate the percentage of viability relative to the control wells and determine the EC50 value as described for the MTT assay.

Mandatory Visualization:

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound C->D E Incubate for desired period (e.g., 72h) D->E F Add MTT solution to each well E->F G Incubate for 2-4h F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I

Caption: MTT Assay Workflow for determining cell viability.

CellTiterGlo_Workflow CellTiter-Glo® Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in opaque-walled 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound C->D E Incubate for desired period (e.g., 72h) D->E F Equilibrate plate to room temperature E->F G Add CellTiter-Glo® Reagent F->G H Mix on orbital shaker for 2 min G->H I Incubate for 10 min H->I J Measure luminescence I->J

Caption: CellTiter-Glo® Assay Workflow for cell viability.

Serine_Biosynthesis_Pathway Simplified Serine Biosynthesis Pathway and Inhibition by this compound cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Glucose Glucose G3P 3-Phosphoglycerate (3-PG) Glucose->G3P PHP 3-Phosphohydroxypyruvate G3P->PHP PHGDH PSER Phosphoserine PHP->PSER Serine Serine PSER->Serine Inhibitor This compound Inhibitor->G3P Inhibits PHGDH

Caption: Inhibition of PHGDH by this compound.

References

Application Notes and Protocols for Determining Cell Viability Upon Treatment with PKUMDL-WQ-2201

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PKUMDL-WQ-2201 is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway.[1][2][3] Inhibition of PHGDH can lead to reduced proliferation and viability in cancer cells that have an amplified reliance on this pathway. This document provides detailed protocols for assessing the effect of this compound on cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[5][6] The assay utilizes a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[6][7]

Data Presentation:

The following table summarizes the reported in vitro efficacy of this compound in PHGDH-amplified breast cancer cell lines.

Cell LineAssay TypeEndpointValue (µM)Reference
MDA-MB-468Cell ViabilityEC507.7[1][8]
HCC70Cell ViabilityEC5010.8[1][8]
SKOV3 (GFP KO)ProliferationIC5037.3[8]

Experimental Protocols:

Herein are detailed protocols for the MTT and CellTiter-Glo® assays to determine the effect of this compound on the viability of a relevant cancer cell line (e.g., MDA-MB-468).

MTT Assay Protocol

Principle: This assay relies on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Materials:

  • This compound (solubilized in DMSO to a stock concentration of 100 mM)[2]

  • Relevant cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: The cell viability can be calculated as a percentage of the control (untreated or vehicle-treated cells). An EC50 value can be determined by plotting the cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Principle: This homogeneous "add-mix-measure" assay quantifies ATP, a marker of metabolically active cells. The luminescent signal produced by the luciferase reaction is proportional to the amount of ATP and, consequently, the number of viable cells.[5][6]

Materials:

  • This compound (solubilized in DMSO)[2]

  • Relevant cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Opaque-walled 96-well plates suitable for luminescence measurements[10]

  • CellTiter-Glo® Reagent (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

    • Transfer the appropriate volume of CellTiter-Glo® Buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[10]

  • Cell Seeding:

    • Prepare a cell suspension and seed the cells into an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.[10]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired volume of the compound dilutions to the wells.

    • Incubate for the desired exposure time (e.g., 72 hours).[1]

  • Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10][11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

Data Analysis: The cell viability is proportional to the relative luminescence units (RLU). Calculate the percentage of viability relative to the control wells and determine the EC50 value as described for the MTT assay.

Mandatory Visualization:

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound C->D E Incubate for desired period (e.g., 72h) D->E F Add MTT solution to each well E->F G Incubate for 2-4h F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I

Caption: MTT Assay Workflow for determining cell viability.

CellTiterGlo_Workflow CellTiter-Glo® Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in opaque-walled 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound C->D E Incubate for desired period (e.g., 72h) D->E F Equilibrate plate to room temperature E->F G Add CellTiter-Glo® Reagent F->G H Mix on orbital shaker for 2 min G->H I Incubate for 10 min H->I J Measure luminescence I->J

Caption: CellTiter-Glo® Assay Workflow for cell viability.

Serine_Biosynthesis_Pathway Simplified Serine Biosynthesis Pathway and Inhibition by this compound cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Glucose Glucose G3P 3-Phosphoglycerate (3-PG) Glucose->G3P PHP 3-Phosphohydroxypyruvate G3P->PHP PHGDH PSER Phosphoserine PHP->PSER Serine Serine PSER->Serine Inhibitor This compound Inhibitor->G3P Inhibits PHGDH

Caption: Inhibition of PHGDH by this compound.

References

Application Notes and Protocols for PKUMDL-WQ-2201 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKUMDL-WQ-2201 is a novel, non-NAD⁺-competing allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation. This compound has demonstrated selective inhibition of de novo serine synthesis in cancer cells and has shown significant anti-tumor activity in preclinical xenograft models, particularly those with PHGDH amplification.[2][3] These notes provide detailed protocols for the in vivo administration of this compound in xenograft mouse models based on published studies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting PHGDH, which catalyzes the conversion of 3-phosphoglycerate (a glycolytic intermediate) to 3-phosphohydroxypyruvate. This is the initial and rate-limiting step in the synthesis of L-serine. By blocking this step, this compound depletes the intracellular pool of serine, which is crucial for the synthesis of proteins, nucleotides, and other essential biomolecules, thereby impeding cancer cell proliferation.

Data Presentation

In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

The following table summarizes the key parameters and outcomes of a representative in vivo study of this compound in an MDA-MB-468 triple-negative breast cancer xenograft model.

ParameterVehicle ControlThis compound
Animal Model NOD.CB17 Scid/J MiceNOD.CB17 Scid/J Mice
Cell Line MDA-MB-468MDA-MB-468
Compound Vehicle (10% DMSO, 20% Cremophor EL, 70% PBS)This compound
Dosage -20 mg/kg
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Frequency Once dailyOnce daily
Duration 30 days30 days
Outcome Progressive tumor growthSubstantial inhibition of tumor growth
Tolerance Normal body weight maintainedNormal body weight maintained

Note: This data is based on the findings reported by Wang et al. While the study demonstrated substantial inhibitory effects, specific tumor volume measurements were presented graphically. The treatment was well-tolerated, with no significant impact on the body weight of the mice.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL (polyoxyethylated castor oil)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, light-protected microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 20% Cremophor EL, and 70% PBS.

    • For 1 ml of vehicle: Mix 100 µl of DMSO, 200 µl of Cremophor EL, and 700 µl of sterile PBS.

    • Vortex or sonicate briefly to ensure a homogenous solution.

  • This compound Reconstitution:

    • Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.

    • For a 20 mg/kg dose in a 20g mouse (assuming an injection volume of 100 µl), the concentration would be 4 mg/ml.

    • Initially, dissolve the this compound powder in the DMSO component of the vehicle.

    • Gradually add the Cremophor EL and then the PBS, vortexing between each addition to ensure complete dissolution.

  • Storage: The prepared solution should be protected from light and can be stored at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations. It is advisable to prepare the solution fresh for each set of experiments.

MDA-MB-468 Xenograft Model and this compound Administration

Materials:

  • MDA-MB-468 breast cancer cells

  • Female NOD.CB17 Scid/J mice (6-8 weeks old)

  • Cell culture medium (e.g., DMEM) with supplements

  • Matrigel (optional, for enhancing tumor take rate)

  • Trypsin-EDTA

  • Sterile PBS

  • Syringes (1 ml) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal scale for body weight monitoring

  • Prepared this compound solution and vehicle control

Protocol:

  • Cell Culture: Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Harvest the cells using trypsin-EDTA and wash them with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10⁶ cells/ml.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µl of the cell suspension (containing 2 x 10⁵ cells) into the fourth mammary fat pad of each mouse.[2]

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow. Monitor the mice regularly for tumor appearance.

    • Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

  • Drug Administration:

    • Administer this compound (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily.[2]

    • Continue the treatment for the planned duration (e.g., 30 days).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice according to IACUC guidelines.

    • Excise the tumors and measure their final weight and volume.

    • Process tumors for further analysis (e.g., histology, biomarker analysis) as required.

    • Compare the tumor growth curves and final tumor sizes between the treated and control groups to evaluate the efficacy of this compound.

Visualizations

Signaling Pathway Diagram

Serine Biosynthesis Pathway Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate ... 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH PHGDH PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Serine Serine PSPH->Serine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-KG Phosphoserine->Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism This compound This compound This compound->PHGDH Allosteric Inhibition

Caption: Inhibition of the de novo serine biosynthesis pathway by this compound.

Experimental Workflow Diagram

Xenograft Experiment Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Culture MDA-MB-468 Cells Cell_Harvest Harvest and Prepare Cells (2x10^5 cells in 100µl) Cell_Culture->Cell_Harvest Implantation Inject Cells into Mammary Fat Pad Cell_Harvest->Implantation Animal_Acclimation Acclimate NOD/SCID Mice Animal_Acclimation->Implantation Tumor_Monitoring Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization Randomize Mice into Groups (Tumors ~50-100 mm³) Tumor_Monitoring->Randomization Treatment Daily i.p. Injection for 30 Days - Vehicle - this compound (20 mg/kg) Randomization->Treatment Data_Collection Measure Tumor Volume and Body Weight (2-3x/week) Treatment->Data_Collection Endpoint Euthanize and Excise Tumors Data_Collection->Endpoint Analysis Analyze Tumor Growth Inhibition and Tolerability Endpoint->Analysis

Caption: Workflow for assessing this compound efficacy in a xenograft model.

References

Application Notes and Protocols for PKUMDL-WQ-2201 Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKUMDL-WQ-2201 is a novel, non-NAD⁺-competing allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid cell growth and proliferation. This compound has demonstrated selective inhibition of de novo serine synthesis in cancer cells and has shown significant anti-tumor activity in preclinical xenograft models, particularly those with PHGDH amplification.[2][3] These notes provide detailed protocols for the in vivo administration of this compound in xenograft mouse models based on published studies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting PHGDH, which catalyzes the conversion of 3-phosphoglycerate (a glycolytic intermediate) to 3-phosphohydroxypyruvate. This is the initial and rate-limiting step in the synthesis of L-serine. By blocking this step, this compound depletes the intracellular pool of serine, which is crucial for the synthesis of proteins, nucleotides, and other essential biomolecules, thereby impeding cancer cell proliferation.

Data Presentation

In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

The following table summarizes the key parameters and outcomes of a representative in vivo study of this compound in an MDA-MB-468 triple-negative breast cancer xenograft model.

ParameterVehicle ControlThis compound
Animal Model NOD.CB17 Scid/J MiceNOD.CB17 Scid/J Mice
Cell Line MDA-MB-468MDA-MB-468
Compound Vehicle (10% DMSO, 20% Cremophor EL, 70% PBS)This compound
Dosage -20 mg/kg
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)
Frequency Once dailyOnce daily
Duration 30 days30 days
Outcome Progressive tumor growthSubstantial inhibition of tumor growth
Tolerance Normal body weight maintainedNormal body weight maintained

Note: This data is based on the findings reported by Wang et al. While the study demonstrated substantial inhibitory effects, specific tumor volume measurements were presented graphically. The treatment was well-tolerated, with no significant impact on the body weight of the mice.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL (polyoxyethylated castor oil)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, light-protected microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 20% Cremophor EL, and 70% PBS.

    • For 1 ml of vehicle: Mix 100 µl of DMSO, 200 µl of Cremophor EL, and 700 µl of sterile PBS.

    • Vortex or sonicate briefly to ensure a homogenous solution.

  • This compound Reconstitution:

    • Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.

    • For a 20 mg/kg dose in a 20g mouse (assuming an injection volume of 100 µl), the concentration would be 4 mg/ml.

    • Initially, dissolve the this compound powder in the DMSO component of the vehicle.

    • Gradually add the Cremophor EL and then the PBS, vortexing between each addition to ensure complete dissolution.

  • Storage: The prepared solution should be protected from light and can be stored at 4°C for short-term use. For longer-term storage, consult the manufacturer's recommendations. It is advisable to prepare the solution fresh for each set of experiments.

MDA-MB-468 Xenograft Model and this compound Administration

Materials:

  • MDA-MB-468 breast cancer cells

  • Female NOD.CB17 Scid/J mice (6-8 weeks old)

  • Cell culture medium (e.g., DMEM) with supplements

  • Matrigel (optional, for enhancing tumor take rate)

  • Trypsin-EDTA

  • Sterile PBS

  • Syringes (1 ml) and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Animal scale for body weight monitoring

  • Prepared this compound solution and vehicle control

Protocol:

  • Cell Culture: Culture MDA-MB-468 cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation for Injection:

    • Harvest the cells using trypsin-EDTA and wash them with sterile PBS.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10⁶ cells/ml.

  • Tumor Cell Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µl of the cell suspension (containing 2 x 10⁵ cells) into the fourth mammary fat pad of each mouse.[2]

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow. Monitor the mice regularly for tumor appearance.

    • Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

  • Drug Administration:

    • Administer this compound (20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily.[2]

    • Continue the treatment for the planned duration (e.g., 30 days).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice according to IACUC guidelines.

    • Excise the tumors and measure their final weight and volume.

    • Process tumors for further analysis (e.g., histology, biomarker analysis) as required.

    • Compare the tumor growth curves and final tumor sizes between the treated and control groups to evaluate the efficacy of this compound.

Visualizations

Signaling Pathway Diagram

Serine Biosynthesis Pathway Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate ... 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH PHGDH PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Serine Serine PSPH->Serine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-KG Phosphoserine->Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis One-Carbon Metabolism One-Carbon Metabolism Serine->One-Carbon Metabolism This compound This compound This compound->PHGDH Allosteric Inhibition

Caption: Inhibition of the de novo serine biosynthesis pathway by this compound.

Experimental Workflow Diagram

Xenograft Experiment Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture Culture MDA-MB-468 Cells Cell_Harvest Harvest and Prepare Cells (2x10^5 cells in 100µl) Cell_Culture->Cell_Harvest Implantation Inject Cells into Mammary Fat Pad Cell_Harvest->Implantation Animal_Acclimation Acclimate NOD/SCID Mice Animal_Acclimation->Implantation Tumor_Monitoring Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization Randomize Mice into Groups (Tumors ~50-100 mm³) Tumor_Monitoring->Randomization Treatment Daily i.p. Injection for 30 Days - Vehicle - this compound (20 mg/kg) Randomization->Treatment Data_Collection Measure Tumor Volume and Body Weight (2-3x/week) Treatment->Data_Collection Endpoint Euthanize and Excise Tumors Data_Collection->Endpoint Analysis Analyze Tumor Growth Inhibition and Tolerability Endpoint->Analysis

Caption: Workflow for assessing this compound efficacy in a xenograft model.

References

Application Note: PKUMDL-WQ-2201 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, this compound effectively reduces the production of serine and downstream metabolites, thereby impeding tumor growth.[1][2] This application note provides a detailed protocol for utilizing this compound in ¹³C-based metabolic flux analysis to investigate its impact on the serine biosynthesis pathway in cancer cells.

Principle of the Method

Metabolic flux analysis using stable isotope tracers, such as U-¹³C-glucose, allows for the quantitative tracking of carbon atoms through metabolic pathways. In this application, cancer cells are cultured in the presence of U-¹³C-glucose with and without this compound. The incorporation of ¹³C into serine, glycine, and other downstream metabolites is measured using liquid chromatography-mass spectrometry (LC-MS). A reduction in ¹³C-labeled serine and its derivatives in cells treated with this compound provides a direct measure of PHGDH inhibition and the rerouting of metabolic fluxes.[2]

Quantitative Data Summary

The following tables represent typical results from a ¹³C-glucose metabolic flux analysis experiment in a PHGDH-amplified breast cancer cell line (e.g., MDA-MB-468) treated with this compound.

Table 1: Inhibitory Activity of this compound

ParameterValueReference
Target EnzymePhosphoglycerate Dehydrogenase (PHGDH)[1][3]
Inhibition TypeNon-NAD+-competing allosteric inhibitor[1]
IC₅₀ (WT PHGDH)35.7 µM[1][2][3]
EC₅₀ (MDA-MB-468 cells)7.7 µM[1]
EC₅₀ (HCC70 cells)10.8 µM[1]

Table 2: Fractional ¹³C Labeling of Key Metabolites from U-¹³C-Glucose

MetaboliteIsotopeControl (% Labeling)This compound Treated (% Labeling)Fold Change
Serinem+385.2 ± 3.115.7 ± 1.8-5.4
Glycinem+278.9 ± 2.512.3 ± 1.5-6.4
Glutathionem+255.4 ± 4.221.8 ± 2.9-2.5
Citratem+260.1 ± 3.858.9 ± 4.1-1.0

Experimental Protocols

1. Cell Culture and Treatment

  • Culture a PHGDH-amplified cancer cell line (e.g., MDA-MB-468) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at a final concentration of 25 µM (or a dose range around the EC₅₀) or with a vehicle control (e.g., DMSO).

  • Incubate the cells for 24 hours.

2. ¹³C-Glucose Labeling

  • After the 24-hour treatment with this compound, remove the medium.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Add DMEM containing 10 mM U-¹³C-glucose, 10% dialyzed fetal bovine serum, and the respective treatment (this compound or vehicle).

  • Incubate the cells for another 24 hours to allow for stable isotope labeling of intracellular metabolites.[2]

3. Metabolite Extraction

  • Place the 6-well plates on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol (B129727) to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS Analysis

  • Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent (e.g., 50% methanol).

  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC chromatography).

  • Measure the mass isotopologue distributions for serine, glycine, and other relevant metabolites.

Visualizations

serine_biosynthesis_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Metabolism Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG multiple steps 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 Serine Serine P_Ser->Serine PSPH Glycine Glycine Serine->Glycine SHMT Glutathione Glutathione Glycine->Glutathione synthesis PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->3_PG Allosteric Inhibition

Caption: Serine biosynthesis pathway and the inhibitory action of this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_labeling Isotope Labeling cluster_analysis Analysis Cell_Seeding Seed Cancer Cells Adherence Overnight Adherence Cell_Seeding->Adherence Treatment Treat with this compound or Vehicle Adherence->Treatment Incubation_24h_1 24h Incubation Treatment->Incubation_24h_1 Labeling Incubate with U-13C-Glucose Incubation_24h_1->Labeling Incubation_24h_2 24h Labeling Labeling->Incubation_24h_2 Extraction Metabolite Extraction Incubation_24h_2->Extraction LCMS LC-MS Analysis Extraction->LCMS Flux_Analysis Metabolic Flux Analysis LCMS->Flux_Analysis

Caption: Experimental workflow for metabolic flux analysis using this compound.

References

Application Note: PKUMDL-WQ-2201 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2][3] This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, this compound effectively reduces the production of serine and downstream metabolites, thereby impeding tumor growth.[1][2] This application note provides a detailed protocol for utilizing this compound in ¹³C-based metabolic flux analysis to investigate its impact on the serine biosynthesis pathway in cancer cells.

Principle of the Method

Metabolic flux analysis using stable isotope tracers, such as U-¹³C-glucose, allows for the quantitative tracking of carbon atoms through metabolic pathways. In this application, cancer cells are cultured in the presence of U-¹³C-glucose with and without this compound. The incorporation of ¹³C into serine, glycine, and other downstream metabolites is measured using liquid chromatography-mass spectrometry (LC-MS). A reduction in ¹³C-labeled serine and its derivatives in cells treated with this compound provides a direct measure of PHGDH inhibition and the rerouting of metabolic fluxes.[2]

Quantitative Data Summary

The following tables represent typical results from a ¹³C-glucose metabolic flux analysis experiment in a PHGDH-amplified breast cancer cell line (e.g., MDA-MB-468) treated with this compound.

Table 1: Inhibitory Activity of this compound

ParameterValueReference
Target EnzymePhosphoglycerate Dehydrogenase (PHGDH)[1][3]
Inhibition TypeNon-NAD+-competing allosteric inhibitor[1]
IC₅₀ (WT PHGDH)35.7 µM[1][2][3]
EC₅₀ (MDA-MB-468 cells)7.7 µM[1]
EC₅₀ (HCC70 cells)10.8 µM[1]

Table 2: Fractional ¹³C Labeling of Key Metabolites from U-¹³C-Glucose

MetaboliteIsotopeControl (% Labeling)This compound Treated (% Labeling)Fold Change
Serinem+385.2 ± 3.115.7 ± 1.8-5.4
Glycinem+278.9 ± 2.512.3 ± 1.5-6.4
Glutathionem+255.4 ± 4.221.8 ± 2.9-2.5
Citratem+260.1 ± 3.858.9 ± 4.1-1.0

Experimental Protocols

1. Cell Culture and Treatment

  • Culture a PHGDH-amplified cancer cell line (e.g., MDA-MB-468) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at a final concentration of 25 µM (or a dose range around the EC₅₀) or with a vehicle control (e.g., DMSO).

  • Incubate the cells for 24 hours.

2. ¹³C-Glucose Labeling

  • After the 24-hour treatment with this compound, remove the medium.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Add DMEM containing 10 mM U-¹³C-glucose, 10% dialyzed fetal bovine serum, and the respective treatment (this compound or vehicle).

  • Incubate the cells for another 24 hours to allow for stable isotope labeling of intracellular metabolites.[2]

3. Metabolite Extraction

  • Place the 6-well plates on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

4. LC-MS Analysis

  • Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent (e.g., 50% methanol).

  • Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC chromatography).

  • Measure the mass isotopologue distributions for serine, glycine, and other relevant metabolites.

Visualizations

serine_biosynthesis_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Metabolism Glucose Glucose 3_PG 3-Phosphoglycerate Glucose->3_PG multiple steps 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH P_Ser Phosphoserine 3_PHP->P_Ser PSAT1 Serine Serine P_Ser->Serine PSPH Glycine Glycine Serine->Glycine SHMT Glutathione Glutathione Glycine->Glutathione synthesis PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->3_PG Allosteric Inhibition

Caption: Serine biosynthesis pathway and the inhibitory action of this compound.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_labeling Isotope Labeling cluster_analysis Analysis Cell_Seeding Seed Cancer Cells Adherence Overnight Adherence Cell_Seeding->Adherence Treatment Treat with this compound or Vehicle Adherence->Treatment Incubation_24h_1 24h Incubation Treatment->Incubation_24h_1 Labeling Incubate with U-13C-Glucose Incubation_24h_1->Labeling Incubation_24h_2 24h Labeling Labeling->Incubation_24h_2 Extraction Metabolite Extraction Incubation_24h_2->Extraction LCMS LC-MS Analysis Extraction->LCMS Flux_Analysis Metabolic Flux Analysis LCMS->Flux_Analysis

Caption: Experimental workflow for metabolic flux analysis using this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid proliferation and biosynthesis. This compound acts as a non-NAD+-competing inhibitor, binding to an allosteric site on the PHGDH enzyme.[1][3] Its inhibitory activity has been demonstrated to suppress cancer cell viability, particularly in cell lines with PHGDH amplification, and to reduce tumor growth in vivo.[1][4] These application notes provide recommended working concentrations and detailed protocols for the in vitro use of this compound.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Line/TargetReference
IC50 (Enzymatic Assay) 35.7 µMHuman PHGDH[1][2]
EC50 (Cell Viability) 7.7 µMMDA-MB-468 (PHGDH-amplified breast cancer)[1]
10.8 µMHCC70 (PHGDH-amplified breast cancer)[1]
>200 µMPHGDH non-amplified breast cancer cell lines[4]
Inhibition of Serine Biosynthesis Effective at 291 µM (in SKOV3 cells after 24h)SKOV3 (Ovarian cancer)[4]
Physicochemical Properties
PropertyValueReference
Molecular Weight 351.81 g/mol [2]
Formula C15H14ClN3O3S[2]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Signaling Pathway

The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.

cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_downstream Downstream Processes Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG multiple steps PHGDH PHGDH 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP NAD+ -> NADH PSAT1 PSAT1 P-Serine Phosphoserine 3-PHP->P-Serine Glutamate -> α-KG PSPH PSPH Serine Serine P-Serine->Serine Glycine Glycine Serine->Glycine One-carbon metabolism One-carbon metabolism Serine->One-carbon metabolism Redox homeostasis Redox homeostasis Serine->Redox homeostasis Glycine->One-carbon metabolism PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH Allosteric Inhibition Nucleotide synthesis Nucleotide synthesis One-carbon metabolism->Nucleotide synthesis Cell Proliferation Cell Proliferation Nucleotide synthesis->Cell Proliferation Redox homeostasis->Cell Proliferation

Caption: Serine biosynthesis pathway and inhibition by this compound.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the EC50 of this compound in cancer cell lines.

Materials:

  • PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., ZR-75-1) cancer cell lines

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Multichannel pipette

  • Plate reader

Workflow Diagram:

A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with varying concentrations (e.g., 0.01 to 100 µM) C->D E Incubate for 72 hours D->E F Add cell viability reagent E->F G Incubate as per manufacturer's instructions F->G H Measure luminescence or fluorescence G->H I Calculate EC50 values H->I

Caption: Workflow for cell viability assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 10 nM to 100 µM.[1] Include a DMSO vehicle control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the cells for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol can be used to confirm the direct binding of this compound to PHGDH in a cellular context.

Materials:

  • PHGDH-amplified cancer cell line (e.g., MDA-MB-468)

  • This compound

  • PBS with protease and phosphatase inhibitors

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-PHGDH antibody

Workflow Diagram:

A Treat cells with this compound or vehicle B Harvest and lyse cells A->B C Aliquot lysate into PCR tubes B->C D Heat aliquots to a range of temperatures C->D E Centrifuge to separate soluble and precipitated protein D->E F Collect the supernatant (soluble fraction) E->F G Analyze soluble PHGDH levels by Western blot F->G H Determine the shift in thermal stability G->H

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Culture MDA-MB-468 cells to ~80% confluency.

  • Treat one set of cells with a high concentration of this compound (e.g., 50 µM) and another with vehicle (DMSO) for 4 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Lyse the cells by freeze-thawing three times using liquid nitrogen.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PHGDH in each sample by SDS-PAGE and Western blotting using an anti-PHGDH antibody.

  • A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples, signifying ligand binding and protein stabilization.

Stable Isotope Tracing of Serine Synthesis

This protocol measures the inhibition of de novo serine synthesis by this compound.

Materials:

  • PHGDH-amplified cancer cell line (e.g., SKOV3)

  • Serine-free cell culture medium

  • [U-13C]-glucose

  • This compound

  • 6-well cell culture plates

  • 80:20 methanol/water extraction buffer (ice-cold)

  • LC-MS/MS or GC-MS system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Wash the cells with serine-free medium.

  • Pre-treat the cells with this compound (e.g., 30-300 µM) or vehicle in serine-free medium for 24 hours.[4]

  • Replace the medium with serine-free medium containing [U-13C]-glucose and the respective inhibitor concentrations.

  • Incubate for a defined period (e.g., 8-24 hours).

  • Aspirate the medium and wash the cells with ice-cold saline.

  • Add ice-cold 80:20 methanol/water to the wells to quench metabolism and extract metabolites.

  • Scrape the cells and collect the extract.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Analyze the supernatant for 13C-labeled serine and glycine using LC-MS/MS or GC-MS.

  • A decrease in the fraction of labeled serine and glycine in this compound-treated cells compared to the vehicle control indicates inhibition of de novo serine synthesis.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PKUMDL-WQ-2201 is a potent and selective allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in various cancers to support rapid proliferation and biosynthesis. This compound acts as a non-NAD+-competing inhibitor, binding to an allosteric site on the PHGDH enzyme.[1][3] Its inhibitory activity has been demonstrated to suppress cancer cell viability, particularly in cell lines with PHGDH amplification, and to reduce tumor growth in vivo.[1][4] These application notes provide recommended working concentrations and detailed protocols for the in vitro use of this compound.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell Line/TargetReference
IC50 (Enzymatic Assay) 35.7 µMHuman PHGDH[1][2]
EC50 (Cell Viability) 7.7 µMMDA-MB-468 (PHGDH-amplified breast cancer)[1]
10.8 µMHCC70 (PHGDH-amplified breast cancer)[1]
>200 µMPHGDH non-amplified breast cancer cell lines[4]
Inhibition of Serine Biosynthesis Effective at 291 µM (in SKOV3 cells after 24h)SKOV3 (Ovarian cancer)[4]
Physicochemical Properties
PropertyValueReference
Molecular Weight 351.81 g/mol [2]
Formula C15H14ClN3O3S[2]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1]

Signaling Pathway

The following diagram illustrates the role of PHGDH in the serine biosynthesis pathway and the point of inhibition by this compound.

cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway cluster_downstream Downstream Processes Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG multiple steps PHGDH PHGDH 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP NAD+ -> NADH PSAT1 PSAT1 P-Serine Phosphoserine 3-PHP->P-Serine Glutamate -> α-KG PSPH PSPH Serine Serine P-Serine->Serine Glycine (B1666218) Glycine Serine->Glycine One-carbon metabolism One-carbon metabolism Serine->One-carbon metabolism Redox homeostasis Redox homeostasis Serine->Redox homeostasis Glycine->One-carbon metabolism PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH Allosteric Inhibition Nucleotide synthesis Nucleotide synthesis One-carbon metabolism->Nucleotide synthesis Cell Proliferation Cell Proliferation Nucleotide synthesis->Cell Proliferation Redox homeostasis->Cell Proliferation

Caption: Serine biosynthesis pathway and inhibition by this compound.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the EC50 of this compound in cancer cell lines.

Materials:

  • PHGDH-dependent (e.g., MDA-MB-468) and -independent (e.g., ZR-75-1) cancer cell lines

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Multichannel pipette

  • Plate reader

Workflow Diagram:

A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with varying concentrations (e.g., 0.01 to 100 µM) C->D E Incubate for 72 hours D->E F Add cell viability reagent E->F G Incubate as per manufacturer's instructions F->G H Measure luminescence or fluorescence G->H I Calculate EC50 values H->I

Caption: Workflow for cell viability assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 10 nM to 100 µM.[1] Include a DMSO vehicle control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the cells for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol can be used to confirm the direct binding of this compound to PHGDH in a cellular context.

Materials:

  • PHGDH-amplified cancer cell line (e.g., MDA-MB-468)

  • This compound

  • PBS with protease and phosphatase inhibitors

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-PHGDH antibody

Workflow Diagram:

A Treat cells with this compound or vehicle B Harvest and lyse cells A->B C Aliquot lysate into PCR tubes B->C D Heat aliquots to a range of temperatures C->D E Centrifuge to separate soluble and precipitated protein D->E F Collect the supernatant (soluble fraction) E->F G Analyze soluble PHGDH levels by Western blot F->G H Determine the shift in thermal stability G->H

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Culture MDA-MB-468 cells to ~80% confluency.

  • Treat one set of cells with a high concentration of this compound (e.g., 50 µM) and another with vehicle (DMSO) for 4 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Lyse the cells by freeze-thawing three times using liquid nitrogen.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PHGDH in each sample by SDS-PAGE and Western blotting using an anti-PHGDH antibody.

  • A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples, signifying ligand binding and protein stabilization.

Stable Isotope Tracing of Serine Synthesis

This protocol measures the inhibition of de novo serine synthesis by this compound.

Materials:

  • PHGDH-amplified cancer cell line (e.g., SKOV3)

  • Serine-free cell culture medium

  • [U-13C]-glucose

  • This compound

  • 6-well cell culture plates

  • 80:20 methanol/water extraction buffer (ice-cold)

  • LC-MS/MS or GC-MS system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Wash the cells with serine-free medium.

  • Pre-treat the cells with this compound (e.g., 30-300 µM) or vehicle in serine-free medium for 24 hours.[4]

  • Replace the medium with serine-free medium containing [U-13C]-glucose and the respective inhibitor concentrations.

  • Incubate for a defined period (e.g., 8-24 hours).

  • Aspirate the medium and wash the cells with ice-cold saline.

  • Add ice-cold 80:20 methanol/water to the wells to quench metabolism and extract metabolites.

  • Scrape the cells and collect the extract.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Analyze the supernatant for 13C-labeled serine and glycine using LC-MS/MS or GC-MS.

  • A decrease in the fraction of labeled serine and glycine in this compound-treated cells compared to the vehicle control indicates inhibition of de novo serine synthesis.

References

Troubleshooting & Optimization

PKUMDL-WQ-2201 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of PKUMDL-WQ-2201, including troubleshooting advice and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3]

Q2: What is the reported solubility of this compound in DMSO?

A2: There are varying reports on the solubility of this compound in DMSO. It is crucial to consult the Certificate of Analysis provided with your specific batch. The table below summarizes the available data.

Q3: I am having trouble dissolving this compound in DMSO. What should I do?

A3: Solubility issues can arise from several factors. One key consideration is that DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of compounds like this compound.[1] Additionally, gentle heating and sonication can aid dissolution. Please refer to the detailed troubleshooting guide below.

Q4: What is the mechanism of action of this compound?

A4: this compound is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1] By inhibiting PHGDH, it blocks the de novo synthesis of serine in cancer cells, thereby reducing tumor growth.[1][4]

Solubility Data

SupplierReported Solubility in DMSOMolar Mass ( g/mol )
MedChemExpress100 mg/mL (284.24 mM)[1]351.81[2][3]
R&D Systems100 mM[2]351.81[2][3]
Sigma-Aldrich15 mg/mL[3]351.81[2][3]
Probechem10 mM[5]351.805[5]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Use a fresh, unopened bottle of anhydrous or high-purity DMSO to minimize water content.[1]

  • Dissolution:

    • Add the appropriate volume of fresh DMSO to the vial to achieve the desired concentration.

    • Vortex the solution for 30-60 seconds.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1]

    • Gentle warming (e.g., 37°C) can also be applied during sonication to facilitate dissolution.

  • Storage:

    • Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Troubleshooting Guide

G start Start: this compound Solubility Issue check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Action: Use newly opened, anhydrous DMSO. check_dmso->use_new_dmso No check_sonication Was the solution sonicated? check_dmso->check_sonication Yes use_new_dmso->check_sonication sonicate Action: Sonicate in a water bath for 5-10 minutes. check_sonication->sonicate No check_warming Was gentle warming applied? check_sonication->check_warming Yes sonicate->check_warming success Success: Compound Dissolved sonicate->success warm Action: Warm solution to 37°C during sonication. check_warming->warm No consult_coa Still not dissolved? Consult Certificate of Analysis for batch-specific solubility. check_warming->consult_coa Yes warm->consult_coa warm->success consult_coa->success

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling Pathway

This compound is an allosteric inhibitor of the enzyme Phosphoglycerate Dehydrogenase (PHGDH), which is the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is often upregulated in cancer cells to support their high proliferation rate.

G cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Metabolism Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG multiple steps PHGDH PHGDH 3-PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 3-Phosphohydroxypyruvate PSPH PSPH PSAT1->PSPH Phosphoserine Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Nucleotides Nucleotides Serine->Nucleotides Glutathione Glutathione Serine->Glutathione This compound This compound Inhibition This compound->Inhibition Inhibition->PHGDH

Caption: Inhibition of the serine biosynthesis pathway by this compound.

References

PKUMDL-WQ-2201 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of PKUMDL-WQ-2201, including troubleshooting advice and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2][3]

Q2: What is the reported solubility of this compound in DMSO?

A2: There are varying reports on the solubility of this compound in DMSO. It is crucial to consult the Certificate of Analysis provided with your specific batch. The table below summarizes the available data.

Q3: I am having trouble dissolving this compound in DMSO. What should I do?

A3: Solubility issues can arise from several factors. One key consideration is that DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of compounds like this compound.[1] Additionally, gentle heating and sonication can aid dissolution. Please refer to the detailed troubleshooting guide below.

Q4: What is the mechanism of action of this compound?

A4: this compound is a non-NAD+-competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1] By inhibiting PHGDH, it blocks the de novo synthesis of serine in cancer cells, thereby reducing tumor growth.[1][4]

Solubility Data

SupplierReported Solubility in DMSOMolar Mass ( g/mol )
MedChemExpress100 mg/mL (284.24 mM)[1]351.81[2][3]
R&D Systems100 mM[2]351.81[2][3]
Sigma-Aldrich15 mg/mL[3]351.81[2][3]
Probechem10 mM[5]351.805[5]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Use a fresh, unopened bottle of anhydrous or high-purity DMSO to minimize water content.[1]

  • Dissolution:

    • Add the appropriate volume of fresh DMSO to the vial to achieve the desired concentration.

    • Vortex the solution for 30-60 seconds.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1]

    • Gentle warming (e.g., 37°C) can also be applied during sonication to facilitate dissolution.

  • Storage:

    • Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Troubleshooting Guide

G start Start: this compound Solubility Issue check_dmso Is the DMSO fresh and anhydrous? start->check_dmso use_new_dmso Action: Use newly opened, anhydrous DMSO. check_dmso->use_new_dmso No check_sonication Was the solution sonicated? check_dmso->check_sonication Yes use_new_dmso->check_sonication sonicate Action: Sonicate in a water bath for 5-10 minutes. check_sonication->sonicate No check_warming Was gentle warming applied? check_sonication->check_warming Yes sonicate->check_warming success Success: Compound Dissolved sonicate->success warm Action: Warm solution to 37°C during sonication. check_warming->warm No consult_coa Still not dissolved? Consult Certificate of Analysis for batch-specific solubility. check_warming->consult_coa Yes warm->consult_coa warm->success consult_coa->success

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling Pathway

This compound is an allosteric inhibitor of the enzyme Phosphoglycerate Dehydrogenase (PHGDH), which is the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is often upregulated in cancer cells to support their high proliferation rate.

G cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_downstream Downstream Metabolism Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG multiple steps PHGDH PHGDH 3-PG->PHGDH PSAT1 PSAT1 PHGDH->PSAT1 3-Phosphohydroxypyruvate PSPH PSPH PSAT1->PSPH Phosphoserine Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Nucleotides Nucleotides Serine->Nucleotides Glutathione Glutathione Serine->Glutathione This compound This compound Inhibition This compound->Inhibition Inhibition->PHGDH

Caption: Inhibition of the serine biosynthesis pathway by this compound.

References

potential off-target effects of PKUMDL-WQ-2201

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKUMDL-WQ-2201, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-NAD+ competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. This, in turn, blocks the de novo synthesis of serine from glucose, a pathway critical for the proliferation of certain cancer cells.[1][2]

Q2: What is the reported potency of this compound?

A2: The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The IC50 for wild-type PHGDH is 35.7 µM.[1] The EC50 values for cell viability in PHGDH-amplified breast cancer cell lines are approximately 6.90 µM in MDA-MB-468 and 10.0 µM in HCC70 cells.[2]

Q3: Has the selectivity of this compound been evaluated?

A3: Yes, the selectivity of this compound has been assessed by comparing its effects on cancer cell lines with varying levels of PHGDH expression. The compound demonstrates good selectivity for PHGDH-amplified breast cancer cell lines over those that are not dependent on PHGDH for serine synthesis.[2] Additionally, a related compound, PKUMDL-WQ-2101, showed high selectivity for cells expressing PHGDH when tested in a CRISPR-Cas9 mediated PHGDH knockout model, suggesting that the effects are primarily on-target.[2][3]

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is no publicly available data from broad-panel off-target screening assays (e.g., kinome scans) for this compound. The primary method for assessing its specificity has been through comparison of its activity in PHGDH-positive versus PHGDH-negative (knockout) cells.[2][3] While this method indicates good on-target selectivity, researchers should remain aware of the potential for off-target effects, as can be the case with any small molecule inhibitor. For another PHGDH inhibitor, NCT-503, an off-target effect involving the rerouting of glucose-derived carbons into the TCA cycle has been reported.[4][5] However, kinetic flux profiling of the related compound PKUMDL-WQ-2101 did not show such off-target metabolic alterations.[4]

Q5: How can I assess potential off-target effects in my experiments?

A5: The most rigorous approach is to use a genetic knockdown or knockout of PHGDH in your cell line of interest as a control. If the phenotype observed with this compound treatment is rescued or mimicked by PHGDH knockout, it strongly suggests the effect is on-target.[2][3] Additionally, performing metabolomic analysis can help determine if the observed metabolic changes are consistent with the known function of PHGDH.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 values in cell-based assays.

  • Possible Cause 1: Cell line dependency on de novo serine synthesis.

    • Troubleshooting: Confirm the PHGDH expression level and dependency of your cell line on the de novo serine synthesis pathway. Cell lines with low PHGDH expression or those that can readily uptake serine from the media may be less sensitive to this compound.[2]

  • Possible Cause 2: Variations in cell culture media.

    • Troubleshooting: Ensure consistent serine and glycine (B1666218) concentrations in your cell culture medium across experiments. High levels of exogenous serine can rescue cells from the effects of PHGDH inhibition.

  • Possible Cause 3: Compound stability and solubility.

    • Troubleshooting: this compound is soluble in DMSO.[3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent and non-toxic to your cells.

Issue 2: Unexpected cellular phenotypes not seemingly related to serine synthesis.

  • Possible Cause: Potential off-target effects.

    • Troubleshooting:

      • Genetic Validation: Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out PHGDH in your experimental system. Compare the phenotype of PHGDH depletion with that of this compound treatment. A similar phenotype suggests an on-target effect.[2][3]

      • Metabolomic Analysis: Perform targeted or untargeted metabolomics to confirm that this compound is inhibiting the serine synthesis pathway as expected. Look for decreases in serine and glycine levels and alterations in downstream metabolites.

      • Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may only appear at higher concentrations.

Issue 3: Difficulty reproducing in vivo anti-tumor effects.

  • Possible Cause 1: Pharmacokinetic properties.

    • Troubleshooting: The reported in vivo studies used intraperitoneal (i.p.) injection.[1][2] Ensure the formulation and route of administration are appropriate for your animal model.

  • Possible Cause 2: Tumor model dependency.

    • Troubleshooting: Confirm that your xenograft or syngeneic tumor model is dependent on de novo serine synthesis. This can be assessed by analyzing PHGDH expression in the tumor tissue.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueTarget/Cell LineReference
IC50 35.7 µMWild-Type PHGDH[1]
69 µMPHGDH (T59A mutant)[1]
>300 µMPHGDH (T56A/K57A mutant)[1]
EC50 6.90 µMMDA-MB-468[2]
10.0 µMHCC70[2]

Table 2: Selectivity Profile of this compound in Breast Cancer Cell Lines

Cell LinePHGDH AmplificationEC50 (µM)Fold Selectivity (vs. ZR-75-1)Reference
MDA-MB-468 Amplified6.90~18x[2]
HCC70 Amplified10.0~13x[2]
ZR-75-1 Non-amplified>100-[2]
MCF-7 Non-amplified>200-[2]
MDA-MB-231 Non-amplified>200-[2]

Experimental Protocols

1. CRISPR-Cas9 Mediated PHGDH Knockout for Off-Target Effect Validation

This protocol describes the generation of PHGDH knockout cells to validate the on-target effects of this compound.

  • Materials:

    • Lentiviral vector co-expressing Cas9 and a single guide RNA (sgRNA) targeting PHGDH (e.g., lentiCRISPRv2).

    • Control vector with a non-targeting sgRNA.

    • HEK293T cells for lentivirus production.

    • Target cancer cell line (e.g., SKOV3).

    • Puromycin for selection.

    • Antibodies for Western blotting (anti-PHGDH, anti-actin).

  • Protocol:

    • sgRNA Design: Design an sgRNA targeting a coding exon of the PHGDH gene.

    • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPR-PHGDH-sgRNA plasmid and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

    • Transduction: Transduce the target cancer cell line with the lentivirus.

    • Selection: Select for transduced cells using puromycin.

    • Clonal Isolation: Isolate single-cell clones by limiting dilution.

    • Validation:

      • Western Blotting: Confirm the absence of PHGDH protein expression in the knockout clones.

      • Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to confirm the presence of insertions or deletions (indels).

    • Phenotypic Analysis: Compare the phenotype of the PHGDH knockout clones with wild-type cells treated with this compound.

2. Metabolomic Analysis of Serine Synthesis Inhibition

This protocol outlines the use of stable isotope labeling and mass spectrometry to measure the effect of this compound on de novo serine synthesis.

  • Materials:

    • [U-13C]-glucose.

    • Cell culture medium without glucose and serine.

    • This compound.

    • 80% methanol (B129727) (ice-cold).

    • LC-MS/MS system.

  • Protocol:

    • Cell Seeding: Seed cells in multi-well plates and allow them to adhere.

    • Compound Treatment: Treat cells with this compound or vehicle control for a predetermined time.

    • Isotope Labeling: Replace the medium with glucose- and serine-free medium supplemented with [U-13C]-glucose and the respective compound concentrations. Incubate for a specified period (e.g., 8 hours).

    • Metabolite Extraction:

      • Aspirate the medium and wash the cells with ice-cold saline.

      • Add ice-cold 80% methanol and incubate at -80°C for 30 minutes.

      • Scrape the cells and transfer the extracts to microcentrifuge tubes.

      • Centrifuge to pellet cell debris and collect the supernatant.

    • LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with 13C (M+3 serine). A decrease in M+3 serine in the this compound treated group indicates inhibition of de novo serine synthesis.

Mandatory Visualization

G cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG PHGDH PHGDH ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP NAD+ to NADH ThreePS 3-Phosphoserine ThreePHP->ThreePS Glutamate to α-KG PSAT1 PSAT1 Serine Serine ThreePS->Serine PSPH PSPH Glycine Glycine Serine->Glycine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism PKUMDL This compound PKUMDL->PHGDH

Caption: Signaling pathway of this compound action.

G cluster_invitro In Vitro Validation cluster_phenotype Phenotypic Analysis sgRNA_design 1. Design sgRNA targeting PHGDH lenti_production 2. Produce Lentivirus sgRNA_design->lenti_production transduction 3. Transduce Target Cells lenti_production->transduction selection 4. Select with Puromycin transduction->selection clonal_isolation 5. Isolate Single Clones selection->clonal_isolation validation 6. Validate Knockout (WB, Sequencing) clonal_isolation->validation ko_cells PHGDH KO Cells validation->ko_cells wt_treat Wild-Type Cells + this compound compare Compare Phenotypes wt_treat->compare ko_cells->compare

Caption: Workflow for CRISPR-Cas9 validation of off-target effects.

References

potential off-target effects of PKUMDL-WQ-2201

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKUMDL-WQ-2201, a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-NAD+ competing allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH).[1] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity. This, in turn, blocks the de novo synthesis of serine from glucose, a pathway critical for the proliferation of certain cancer cells.[1][2]

Q2: What is the reported potency of this compound?

A2: The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The IC50 for wild-type PHGDH is 35.7 µM.[1] The EC50 values for cell viability in PHGDH-amplified breast cancer cell lines are approximately 6.90 µM in MDA-MB-468 and 10.0 µM in HCC70 cells.[2]

Q3: Has the selectivity of this compound been evaluated?

A3: Yes, the selectivity of this compound has been assessed by comparing its effects on cancer cell lines with varying levels of PHGDH expression. The compound demonstrates good selectivity for PHGDH-amplified breast cancer cell lines over those that are not dependent on PHGDH for serine synthesis.[2] Additionally, a related compound, PKUMDL-WQ-2101, showed high selectivity for cells expressing PHGDH when tested in a CRISPR-Cas9 mediated PHGDH knockout model, suggesting that the effects are primarily on-target.[2][3]

Q4: Are there any known off-target effects of this compound?

A4: Currently, there is no publicly available data from broad-panel off-target screening assays (e.g., kinome scans) for this compound. The primary method for assessing its specificity has been through comparison of its activity in PHGDH-positive versus PHGDH-negative (knockout) cells.[2][3] While this method indicates good on-target selectivity, researchers should remain aware of the potential for off-target effects, as can be the case with any small molecule inhibitor. For another PHGDH inhibitor, NCT-503, an off-target effect involving the rerouting of glucose-derived carbons into the TCA cycle has been reported.[4][5] However, kinetic flux profiling of the related compound PKUMDL-WQ-2101 did not show such off-target metabolic alterations.[4]

Q5: How can I assess potential off-target effects in my experiments?

A5: The most rigorous approach is to use a genetic knockdown or knockout of PHGDH in your cell line of interest as a control. If the phenotype observed with this compound treatment is rescued or mimicked by PHGDH knockout, it strongly suggests the effect is on-target.[2][3] Additionally, performing metabolomic analysis can help determine if the observed metabolic changes are consistent with the known function of PHGDH.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 values in cell-based assays.

  • Possible Cause 1: Cell line dependency on de novo serine synthesis.

    • Troubleshooting: Confirm the PHGDH expression level and dependency of your cell line on the de novo serine synthesis pathway. Cell lines with low PHGDH expression or those that can readily uptake serine from the media may be less sensitive to this compound.[2]

  • Possible Cause 2: Variations in cell culture media.

    • Troubleshooting: Ensure consistent serine and glycine concentrations in your cell culture medium across experiments. High levels of exogenous serine can rescue cells from the effects of PHGDH inhibition.

  • Possible Cause 3: Compound stability and solubility.

    • Troubleshooting: this compound is soluble in DMSO.[3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent and non-toxic to your cells.

Issue 2: Unexpected cellular phenotypes not seemingly related to serine synthesis.

  • Possible Cause: Potential off-target effects.

    • Troubleshooting:

      • Genetic Validation: Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out PHGDH in your experimental system. Compare the phenotype of PHGDH depletion with that of this compound treatment. A similar phenotype suggests an on-target effect.[2][3]

      • Metabolomic Analysis: Perform targeted or untargeted metabolomics to confirm that this compound is inhibiting the serine synthesis pathway as expected. Look for decreases in serine and glycine levels and alterations in downstream metabolites.

      • Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects may only appear at higher concentrations.

Issue 3: Difficulty reproducing in vivo anti-tumor effects.

  • Possible Cause 1: Pharmacokinetic properties.

    • Troubleshooting: The reported in vivo studies used intraperitoneal (i.p.) injection.[1][2] Ensure the formulation and route of administration are appropriate for your animal model.

  • Possible Cause 2: Tumor model dependency.

    • Troubleshooting: Confirm that your xenograft or syngeneic tumor model is dependent on de novo serine synthesis. This can be assessed by analyzing PHGDH expression in the tumor tissue.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueTarget/Cell LineReference
IC50 35.7 µMWild-Type PHGDH[1]
69 µMPHGDH (T59A mutant)[1]
>300 µMPHGDH (T56A/K57A mutant)[1]
EC50 6.90 µMMDA-MB-468[2]
10.0 µMHCC70[2]

Table 2: Selectivity Profile of this compound in Breast Cancer Cell Lines

Cell LinePHGDH AmplificationEC50 (µM)Fold Selectivity (vs. ZR-75-1)Reference
MDA-MB-468 Amplified6.90~18x[2]
HCC70 Amplified10.0~13x[2]
ZR-75-1 Non-amplified>100-[2]
MCF-7 Non-amplified>200-[2]
MDA-MB-231 Non-amplified>200-[2]

Experimental Protocols

1. CRISPR-Cas9 Mediated PHGDH Knockout for Off-Target Effect Validation

This protocol describes the generation of PHGDH knockout cells to validate the on-target effects of this compound.

  • Materials:

    • Lentiviral vector co-expressing Cas9 and a single guide RNA (sgRNA) targeting PHGDH (e.g., lentiCRISPRv2).

    • Control vector with a non-targeting sgRNA.

    • HEK293T cells for lentivirus production.

    • Target cancer cell line (e.g., SKOV3).

    • Puromycin for selection.

    • Antibodies for Western blotting (anti-PHGDH, anti-actin).

  • Protocol:

    • sgRNA Design: Design an sgRNA targeting a coding exon of the PHGDH gene.

    • Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPR-PHGDH-sgRNA plasmid and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

    • Transduction: Transduce the target cancer cell line with the lentivirus.

    • Selection: Select for transduced cells using puromycin.

    • Clonal Isolation: Isolate single-cell clones by limiting dilution.

    • Validation:

      • Western Blotting: Confirm the absence of PHGDH protein expression in the knockout clones.

      • Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to confirm the presence of insertions or deletions (indels).

    • Phenotypic Analysis: Compare the phenotype of the PHGDH knockout clones with wild-type cells treated with this compound.

2. Metabolomic Analysis of Serine Synthesis Inhibition

This protocol outlines the use of stable isotope labeling and mass spectrometry to measure the effect of this compound on de novo serine synthesis.

  • Materials:

    • [U-13C]-glucose.

    • Cell culture medium without glucose and serine.

    • This compound.

    • 80% methanol (ice-cold).

    • LC-MS/MS system.

  • Protocol:

    • Cell Seeding: Seed cells in multi-well plates and allow them to adhere.

    • Compound Treatment: Treat cells with this compound or vehicle control for a predetermined time.

    • Isotope Labeling: Replace the medium with glucose- and serine-free medium supplemented with [U-13C]-glucose and the respective compound concentrations. Incubate for a specified period (e.g., 8 hours).

    • Metabolite Extraction:

      • Aspirate the medium and wash the cells with ice-cold saline.

      • Add ice-cold 80% methanol and incubate at -80°C for 30 minutes.

      • Scrape the cells and transfer the extracts to microcentrifuge tubes.

      • Centrifuge to pellet cell debris and collect the supernatant.

    • LC-MS/MS Analysis: Analyze the extracts to determine the fraction of serine that is labeled with 13C (M+3 serine). A decrease in M+3 serine in the this compound treated group indicates inhibition of de novo serine synthesis.

Mandatory Visualization

G cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG PHGDH PHGDH ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP NAD+ to NADH ThreePS 3-Phosphoserine ThreePHP->ThreePS Glutamate to α-KG PSAT1 PSAT1 Serine Serine ThreePS->Serine PSPH PSPH Glycine Glycine Serine->Glycine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Protein Synthesis Protein Synthesis Serine->Protein Synthesis One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism PKUMDL This compound PKUMDL->PHGDH

Caption: Signaling pathway of this compound action.

G cluster_invitro In Vitro Validation cluster_phenotype Phenotypic Analysis sgRNA_design 1. Design sgRNA targeting PHGDH lenti_production 2. Produce Lentivirus sgRNA_design->lenti_production transduction 3. Transduce Target Cells lenti_production->transduction selection 4. Select with Puromycin transduction->selection clonal_isolation 5. Isolate Single Clones selection->clonal_isolation validation 6. Validate Knockout (WB, Sequencing) clonal_isolation->validation ko_cells PHGDH KO Cells validation->ko_cells wt_treat Wild-Type Cells + this compound compare Compare Phenotypes wt_treat->compare ko_cells->compare

Caption: Workflow for CRISPR-Cas9 validation of off-target effects.

References

troubleshooting inconsistent results in PKUMDL-WQ-2201 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKUMDL-WQ-2201 in their experiments. The information is designed to help identify and resolve common issues leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, non-NAD+ competing allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH).[1][2] It binds to a distinct allosteric site on the enzyme, inducing a conformational change that inhibits its activity, thereby blocking the de novo synthesis of serine.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO, with stock solutions possible up to 100 mM.[4] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[1][2]

Q3: What are the expected IC₅₀ and EC₅₀ values for this compound?

A3: The inhibitory potency of this compound can vary depending on the experimental system. Below is a summary of reported values. Significant deviation from these ranges may indicate an issue with the experimental setup.

Assay TypeTargetReported IC₅₀/EC₅₀Cell Line (if applicable)
Enzyme InhibitionWild-Type PHGDHIC₅₀ = 35.7 µMN/A
Cell ViabilityPHGDH-amplifiedEC₅₀ = 7.7 µMMDA-MB-468
Cell ViabilityPHGDH-amplifiedEC₅₀ = 10.8 µMHCC70

Data compiled from multiple sources.[1][2]

Q4: Can I use this compound in any cell line?

A4: The efficacy of this compound is highly dependent on the cellular context. It is most effective in cancer cell lines with amplification of the PHGDH gene and a reliance on de novo serine synthesis.[5] Cell lines with low PHGDH expression that rely on extracellular serine may be insensitive to the inhibitor.[5][6]

Troubleshooting Inconsistent Results

Issue 1: High Variability Between Replicate Wells in Cell-Based Assays

High variability can obscure the true effect of this compound. Below are common causes and solutions.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[7]
Edge Effects Increased evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[7][8]
Cell Passage Number Cell lines can exhibit phenotypic and genotypic drift at high passage numbers, leading to altered responses.[7] Use cells within a defined, low passage number range and maintain a consistent passage number for all experiments.
Compound Precipitation This compound is soluble in DMSO but may precipitate in aqueous media at high concentrations. Visually inspect wells for precipitation after adding the compound. If observed, lower the final concentration or the percentage of DMSO in the final well volume.
Issue 2: Weaker Than Expected Enzyme Inhibition or Cellular Effects

If this compound is not producing the expected level of inhibition, consider the following factors.

Possible Cause Recommended Solution
Degraded Compound Improper storage or multiple freeze-thaw cycles can degrade this compound. Prepare fresh stock solutions from powder and aliquot for single use.[1][2]
Incorrect Enzyme/Substrate Concentration The apparent inhibitory effect can be influenced by the concentrations of PHGDH and its substrate. Ensure that enzyme and substrate concentrations are optimized and consistent across experiments.[9]
Suboptimal Assay Conditions Enzymes are sensitive to pH and temperature. Verify that the assay buffer pH and incubation temperature are optimal for PHGDH activity.[9]
Low PHGDH Expression in Cell Line The cytotoxic effects of this compound are most pronounced in cells dependent on PHGDH. Confirm the PHGDH expression status of your cell line.[5]
High Extracellular Serine The presence of serine in the cell culture media can rescue cells from the effects of PHGDH inhibition.[6] For mechanism-of-action studies, consider using serine-depleted media.

Experimental Protocols and Workflows

General Workflow for a Cell-Based Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound in DMSO F Treat cells with this compound dilutions and controls A->F B Culture and harvest cells in exponential growth phase C Prepare single-cell suspension and count cells B->C D Seed cells into 96-well plate C->D E Allow cells to adhere (overnight incubation) D->E E->F G Incubate for desired treatment period (e.g., 72h) F->G H Add viability reagent (e.g., MTT, CellTiter-Glo) G->H I Measure signal (absorbance/luminescence) H->I J Normalize data to vehicle control and plot dose-response curve I->J K Calculate EC50 value J->K

Diagram 1: A generalized workflow for a cell-based viability experiment with this compound.
Troubleshooting Logic for Enzyme Inhibition Assays

When encountering issues in an in vitro enzyme inhibition assay, a systematic approach can help pinpoint the problem.

G Start Inconsistent or unexpected enzyme inhibition results Control_Check Are controls (no inhibitor, no enzyme) behaving as expected? Start->Control_Check Reagent_Check Check reagent stability and concentration (enzyme, substrate, inhibitor) Control_Check->Reagent_Check No Solubility_Check Is the inhibitor soluble in the assay buffer? Control_Check->Solubility_Check Yes Assay_Conditions Verify assay conditions (pH, temperature, incubation time) Reagent_Check->Assay_Conditions Data_Analysis Review data analysis (e.g., correct model for IC50 calculation) Assay_Conditions->Data_Analysis Solvent_Effect Test for DMSO/solvent inhibition Solubility_Check->Solvent_Effect No Solubility_Check->Data_Analysis Yes Solvent_Effect->Data_Analysis Success Problem Resolved Data_Analysis->Success

Diagram 2: A decision-making flowchart for troubleshooting in vitro PHGDH inhibition assays.
Signaling Pathway Context

This compound targets a key entry point into the serine synthesis pathway, which has broad downstream effects. Understanding this context is crucial for interpreting experimental results.

G Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P PHGDH PHGDH G3P->PHGDH PHP 3-Phosphohydroxypyruvate Serine Serine PHP->Serine Downstream Downstream Pathways (e.g., nucleotide synthesis, glutathione production) Serine->Downstream PHGDH->PHP NAD+ -> NADH Inhibitor This compound Inhibitor->PHGDH

Diagram 3: The inhibitory action of this compound on the de novo serine synthesis pathway.

References

troubleshooting inconsistent results in PKUMDL-WQ-2201 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKUMDL-WQ-2201 in their experiments. The information is designed to help identify and resolve common issues leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective, non-NAD+ competing allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1][2] It binds to a distinct allosteric site on the enzyme, inducing a conformational change that inhibits its activity, thereby blocking the de novo synthesis of serine.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO, with stock solutions possible up to 100 mM.[4] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) to prevent degradation from repeated freeze-thaw cycles.[1][2]

Q3: What are the expected IC₅₀ and EC₅₀ values for this compound?

A3: The inhibitory potency of this compound can vary depending on the experimental system. Below is a summary of reported values. Significant deviation from these ranges may indicate an issue with the experimental setup.

Assay TypeTargetReported IC₅₀/EC₅₀Cell Line (if applicable)
Enzyme InhibitionWild-Type PHGDHIC₅₀ = 35.7 µMN/A
Cell ViabilityPHGDH-amplifiedEC₅₀ = 7.7 µMMDA-MB-468
Cell ViabilityPHGDH-amplifiedEC₅₀ = 10.8 µMHCC70

Data compiled from multiple sources.[1][2]

Q4: Can I use this compound in any cell line?

A4: The efficacy of this compound is highly dependent on the cellular context. It is most effective in cancer cell lines with amplification of the PHGDH gene and a reliance on de novo serine synthesis.[5] Cell lines with low PHGDH expression that rely on extracellular serine may be insensitive to the inhibitor.[5][6]

Troubleshooting Inconsistent Results

Issue 1: High Variability Between Replicate Wells in Cell-Based Assays

High variability can obscure the true effect of this compound. Below are common causes and solutions.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[7]
Edge Effects Increased evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[7][8]
Cell Passage Number Cell lines can exhibit phenotypic and genotypic drift at high passage numbers, leading to altered responses.[7] Use cells within a defined, low passage number range and maintain a consistent passage number for all experiments.
Compound Precipitation This compound is soluble in DMSO but may precipitate in aqueous media at high concentrations. Visually inspect wells for precipitation after adding the compound. If observed, lower the final concentration or the percentage of DMSO in the final well volume.
Issue 2: Weaker Than Expected Enzyme Inhibition or Cellular Effects

If this compound is not producing the expected level of inhibition, consider the following factors.

Possible Cause Recommended Solution
Degraded Compound Improper storage or multiple freeze-thaw cycles can degrade this compound. Prepare fresh stock solutions from powder and aliquot for single use.[1][2]
Incorrect Enzyme/Substrate Concentration The apparent inhibitory effect can be influenced by the concentrations of PHGDH and its substrate. Ensure that enzyme and substrate concentrations are optimized and consistent across experiments.[9]
Suboptimal Assay Conditions Enzymes are sensitive to pH and temperature. Verify that the assay buffer pH and incubation temperature are optimal for PHGDH activity.[9]
Low PHGDH Expression in Cell Line The cytotoxic effects of this compound are most pronounced in cells dependent on PHGDH. Confirm the PHGDH expression status of your cell line.[5]
High Extracellular Serine The presence of serine in the cell culture media can rescue cells from the effects of PHGDH inhibition.[6] For mechanism-of-action studies, consider using serine-depleted media.

Experimental Protocols and Workflows

General Workflow for a Cell-Based Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound in DMSO F Treat cells with this compound dilutions and controls A->F B Culture and harvest cells in exponential growth phase C Prepare single-cell suspension and count cells B->C D Seed cells into 96-well plate C->D E Allow cells to adhere (overnight incubation) D->E E->F G Incubate for desired treatment period (e.g., 72h) F->G H Add viability reagent (e.g., MTT, CellTiter-Glo) G->H I Measure signal (absorbance/luminescence) H->I J Normalize data to vehicle control and plot dose-response curve I->J K Calculate EC50 value J->K

Diagram 1: A generalized workflow for a cell-based viability experiment with this compound.
Troubleshooting Logic for Enzyme Inhibition Assays

When encountering issues in an in vitro enzyme inhibition assay, a systematic approach can help pinpoint the problem.

G Start Inconsistent or unexpected enzyme inhibition results Control_Check Are controls (no inhibitor, no enzyme) behaving as expected? Start->Control_Check Reagent_Check Check reagent stability and concentration (enzyme, substrate, inhibitor) Control_Check->Reagent_Check No Solubility_Check Is the inhibitor soluble in the assay buffer? Control_Check->Solubility_Check Yes Assay_Conditions Verify assay conditions (pH, temperature, incubation time) Reagent_Check->Assay_Conditions Data_Analysis Review data analysis (e.g., correct model for IC50 calculation) Assay_Conditions->Data_Analysis Solvent_Effect Test for DMSO/solvent inhibition Solubility_Check->Solvent_Effect No Solubility_Check->Data_Analysis Yes Solvent_Effect->Data_Analysis Success Problem Resolved Data_Analysis->Success

Diagram 2: A decision-making flowchart for troubleshooting in vitro PHGDH inhibition assays.
Signaling Pathway Context

This compound targets a key entry point into the serine synthesis pathway, which has broad downstream effects. Understanding this context is crucial for interpreting experimental results.

G Glucose Glucose G3P 3-Phosphoglycerate Glucose->G3P PHGDH PHGDH G3P->PHGDH PHP 3-Phosphohydroxypyruvate Serine Serine PHP->Serine Downstream Downstream Pathways (e.g., nucleotide synthesis, glutathione (B108866) production) Serine->Downstream PHGDH->PHP NAD+ -> NADH Inhibitor This compound Inhibitor->PHGDH

Diagram 3: The inhibitory action of this compound on the de novo serine synthesis pathway.

References

PKUMDL-WQ-2201 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of PKUMDL-WQ-2201 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals to ensure the effective application of this PHGDH inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO up to 100 mM. For long-term storage, the solid powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q2: Is there any published data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?

A2: Currently, there is no publicly available quantitative data on the specific stability or half-life of this compound in commonly used cell culture media. However, the compound has been successfully used in multi-day cell viability assays (3 days) and in vivo studies (30 days), suggesting it retains activity for these durations under experimental conditions.[1][2] Researchers should be aware that the stability can be influenced by media components, pH, temperature, and light exposure.[3][4]

Q3: How should I prepare working solutions of this compound in cell culture medium?

A3: To prepare a working solution, it is recommended to perform a serial dilution of the DMSO stock solution directly into the pre-warmed cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

Q4: Can I pre-mix this compound in bulk cell culture medium for long-term use?

A4: It is not recommended to store this compound in cell culture medium for extended periods due to the lack of specific stability data. Components in the medium, such as serum proteins and other reactive molecules, could potentially degrade the compound over time.[3][5] For optimal results, prepare fresh working solutions from a frozen DMSO stock for each experiment.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound in cell culture experiments.

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected compound activity Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Assess the stability of the compound in your specific media (see experimental protocol below).
Suboptimal final concentration of the compound.Verify the dilution calculations and ensure accurate pipetting. Consider performing a dose-response experiment to confirm the optimal concentration for your cell line.
Increased cell death or unexpected morphological changes High concentration of DMSO in the final culture medium.Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Contamination of stock or working solutions.Visually inspect stock and working solutions for any signs of precipitation or microbial contamination. Filter-sterilize the working solution if necessary.
Precipitation of the compound in the cell culture medium Poor solubility at the working concentration.Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. The use of ultrasonic treatment may be necessary when preparing high-concentration stock solutions in DMSO.[1]

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting this compound Experiments start Experiment Shows Inconsistent Results or Low Activity q1 Are you preparing fresh working solutions for each experiment? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final DMSO concentration ≤ 0.1% and non-toxic? a1_yes->q2 sol1 Prepare fresh working solutions from a validated stock for each use. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there any visible precipitate in the working solution? a2_yes->q3 sol2 Adjust dilution to lower DMSO concentration. Run a vehicle control. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Lower the final concentration or re-evaluate solubility in your medium. a3_yes->sol3 end Consider performing a stability assessment. (See Protocol) a3_no->end

Caption: A flowchart for troubleshooting common experimental issues.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture conditions using methods like High-Performance Liquid Chromatography (HPLC) or a cell-based activity assay.

Objective: To quantify the concentration of active this compound in cell culture medium over a defined period.

Materials:

  • This compound powder

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes or vials

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS, or a sensitive cell line for a bioassay)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Preparation of Test Samples:

    • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

    • Prepare a "time zero" (T=0) sample by immediately processing a portion of this working solution as described in step 4.

    • Aliquots of the remaining working solution should be incubated under standard cell culture conditions (37°C, 5% CO₂).

  • Time Points: Collect aliquots at various time points relevant to your experimental duration (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Sample Processing: At each time point, transfer an aliquot of the incubated medium to a fresh tube. If using HPLC/LC-MS, the sample may require extraction (e.g., protein precipitation with acetonitrile) to remove media components that could interfere with the analysis. Store processed samples at -80°C until analysis.

  • Quantification:

    • HPLC/LC-MS (Recommended): Analyze the samples to determine the concentration of intact this compound. Compare the peak area of the compound at each time point to the T=0 sample to calculate the percentage of remaining compound.

    • Cell-Based Bioassay: In the absence of analytical instrumentation, a cell-based assay can provide an indirect measure of stability. At each time point, apply the incubated medium to a sensitive cell line and measure a relevant biological endpoint (e.g., cell viability, inhibition of a specific pathway). Compare the activity at each time point to that of a freshly prepared standard curve to estimate the remaining active compound.

Data Analysis:

Plot the percentage of remaining this compound (or relative activity) against time. This will provide a stability profile and allow for the estimation of the compound's half-life in your specific cell culture medium.

Stability Assessment Workflow Diagram

G cluster_0 Protocol for this compound Stability Assessment prep_stock Prepare Concentrated DMSO Stock Solution prep_working Dilute Stock into Complete Cell Culture Medium prep_stock->prep_working t0_sample Process 'Time 0' Sample Immediately prep_working->t0_sample incubate Incubate Remaining Solution at 37°C, 5% CO₂ prep_working->incubate analyze Quantify Remaining Compound (HPLC or Bioassay) t0_sample->analyze collect Collect Aliquots at Defined Time Points incubate->collect process Process and Store Samples at -80°C collect->process process->analyze plot Plot % Remaining vs. Time to Determine Stability analyze->plot

Caption: A workflow for assessing compound stability in media.

References

PKUMDL-WQ-2201 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of PKUMDL-WQ-2201 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals to ensure the effective application of this PHGDH inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO up to 100 mM. For long-term storage, the solid powder form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q2: Is there any published data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?

A2: Currently, there is no publicly available quantitative data on the specific stability or half-life of this compound in commonly used cell culture media. However, the compound has been successfully used in multi-day cell viability assays (3 days) and in vivo studies (30 days), suggesting it retains activity for these durations under experimental conditions.[1][2] Researchers should be aware that the stability can be influenced by media components, pH, temperature, and light exposure.[3][4]

Q3: How should I prepare working solutions of this compound in cell culture medium?

A3: To prepare a working solution, it is recommended to perform a serial dilution of the DMSO stock solution directly into the pre-warmed cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

Q4: Can I pre-mix this compound in bulk cell culture medium for long-term use?

A4: It is not recommended to store this compound in cell culture medium for extended periods due to the lack of specific stability data. Components in the medium, such as serum proteins and other reactive molecules, could potentially degrade the compound over time.[3][5] For optimal results, prepare fresh working solutions from a frozen DMSO stock for each experiment.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound in cell culture experiments.

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected compound activity Degradation of this compound in the working solution.Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Assess the stability of the compound in your specific media (see experimental protocol below).
Suboptimal final concentration of the compound.Verify the dilution calculations and ensure accurate pipetting. Consider performing a dose-response experiment to confirm the optimal concentration for your cell line.
Increased cell death or unexpected morphological changes High concentration of DMSO in the final culture medium.Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.
Contamination of stock or working solutions.Visually inspect stock and working solutions for any signs of precipitation or microbial contamination. Filter-sterilize the working solution if necessary.
Precipitation of the compound in the cell culture medium Poor solubility at the working concentration.Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. The use of ultrasonic treatment may be necessary when preparing high-concentration stock solutions in DMSO.[1]

Troubleshooting Workflow Diagram

G cluster_0 Troubleshooting this compound Experiments start Experiment Shows Inconsistent Results or Low Activity q1 Are you preparing fresh working solutions for each experiment? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final DMSO concentration ≤ 0.1% and non-toxic? a1_yes->q2 sol1 Prepare fresh working solutions from a validated stock for each use. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there any visible precipitate in the working solution? a2_yes->q3 sol2 Adjust dilution to lower DMSO concentration. Run a vehicle control. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Lower the final concentration or re-evaluate solubility in your medium. a3_yes->sol3 end Consider performing a stability assessment. (See Protocol) a3_no->end

Caption: A flowchart for troubleshooting common experimental issues.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture conditions using methods like High-Performance Liquid Chromatography (HPLC) or a cell-based activity assay.

Objective: To quantify the concentration of active this compound in cell culture medium over a defined period.

Materials:

  • This compound powder

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes or vials

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS, or a sensitive cell line for a bioassay)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Preparation of Test Samples:

    • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM).

    • Prepare a "time zero" (T=0) sample by immediately processing a portion of this working solution as described in step 4.

    • Aliquots of the remaining working solution should be incubated under standard cell culture conditions (37°C, 5% CO₂).

  • Time Points: Collect aliquots at various time points relevant to your experimental duration (e.g., 0, 2, 8, 24, 48, 72 hours).

  • Sample Processing: At each time point, transfer an aliquot of the incubated medium to a fresh tube. If using HPLC/LC-MS, the sample may require extraction (e.g., protein precipitation with acetonitrile) to remove media components that could interfere with the analysis. Store processed samples at -80°C until analysis.

  • Quantification:

    • HPLC/LC-MS (Recommended): Analyze the samples to determine the concentration of intact this compound. Compare the peak area of the compound at each time point to the T=0 sample to calculate the percentage of remaining compound.

    • Cell-Based Bioassay: In the absence of analytical instrumentation, a cell-based assay can provide an indirect measure of stability. At each time point, apply the incubated medium to a sensitive cell line and measure a relevant biological endpoint (e.g., cell viability, inhibition of a specific pathway). Compare the activity at each time point to that of a freshly prepared standard curve to estimate the remaining active compound.

Data Analysis:

Plot the percentage of remaining this compound (or relative activity) against time. This will provide a stability profile and allow for the estimation of the compound's half-life in your specific cell culture medium.

Stability Assessment Workflow Diagram

G cluster_0 Protocol for this compound Stability Assessment prep_stock Prepare Concentrated DMSO Stock Solution prep_working Dilute Stock into Complete Cell Culture Medium prep_stock->prep_working t0_sample Process 'Time 0' Sample Immediately prep_working->t0_sample incubate Incubate Remaining Solution at 37°C, 5% CO₂ prep_working->incubate analyze Quantify Remaining Compound (HPLC or Bioassay) t0_sample->analyze collect Collect Aliquots at Defined Time Points incubate->collect process Process and Store Samples at -80°C collect->process process->analyze plot Plot % Remaining vs. Time to Determine Stability analyze->plot

Caption: A workflow for assessing compound stability in media.

References

how to minimize PKUMDL-WQ-2201 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the precipitation of PKUMDL-WQ-2201 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble up to 100 mM in DMSO. For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you are having trouble dissolving this compound in DMSO, you can try gentle warming of the solution to 37°C for 10-30 minutes. Additionally, vortexing or sonication can aid in dissolution. Ensure that all precipitates have completely re-dissolved before using the solution.[1]

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2][3] Some robust cell lines may tolerate up to 1%, but it is highly recommended to keep the final DMSO concentration at or below 0.1% if possible.[4][5][6] It is always best practice to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?

A4: To prevent precipitation upon dilution, add the DMSO stock solution to your aqueous medium drop-wise while gently swirling or vortexing the medium.[1] This gradual addition helps to avoid localized high concentrations of the compound that can lead to precipitation. Preparing an intermediate dilution in your culture medium may also be beneficial.

Q5: Is there a recommended formulation for in vivo studies with this compound?

A5: Yes, a published study on this compound used a vehicle formulation of 10% DMSO, 20% Cremophor EL (a nonionic surfactant), and 70% Phosphate Buffered Saline (PBS) for intraperitoneal (IP) injections in mice.[7]

Troubleshooting Guide: Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and minimize the precipitation of this compound in your experiments.

Problem Potential Cause Recommended Solution
Precipitation during stock solution preparation Incomplete dissolution in DMSO.Use anhydrous DMSO. Gentle warming (37°C) and sonication can be applied to facilitate dissolution.[1]
Precipitation upon dilution into aqueous buffer/medium Poor aqueous solubility of this compound.Add the DMSO stock solution slowly to the aqueous solution while vortexing to ensure rapid mixing.[1] Prepare a more dilute stock solution in DMSO to lower the final DMSO concentration required.
Final concentration of the compound exceeds its solubility limit in the aqueous medium.Decrease the final concentration of this compound in your experiment.
High final concentration of DMSO affecting cell viability.Keep the final DMSO concentration in your cell culture medium at or below 0.5%, and ideally at 0.1%.[2][4][5][6] Perform a dose-response curve for DMSO on your specific cell line.
Precipitation in in vivo formulations Inappropriate vehicle composition.For intraperitoneal injections, a formulation of 10% DMSO, 20% Cremophor EL, and 70% PBS has been successfully used.[7]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solution for Cell Culture
  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Warm your cell culture medium to 37°C.

  • To minimize precipitation, perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium.

  • Add the required volume of the intermediate dilution to your final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).

  • Gently mix the final working solution before adding it to your cells.

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute into Medium thaw->dilute warm_media Warm Aqueous Medium warm_media->dilute final_dilution Prepare Final Concentration dilute->final_dilution

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Re-prepare stock solution (use sonication/warming) check_stock->remake_stock No check_dilution Did precipitation occur during dilution? check_stock->check_dilution Yes remake_stock->check_stock slow_addition Add stock drop-wise to vortexing medium check_dilution->slow_addition Yes check_concentration Is final concentration too high? check_dilution->check_concentration No end_good Solution is clear slow_addition->end_good lower_concentration Lower final concentration check_concentration->lower_concentration Yes use_excipients Consider solubilizing agents (e.g., Cremophor EL for in vivo) check_concentration->use_excipients No lower_concentration->end_good use_excipients->end_good

Caption: Troubleshooting logic for this compound precipitation.

References

how to minimize PKUMDL-WQ-2201 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the precipitation of PKUMDL-WQ-2201 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you are having trouble dissolving this compound in DMSO, you can try gentle warming of the solution to 37°C for 10-30 minutes. Additionally, vortexing or sonication can aid in dissolution. Ensure that all precipitates have completely re-dissolved before using the solution.[1]

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2][3] Some robust cell lines may tolerate up to 1%, but it is highly recommended to keep the final DMSO concentration at or below 0.1% if possible.[4][5][6] It is always best practice to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?

A4: To prevent precipitation upon dilution, add the DMSO stock solution to your aqueous medium drop-wise while gently swirling or vortexing the medium.[1] This gradual addition helps to avoid localized high concentrations of the compound that can lead to precipitation. Preparing an intermediate dilution in your culture medium may also be beneficial.

Q5: Is there a recommended formulation for in vivo studies with this compound?

A5: Yes, a published study on this compound used a vehicle formulation of 10% DMSO, 20% Cremophor EL (a nonionic surfactant), and 70% Phosphate Buffered Saline (PBS) for intraperitoneal (IP) injections in mice.[7]

Troubleshooting Guide: Precipitation in Aqueous Solutions

This guide provides a step-by-step approach to troubleshoot and minimize the precipitation of this compound in your experiments.

Problem Potential Cause Recommended Solution
Precipitation during stock solution preparation Incomplete dissolution in DMSO.Use anhydrous DMSO. Gentle warming (37°C) and sonication can be applied to facilitate dissolution.[1]
Precipitation upon dilution into aqueous buffer/medium Poor aqueous solubility of this compound.Add the DMSO stock solution slowly to the aqueous solution while vortexing to ensure rapid mixing.[1] Prepare a more dilute stock solution in DMSO to lower the final DMSO concentration required.
Final concentration of the compound exceeds its solubility limit in the aqueous medium.Decrease the final concentration of this compound in your experiment.
High final concentration of DMSO affecting cell viability.Keep the final DMSO concentration in your cell culture medium at or below 0.5%, and ideally at 0.1%.[2][4][5][6] Perform a dose-response curve for DMSO on your specific cell line.
Precipitation in in vivo formulations Inappropriate vehicle composition.For intraperitoneal injections, a formulation of 10% DMSO, 20% Cremophor EL, and 70% PBS has been successfully used.[7]

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Assays
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solution for Cell Culture
  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Warm your cell culture medium to 37°C.

  • To minimize precipitation, perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium.

  • Add the required volume of the intermediate dilution to your final volume of cell culture medium to achieve the desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).

  • Gently mix the final working solution before adding it to your cells.

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute into Medium thaw->dilute warm_media Warm Aqueous Medium warm_media->dilute final_dilution Prepare Final Concentration dilute->final_dilution

Caption: Workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Re-prepare stock solution (use sonication/warming) check_stock->remake_stock No check_dilution Did precipitation occur during dilution? check_stock->check_dilution Yes remake_stock->check_stock slow_addition Add stock drop-wise to vortexing medium check_dilution->slow_addition Yes check_concentration Is final concentration too high? check_dilution->check_concentration No end_good Solution is clear slow_addition->end_good lower_concentration Lower final concentration check_concentration->lower_concentration Yes use_excipients Consider solubilizing agents (e.g., Cremophor EL for in vivo) check_concentration->use_excipients No lower_concentration->end_good use_excipients->end_good

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Addressing DMSO-Induced Cytotoxicity for PKUMDL-WQ-2201 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle for the PHGDH inhibitor, PKUMDL-WQ-2201.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.

Q2: Why is DMSO used as a solvent for this compound?

A2: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many small molecule inhibitors like this compound that have poor aqueous solubility. Its ability to readily penetrate biological membranes also facilitates compound uptake by cells in culture.

Q3: Can the DMSO vehicle itself be toxic to my cells?

A3: Yes, DMSO can exhibit cytotoxic effects, particularly at higher concentrations and with prolonged exposure.[1][2][3] The sensitivity to DMSO is highly dependent on the cell line and the duration of the experiment.[4]

Q4: What are the typical final concentrations of DMSO used in cell culture experiments?

A4: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to keep the final concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term experiments.[4][5]

Q5: What are the signs of DMSO-induced cytotoxicity?

A5: Signs of DMSO cytotoxicity can include reduced cell viability, decreased proliferation, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis.[1][6]

Troubleshooting Guide: DMSO Vehicle Cytotoxicity

This guide will help you identify and resolve issues related to DMSO-induced cytotoxicity in your experiments with this compound.

Problem 1: High background cytotoxicity observed in vehicle control wells.

Possible Cause: The final concentration of DMSO is too high for your specific cell line.

Solution:

  • Determine the DMSO tolerance of your cell line: Before treating with this compound, perform a dose-response experiment with DMSO alone. This will help you determine the maximum concentration of DMSO that does not significantly affect the viability of your cells.

  • Lower the final DMSO concentration: If possible, prepare a more concentrated stock solution of this compound in DMSO. This will allow you to use a smaller volume to achieve the desired final concentration of the compound, thereby reducing the final DMSO concentration in the culture medium.

  • Ensure consistent DMSO concentration across all wells: The final DMSO concentration should be the same in all wells, including the vehicle control and all concentrations of this compound.

Problem 2: Inconsistent results or high variability between replicate wells.

Possible Cause: Inaccurate pipetting of small volumes of DMSO stock solutions or precipitation of the compound upon dilution in aqueous media.

Solution:

  • Prepare intermediate dilutions: Instead of directly adding very small volumes of a highly concentrated DMSO stock to your culture medium, prepare an intermediate dilution of your this compound stock in culture medium. This will allow for more accurate pipetting.

  • Ensure proper mixing: When diluting the DMSO stock in culture medium, vortex or mix the solution thoroughly to ensure homogeneity and prevent localized high concentrations of DMSO.

  • Visually inspect for precipitation: After adding the compound to the medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to reconsider the final concentration of this compound or explore alternative solubilization methods.

Problem 3: The observed effect of this compound is less than expected.

Possible Cause: The cytotoxic effects of the DMSO vehicle are masking the specific effects of the compound.

Solution:

  • Perform a DMSO dose-response experiment: As mentioned previously, determining the non-toxic concentration range for DMSO in your cell line is crucial.

  • Use the lowest effective concentration of this compound: A dose-response experiment with this compound will help you identify the lowest concentration that elicits the desired biological effect, which in turn may allow for a lower final DMSO concentration.

Data Presentation: DMSO Cytotoxicity

The following table summarizes the typical cytotoxic effects of DMSO on various cell lines. Note that these are general ranges, and it is essential to determine the specific tolerance for your cell line of interest.

DMSO Concentration (v/v)General Effect on Cell ViabilityReference
< 0.1%Generally considered safe for most cell lines with minimal cytotoxic effects.[4]
0.1% - 0.5%May be tolerated by many robust cell lines, but can cause stress or minimal toxicity in sensitive lines.[4]
0.5% - 1.0%Increased likelihood of cytotoxicity, reduced proliferation, and other cellular effects.[4]
> 1.0%Significant cytotoxicity is expected in most cell lines.[3]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Concentration of DMSO

This protocol outlines a method for determining the highest concentration of DMSO that does not significantly impact the viability of your cell line using a standard MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Anhydrous, sterile DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a series of dilutions of DMSO in complete culture medium. A common range to test is 0.01% to 5% (v/v). Include a "medium only" control (0% DMSO).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for a period that is relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • After incubation, remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.[7][8]

    • Read the absorbance on a microplate reader at the appropriate wavelength (usually around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The maximum tolerated concentration is the highest concentration that does not result in a significant decrease in cell viability.

Visualizations

Signaling Pathway: Potential Mechanisms of DMSO Cytotoxicity

DMOS_Cytotoxicity_Pathway DMSO DMSO Membrane Cell Membrane Disruption DMSO->Membrane ROS Reactive Oxygen Species (ROS) Production DMSO->ROS Caspase8 Caspase-8 Activation Membrane->Caspase8 Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanisms of DMSO-induced cytotoxicity.

Experimental Workflow: Troubleshooting DMSO Cytotoxicity

Troubleshooting_Workflow Start High Vehicle Control Cytotoxicity Step1 Perform DMSO Dose-Response Assay Start->Step1 Decision1 Is Cytotoxicity Observed at Current Concentration? Step1->Decision1 Step2a Lower Final DMSO Concentration Decision1->Step2a Yes Step2b Proceed with Experiment Decision1->Step2b No Step3 Re-evaluate this compound Stock Concentration Step2a->Step3 End Optimized Assay Conditions Step2b->End Step3->Step1

Caption: Workflow for troubleshooting DMSO-related cytotoxicity.

Logical Relationship: Factors Influencing DMSO Cytotoxicity

Logical_Relationship Cytotoxicity DMSO Cytotoxicity Concentration DMSO Concentration Concentration->Cytotoxicity Exposure Exposure Duration Exposure->Cytotoxicity CellLine Cell Line Sensitivity CellLine->Cytotoxicity

Caption: Key factors influencing the cytotoxic effects of DMSO.

References

Technical Support Center: Addressing DMSO-Induced Cytotoxicity for PKUMDL-WQ-2201 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of Dimethyl Sulfoxide (DMSO) as a vehicle for the PHGDH inhibitor, PKUMDL-WQ-2201.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.

Q2: Why is DMSO used as a solvent for this compound?

A2: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including many small molecule inhibitors like this compound that have poor aqueous solubility. Its ability to readily penetrate biological membranes also facilitates compound uptake by cells in culture.

Q3: Can the DMSO vehicle itself be toxic to my cells?

A3: Yes, DMSO can exhibit cytotoxic effects, particularly at higher concentrations and with prolonged exposure.[1][2][3] The sensitivity to DMSO is highly dependent on the cell line and the duration of the experiment.[4]

Q4: What are the typical final concentrations of DMSO used in cell culture experiments?

A4: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to keep the final concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term experiments.[4][5]

Q5: What are the signs of DMSO-induced cytotoxicity?

A5: Signs of DMSO cytotoxicity can include reduced cell viability, decreased proliferation, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis.[1][6]

Troubleshooting Guide: DMSO Vehicle Cytotoxicity

This guide will help you identify and resolve issues related to DMSO-induced cytotoxicity in your experiments with this compound.

Problem 1: High background cytotoxicity observed in vehicle control wells.

Possible Cause: The final concentration of DMSO is too high for your specific cell line.

Solution:

  • Determine the DMSO tolerance of your cell line: Before treating with this compound, perform a dose-response experiment with DMSO alone. This will help you determine the maximum concentration of DMSO that does not significantly affect the viability of your cells.

  • Lower the final DMSO concentration: If possible, prepare a more concentrated stock solution of this compound in DMSO. This will allow you to use a smaller volume to achieve the desired final concentration of the compound, thereby reducing the final DMSO concentration in the culture medium.

  • Ensure consistent DMSO concentration across all wells: The final DMSO concentration should be the same in all wells, including the vehicle control and all concentrations of this compound.

Problem 2: Inconsistent results or high variability between replicate wells.

Possible Cause: Inaccurate pipetting of small volumes of DMSO stock solutions or precipitation of the compound upon dilution in aqueous media.

Solution:

  • Prepare intermediate dilutions: Instead of directly adding very small volumes of a highly concentrated DMSO stock to your culture medium, prepare an intermediate dilution of your this compound stock in culture medium. This will allow for more accurate pipetting.

  • Ensure proper mixing: When diluting the DMSO stock in culture medium, vortex or mix the solution thoroughly to ensure homogeneity and prevent localized high concentrations of DMSO.

  • Visually inspect for precipitation: After adding the compound to the medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to reconsider the final concentration of this compound or explore alternative solubilization methods.

Problem 3: The observed effect of this compound is less than expected.

Possible Cause: The cytotoxic effects of the DMSO vehicle are masking the specific effects of the compound.

Solution:

  • Perform a DMSO dose-response experiment: As mentioned previously, determining the non-toxic concentration range for DMSO in your cell line is crucial.

  • Use the lowest effective concentration of this compound: A dose-response experiment with this compound will help you identify the lowest concentration that elicits the desired biological effect, which in turn may allow for a lower final DMSO concentration.

Data Presentation: DMSO Cytotoxicity

The following table summarizes the typical cytotoxic effects of DMSO on various cell lines. Note that these are general ranges, and it is essential to determine the specific tolerance for your cell line of interest.

DMSO Concentration (v/v)General Effect on Cell ViabilityReference
< 0.1%Generally considered safe for most cell lines with minimal cytotoxic effects.[4]
0.1% - 0.5%May be tolerated by many robust cell lines, but can cause stress or minimal toxicity in sensitive lines.[4]
0.5% - 1.0%Increased likelihood of cytotoxicity, reduced proliferation, and other cellular effects.[4]
> 1.0%Significant cytotoxicity is expected in most cell lines.[3]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Concentration of DMSO

This protocol outlines a method for determining the highest concentration of DMSO that does not significantly impact the viability of your cell line using a standard MTT assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Anhydrous, sterile DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a series of dilutions of DMSO in complete culture medium. A common range to test is 0.01% to 5% (v/v). Include a "medium only" control (0% DMSO).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMSO.

  • Incubation: Incubate the plate for a period that is relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • After incubation, remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[7][8]

    • Read the absorbance on a microplate reader at the appropriate wavelength (usually around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control. The maximum tolerated concentration is the highest concentration that does not result in a significant decrease in cell viability.

Visualizations

Signaling Pathway: Potential Mechanisms of DMSO Cytotoxicity

DMOS_Cytotoxicity_Pathway DMSO DMSO Membrane Cell Membrane Disruption DMSO->Membrane ROS Reactive Oxygen Species (ROS) Production DMSO->ROS Caspase8 Caspase-8 Activation Membrane->Caspase8 Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanisms of DMSO-induced cytotoxicity.

Experimental Workflow: Troubleshooting DMSO Cytotoxicity

Troubleshooting_Workflow Start High Vehicle Control Cytotoxicity Step1 Perform DMSO Dose-Response Assay Start->Step1 Decision1 Is Cytotoxicity Observed at Current Concentration? Step1->Decision1 Step2a Lower Final DMSO Concentration Decision1->Step2a Yes Step2b Proceed with Experiment Decision1->Step2b No Step3 Re-evaluate this compound Stock Concentration Step2a->Step3 End Optimized Assay Conditions Step2b->End Step3->Step1

Caption: Workflow for troubleshooting DMSO-related cytotoxicity.

Logical Relationship: Factors Influencing DMSO Cytotoxicity

Logical_Relationship Cytotoxicity DMSO Cytotoxicity Concentration DMSO Concentration Concentration->Cytotoxicity Exposure Exposure Duration Exposure->Cytotoxicity CellLine Cell Line Sensitivity CellLine->Cytotoxicity

Caption: Key factors influencing the cytotoxic effects of DMSO.

References

interpreting unexpected phenotypes with PKUMDL-WQ-2201 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKUMDL-WQ-2201. The information is designed to help interpret unexpected phenotypes and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, non-NAD+-competing allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway. By inhibiting PHGDH, this compound is expected to reduce the production of L-serine, thereby impacting cancer cell proliferation, particularly in cell lines with PHGDH gene amplification.

Q2: What are the expected effects of this compound in sensitive cancer cell lines?

A2: In PHGDH-amplified cancer cell lines, such as MDA-MB-468 and HCC70 breast cancer cells, this compound is expected to suppress cell viability and proliferation.[2] It has been shown to have EC50 values in the micromolar range in these cell lines.[1][2] The compound is also expected to inhibit tumor growth in vivo in xenograft models of PHGDH-amplified cancers.[2][3][4]

Q3: How does this compound affect the cell cycle?

A3: The anti-tumor activities of this compound in sensitive cell lines, such as MDA-MB-468, may be attributed to its influence on the cell cycle.[2] Researchers should anticipate potential cell cycle arrest in response to treatment.

Troubleshooting Guide for Unexpected Phenotypes

This guide addresses potential unexpected experimental outcomes when using this compound.

Scenario 1: Cell Viability Assays

Q: We observed minimal or no decrease in cell viability in a PHGDH-amplified cell line after treatment with this compound. What could be the cause?

A: This is an unexpected result for a cell line known to be sensitive to PHGDH inhibition. Several factors could be at play. Refer to the troubleshooting workflow below.

Hypothetical Data: Unexpected Cell Viability Results

Cell LinePHGDH StatusTreatmentExpected % ViabilityObserved % Viability
MDA-MB-468AmplifiedVehicle (DMSO)100%100%
MDA-MB-468AmplifiedThis compound (10 µM)~50%95%
MCF-7Non-amplifiedThis compound (10 µM)~100%98%

Troubleshooting Workflow: Unexpected Cell Viability

G start Start: Unexpectedly high cell viability check_compound 1. Verify Compound Integrity - Confirm correct storage (-20°C) - Check for precipitation in stock solution - Test a fresh dilution start->check_compound check_protocol 2. Review Assay Protocol - Confirm correct seeding density - Verify incubation time (e.g., 72 hours) - Check reagent quality (e.g., MTT, resazurin) check_compound->check_protocol Compound OK check_culture 3. Assess Cell Culture Conditions - Confirm low passage number - Screen for mycoplasma contamination - Verify media composition (serine/glycine levels) check_protocol->check_culture Protocol OK investigate_mechanism 4. Investigate Mechanism of Resistance - Confirm PHGDH expression (Western Blot) - Assess pathway activity (metabolomics) - Sequence PHGDH for mutations check_culture->investigate_mechanism Culture OK conclusion Conclusion: Identify source of discrepancy investigate_mechanism->conclusion

Caption: Troubleshooting workflow for unexpected cell viability results.

Scenario 2: Off-Target Effects

Q: We are observing significant cytotoxicity in a PHGDH non-amplified cell line, which is expected to be resistant. Could this be an off-target effect?

A: While this compound is designed to be a selective allosteric inhibitor of PHGDH, off-target effects are possible, especially at higher concentrations. The following steps can help elucidate the observed cytotoxicity.

Hypothetical Data: Unexpected Cytotoxicity

Cell LinePHGDH StatusTreatmentExpected % ViabilityObserved % Viability
MDA-MB-231Non-amplifiedVehicle (DMSO)100%100%
MDA-MB-231Non-amplifiedThis compound (50 µM)~90-100%45%

Investigative Workflow for Off-Target Effects

G start Start: Unexpected cytotoxicity in resistant cells dose_response 1. Perform Dose-Response Curve - Determine if effect is dose-dependent - Compare with sensitive cell lines start->dose_response serine_rescue 2. Conduct Serine Rescue Experiment - Supplement media with exogenous serine - Determine if cytotoxicity is reversed dose_response->serine_rescue pathway_analysis 3. Analyze Serine Synthesis Pathway - Measure intracellular serine/glycine levels - Assess expression of downstream proteins serine_rescue->pathway_analysis No Rescue conclusion Conclusion: Differentiate on-target vs. off-target effect serine_rescue->conclusion Rescue Observed (On-Target) off_target_screen 4. Consider Off-Target Screening - Kinase profiling - Target engagement assays pathway_analysis->off_target_screen Pathway Unaffected off_target_screen->conclusion Off-Target Hit Identified

Caption: Logic diagram for investigating potential off-target effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blot for PHGDH and Downstream Markers
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PHGDH (and other targets like PSAT1, PSPH) overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

Intended Signaling Pathway of this compound

G cluster_pathway De Novo Serine Synthesis Pathway cluster_cellular_processes Cellular Processes 3PG 3PG PHGDH PHGDH 3PG->PHGDH 3PHP 3PHP PHGDH->3PHP PSAT1 PSAT1 3PHP->PSAT1 P-Ser Phosphoserine PSAT1->P-Ser PSPH PSPH P-Ser->PSPH Serine L-Serine PSPH->Serine Nucleotides Nucleotide Synthesis Serine->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation PKUMDL This compound PKUMDL->PHGDH

Caption: Intended mechanism of this compound via inhibition of PHGDH.

References

interpreting unexpected phenotypes with PKUMDL-WQ-2201 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PKUMDL-WQ-2201. The information is designed to help interpret unexpected phenotypes and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, non-NAD+-competing allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[1] PHGDH is the rate-limiting enzyme in the de novo serine synthesis pathway. By inhibiting PHGDH, this compound is expected to reduce the production of L-serine, thereby impacting cancer cell proliferation, particularly in cell lines with PHGDH gene amplification.

Q2: What are the expected effects of this compound in sensitive cancer cell lines?

A2: In PHGDH-amplified cancer cell lines, such as MDA-MB-468 and HCC70 breast cancer cells, this compound is expected to suppress cell viability and proliferation.[2] It has been shown to have EC50 values in the micromolar range in these cell lines.[1][2] The compound is also expected to inhibit tumor growth in vivo in xenograft models of PHGDH-amplified cancers.[2][3][4]

Q3: How does this compound affect the cell cycle?

A3: The anti-tumor activities of this compound in sensitive cell lines, such as MDA-MB-468, may be attributed to its influence on the cell cycle.[2] Researchers should anticipate potential cell cycle arrest in response to treatment.

Troubleshooting Guide for Unexpected Phenotypes

This guide addresses potential unexpected experimental outcomes when using this compound.

Scenario 1: Cell Viability Assays

Q: We observed minimal or no decrease in cell viability in a PHGDH-amplified cell line after treatment with this compound. What could be the cause?

A: This is an unexpected result for a cell line known to be sensitive to PHGDH inhibition. Several factors could be at play. Refer to the troubleshooting workflow below.

Hypothetical Data: Unexpected Cell Viability Results

Cell LinePHGDH StatusTreatmentExpected % ViabilityObserved % Viability
MDA-MB-468AmplifiedVehicle (DMSO)100%100%
MDA-MB-468AmplifiedThis compound (10 µM)~50%95%
MCF-7Non-amplifiedThis compound (10 µM)~100%98%

Troubleshooting Workflow: Unexpected Cell Viability

G start Start: Unexpectedly high cell viability check_compound 1. Verify Compound Integrity - Confirm correct storage (-20°C) - Check for precipitation in stock solution - Test a fresh dilution start->check_compound check_protocol 2. Review Assay Protocol - Confirm correct seeding density - Verify incubation time (e.g., 72 hours) - Check reagent quality (e.g., MTT, resazurin) check_compound->check_protocol Compound OK check_culture 3. Assess Cell Culture Conditions - Confirm low passage number - Screen for mycoplasma contamination - Verify media composition (serine/glycine levels) check_protocol->check_culture Protocol OK investigate_mechanism 4. Investigate Mechanism of Resistance - Confirm PHGDH expression (Western Blot) - Assess pathway activity (metabolomics) - Sequence PHGDH for mutations check_culture->investigate_mechanism Culture OK conclusion Conclusion: Identify source of discrepancy investigate_mechanism->conclusion

Caption: Troubleshooting workflow for unexpected cell viability results.

Scenario 2: Off-Target Effects

Q: We are observing significant cytotoxicity in a PHGDH non-amplified cell line, which is expected to be resistant. Could this be an off-target effect?

A: While this compound is designed to be a selective allosteric inhibitor of PHGDH, off-target effects are possible, especially at higher concentrations. The following steps can help elucidate the observed cytotoxicity.

Hypothetical Data: Unexpected Cytotoxicity

Cell LinePHGDH StatusTreatmentExpected % ViabilityObserved % Viability
MDA-MB-231Non-amplifiedVehicle (DMSO)100%100%
MDA-MB-231Non-amplifiedThis compound (50 µM)~90-100%45%

Investigative Workflow for Off-Target Effects

G start Start: Unexpected cytotoxicity in resistant cells dose_response 1. Perform Dose-Response Curve - Determine if effect is dose-dependent - Compare with sensitive cell lines start->dose_response serine_rescue 2. Conduct Serine Rescue Experiment - Supplement media with exogenous serine - Determine if cytotoxicity is reversed dose_response->serine_rescue pathway_analysis 3. Analyze Serine Synthesis Pathway - Measure intracellular serine/glycine levels - Assess expression of downstream proteins serine_rescue->pathway_analysis No Rescue conclusion Conclusion: Differentiate on-target vs. off-target effect serine_rescue->conclusion Rescue Observed (On-Target) off_target_screen 4. Consider Off-Target Screening - Kinase profiling - Target engagement assays pathway_analysis->off_target_screen Pathway Unaffected off_target_screen->conclusion Off-Target Hit Identified

Caption: Logic diagram for investigating potential off-target effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blot for PHGDH and Downstream Markers
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PHGDH (and other targets like PSAT1, PSPH) overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

Intended Signaling Pathway of this compound

G cluster_pathway De Novo Serine Synthesis Pathway cluster_cellular_processes Cellular Processes 3PG 3PG PHGDH PHGDH 3PG->PHGDH 3PHP 3PHP PHGDH->3PHP PSAT1 PSAT1 3PHP->PSAT1 P-Ser Phosphoserine PSAT1->P-Ser PSPH PSPH P-Ser->PSPH Serine L-Serine PSPH->Serine Nucleotides Nucleotide Synthesis Serine->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation PKUMDL This compound PKUMDL->PHGDH

Caption: Intended mechanism of this compound via inhibition of PHGDH.

References

Validation & Comparative

A Head-to-Head Comparison of PHGDH Inhibitors: PKUMDL-WQ-2201 vs. CBR-5884

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent phosphoglycerate dehydrogenase (PHGDH) inhibitors: PKUMDL-WQ-2201 and CBR-5884. This analysis is based on available experimental data to assist in the selection of the most suitable compound for research and preclinical studies.

Introduction to PHGDH Inhibition

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. In many cancer types, this pathway is upregulated to support rapid cell growth and proliferation, making PHGDH an attractive therapeutic target. This compound and CBR-5884 are two small molecule inhibitors that have been developed to target this enzymatic activity, each with distinct mechanisms of action.

Mechanism of Action

This compound is a non-NAD+ competing allosteric inhibitor of PHGDH.[1][2] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function. In contrast, CBR-5884 is a non-competitive inhibitor that demonstrates time-dependent inhibition and disrupts the oligomerization state of PHGDH, which is essential for its activity.[3]

In Vitro Efficacy: A Quantitative Comparison

Experimental data demonstrates that both compounds effectively inhibit PHGDH and the proliferation of cancer cells dependent on de novo serine synthesis. Notably, one study has indicated that this compound exhibits a more potent cellular activity in PHGDH-amplified breast cancer cell lines when compared to CBR-5884.[4]

ParameterThis compoundCBR-5884Reference
Target Phosphoglycerate Dehydrogenase (PHGDH)Phosphoglycerate Dehydrogenase (PHGDH)[1][5]
Mechanism of Action Allosteric, Non-NAD+ competingNon-competitive, disrupts oligomerization[1][2][3]
PHGDH IC50 35.7 µM33 µM[1][5]
Cellular Efficacy (EC50)
MDA-MB-468 (Breast Cancer)6.90 µM-[4]
HCC70 (Breast Cancer)10.0 µM-[4]
Cell Growth Inhibition -35% to 60% at 30 µM in serine-replete media (MDA-MB-468)[4]

In Vivo Antitumor Activity

This compound has been shown to significantly suppress tumor growth in a mouse xenograft model using PHGDH-amplified MDA-MB-468 breast cancer cells.[4] This demonstrates its potential for in vivo efficacy. While CBR-5884 has been shown to be active in cells, detailed in vivo efficacy studies under similar comparative conditions were not as readily available in the reviewed literature.[4]

Signaling Pathway and Experimental Workflow

To visualize the context of PHGDH inhibition and the process of evaluating these inhibitors, the following diagrams are provided.

PHGDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate Serine Serine 3-Phosphohydroxypyruvate->Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis Serine->Amino Acid Synthesis Redox Homeostasis Redox Homeostasis Serine->Redox Homeostasis This compound This compound This compound->PHGDH Allosteric Inhibition CBR-5884 CBR-5884 CBR-5884->PHGDH Non-competitive Inhibition Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation Amino Acid Synthesis->Cell Proliferation

Caption: PHGDH in the serine biosynthesis pathway and points of inhibition.

Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay PHGDH Inhibition Assay (IC50) Cell_Assay Cell Viability/Proliferation Assay (EC50) (e.g., MDA-MB-468) Enzyme_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies Cell_Assay->Mechanism_Study Xenograft Cancer Cell Xenograft Model (e.g., NOD/SCID mice) Mechanism_Study->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Inhibitor_Candidate This compound or CBR-5884 Inhibitor_Candidate->Enzyme_Assay

Caption: General workflow for the evaluation of PHGDH inhibitors.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound and CBR-5884.

PHGDH Enzymatic Inhibition Assay

The inhibitory activity of the compounds against purified PHGDH is typically determined using a coupled enzymatic assay. The production of NADH, a product of the PHGDH-catalyzed reaction, is coupled to the reduction of a pro-fluorescent or colorimetric substrate by a diaphorase.

  • Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD+ (cofactor), diaphorase, and a suitable substrate (e.g., resazurin).

  • Procedure:

    • The inhibitor, at varying concentrations, is pre-incubated with the PHGDH enzyme in an appropriate buffer.

    • The reaction is initiated by the addition of 3-phosphoglycerate and NAD+.

    • The mixture is incubated at a controlled temperature.

    • The fluorescence or absorbance is measured over time using a plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability/Proliferation Assay

The effect of the inhibitors on cancer cell growth is assessed using viability assays such as CellTiter-Glo® or AlamarBlue®.

  • Cell Lines: PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cancer cell lines are used to assess selectivity.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).

    • After a defined incubation period (typically 3-5 days), a cell viability reagent is added.

    • Luminescence or fluorescence is measured to determine the number of viable cells.

  • Data Analysis: The EC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.

In Vivo Xenograft Studies

The antitumor efficacy of the inhibitors is evaluated in immunocompromised mouse models.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Procedure:

    • PHGDH-dependent cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of the mice.

    • Once tumors are established, the mice are randomized into treatment and control groups.

    • The treatment group receives the inhibitor (e.g., via intraperitoneal injection) daily for a specified period, while the control group receives a vehicle.

    • Tumor volume and body weight are monitored regularly.

  • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.

Conclusion

Both this compound and CBR-5884 are valuable research tools for studying the role of PHGDH in cancer metabolism. The available data suggests that this compound may offer more potent cellular activity against PHGDH-amplified breast cancer cells. The choice between these inhibitors will depend on the specific experimental context, including the cell lines being investigated and the desired in vitro or in vivo outcomes. Researchers should consider the differing mechanisms of action and the available efficacy data when designing their studies.

References

A Head-to-Head Comparison of PHGDH Inhibitors: PKUMDL-WQ-2201 vs. CBR-5884

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent phosphoglycerate dehydrogenase (PHGDH) inhibitors: PKUMDL-WQ-2201 and CBR-5884. This analysis is based on available experimental data to assist in the selection of the most suitable compound for research and preclinical studies.

Introduction to PHGDH Inhibition

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. In many cancer types, this pathway is upregulated to support rapid cell growth and proliferation, making PHGDH an attractive therapeutic target. This compound and CBR-5884 are two small molecule inhibitors that have been developed to target this enzymatic activity, each with distinct mechanisms of action.

Mechanism of Action

This compound is a non-NAD+ competing allosteric inhibitor of PHGDH.[1][2] It binds to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's function. In contrast, CBR-5884 is a non-competitive inhibitor that demonstrates time-dependent inhibition and disrupts the oligomerization state of PHGDH, which is essential for its activity.[3]

In Vitro Efficacy: A Quantitative Comparison

Experimental data demonstrates that both compounds effectively inhibit PHGDH and the proliferation of cancer cells dependent on de novo serine synthesis. Notably, one study has indicated that this compound exhibits a more potent cellular activity in PHGDH-amplified breast cancer cell lines when compared to CBR-5884.[4]

ParameterThis compoundCBR-5884Reference
Target Phosphoglycerate Dehydrogenase (PHGDH)Phosphoglycerate Dehydrogenase (PHGDH)[1][5]
Mechanism of Action Allosteric, Non-NAD+ competingNon-competitive, disrupts oligomerization[1][2][3]
PHGDH IC50 35.7 µM33 µM[1][5]
Cellular Efficacy (EC50)
MDA-MB-468 (Breast Cancer)6.90 µM-[4]
HCC70 (Breast Cancer)10.0 µM-[4]
Cell Growth Inhibition -35% to 60% at 30 µM in serine-replete media (MDA-MB-468)[4]

In Vivo Antitumor Activity

This compound has been shown to significantly suppress tumor growth in a mouse xenograft model using PHGDH-amplified MDA-MB-468 breast cancer cells.[4] This demonstrates its potential for in vivo efficacy. While CBR-5884 has been shown to be active in cells, detailed in vivo efficacy studies under similar comparative conditions were not as readily available in the reviewed literature.[4]

Signaling Pathway and Experimental Workflow

To visualize the context of PHGDH inhibition and the process of evaluating these inhibitors, the following diagrams are provided.

PHGDH_Signaling_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate Serine Serine 3-Phosphohydroxypyruvate->Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Amino Acid Synthesis Amino Acid Synthesis Serine->Amino Acid Synthesis Redox Homeostasis Redox Homeostasis Serine->Redox Homeostasis This compound This compound This compound->PHGDH Allosteric Inhibition CBR-5884 CBR-5884 CBR-5884->PHGDH Non-competitive Inhibition Cell Proliferation Cell Proliferation Nucleotide Synthesis->Cell Proliferation Amino Acid Synthesis->Cell Proliferation

Caption: PHGDH in the serine biosynthesis pathway and points of inhibition.

Inhibitor_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay PHGDH Inhibition Assay (IC50) Cell_Assay Cell Viability/Proliferation Assay (EC50) (e.g., MDA-MB-468) Enzyme_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies Cell_Assay->Mechanism_Study Xenograft Cancer Cell Xenograft Model (e.g., NOD/SCID mice) Mechanism_Study->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Inhibitor_Candidate This compound or CBR-5884 Inhibitor_Candidate->Enzyme_Assay

Caption: General workflow for the evaluation of PHGDH inhibitors.

Experimental Protocols

The following outlines the general methodologies employed in the characterization of this compound and CBR-5884.

PHGDH Enzymatic Inhibition Assay

The inhibitory activity of the compounds against purified PHGDH is typically determined using a coupled enzymatic assay. The production of NADH, a product of the PHGDH-catalyzed reaction, is coupled to the reduction of a pro-fluorescent or colorimetric substrate by a diaphorase.

  • Reagents: Recombinant human PHGDH, 3-phosphoglycerate (substrate), NAD+ (cofactor), diaphorase, and a suitable substrate (e.g., resazurin).

  • Procedure:

    • The inhibitor, at varying concentrations, is pre-incubated with the PHGDH enzyme in an appropriate buffer.

    • The reaction is initiated by the addition of 3-phosphoglycerate and NAD+.

    • The mixture is incubated at a controlled temperature.

    • The fluorescence or absorbance is measured over time using a plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability/Proliferation Assay

The effect of the inhibitors on cancer cell growth is assessed using viability assays such as CellTiter-Glo® or AlamarBlue®.

  • Cell Lines: PHGDH-dependent (e.g., MDA-MB-468) and PHGDH-independent (e.g., MDA-MB-231) cancer cell lines are used to assess selectivity.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the inhibitor or a vehicle control (e.g., DMSO).

    • After a defined incubation period (typically 3-5 days), a cell viability reagent is added.

    • Luminescence or fluorescence is measured to determine the number of viable cells.

  • Data Analysis: The EC50 value, the concentration of inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.

In Vivo Xenograft Studies

The antitumor efficacy of the inhibitors is evaluated in immunocompromised mouse models.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Procedure:

    • PHGDH-dependent cancer cells (e.g., MDA-MB-468) are injected into the mammary fat pad of the mice.

    • Once tumors are established, the mice are randomized into treatment and control groups.

    • The treatment group receives the inhibitor (e.g., via intraperitoneal injection) daily for a specified period, while the control group receives a vehicle.

    • Tumor volume and body weight are monitored regularly.

  • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.

Conclusion

Both this compound and CBR-5884 are valuable research tools for studying the role of PHGDH in cancer metabolism. The available data suggests that this compound may offer more potent cellular activity against PHGDH-amplified breast cancer cells. The choice between these inhibitors will depend on the specific experimental context, including the cell lines being investigated and the desired in vitro or in vivo outcomes. Researchers should consider the differing mechanisms of action and the available efficacy data when designing their studies.

References

A Head-to-Head Efficacy Comparison of PHGDH Inhibitors: PKUMDL-WQ-2201 and NCT-503

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of metabolic pathways crucial for tumor growth has emerged as a promising strategy. One such target is the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which catalyzes the rate-limiting step in the de novo serine biosynthesis pathway. This pathway is frequently upregulated in various cancers to meet the high demand for serine, a critical amino acid for protein synthesis, nucleotide production, and redox homeostasis. This guide provides an objective comparison of the efficacy of two prominent PHGDH inhibitors, PKUMDL-WQ-2201 and NCT-503, based on available preclinical data.

Overview of this compound and NCT-503

Both this compound and NCT-503 are small molecule inhibitors of PHGDH, but they differ in their binding mechanisms. This compound is a rationally designed allosteric inhibitor that is non-competitive with NAD+.[1] In contrast, NCT-503, identified through high-throughput screening, is a non-competitive inhibitor with respect to both 3-phosphoglycerate (3-PG) and NAD+.[2] While both compounds have demonstrated anti-tumor activity, understanding their comparative efficacy is crucial for advancing research and development in this area.

In Vitro Efficacy: Enzymatic Inhibition and Cell Viability

The potency of these inhibitors has been evaluated through enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against PHGDH and in cell-based assays to assess their half-maximal effective concentration (EC50) on cancer cell viability.

InhibitorTargetIC50 (μM)Cell LineEC50 (μM)Citation
This compound PHGDH35.7MDA-MB-468 (Breast Cancer)7.7[1]
HCC70 (Breast Cancer)10.8[1]
NCT-503 PHGDH2.5MDA-MB-468 (Breast Cancer)8-16[2]
BT-20 (Breast Cancer)8-16[2]
HCC70 (Breast Cancer)8-16[2]
HT1080 (Fibrosarcoma)8-16[2]
A549 (Lung Cancer)16.44[3]

As the data indicates, NCT-503 exhibits a lower IC50 value, suggesting greater potency in direct enzymatic inhibition. However, in cellular assays, both compounds show comparable EC50 values in the low micromolar range in PHGDH-dependent breast cancer cell lines like MDA-MB-468 and HCC70.[1][2] One study explicitly states that the EC50 values of this compound were "on par with NCT-503".[4] This suggests that despite differences in direct enzyme inhibition, their overall anti-proliferative effects in a cellular context are similar.

In Vivo Efficacy: Xenograft Tumor Models

The anti-tumor activity of both compounds has been validated in vivo using xenograft models, primarily with the PHGDH-amplified MDA-MB-468 breast cancer cell line.

InhibitorAnimal ModelCell LineDosing RegimenOutcomeCitation
This compound NOD.CB17-Prkdc/J miceMDA-MB-4685-20 mg/kg, i.p., once daily for 30 daysSubstantial inhibitory effects on tumor growth[1]
NCT-503 NOD scid gamma miceMDA-MB-46840 mg/kg, i.p., once dailyReduced tumor growth and weight[2][5]

Both this compound and NCT-503 have demonstrated significant efficacy in reducing tumor growth in vivo.[1][2] These studies highlight the potential of both inhibitors as therapeutic agents for cancers dependent on the serine biosynthesis pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these inhibitors.

G PHGDH Inhibition Signaling Pathway cluster_inhibition Glucose Glucose Three_PG 3-Phosphoglycerate (3-PG) Glucose->Three_PG Glycolysis PHGDH PHGDH Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP Serine Serine Three_PHP->Serine PSAT1, PSPH Nucleotides Nucleotide Synthesis Serine->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH NCT_503 NCT-503 NCT_503->PHGDH

Caption: Inhibition of PHGDH by this compound and NCT-503 blocks the conversion of 3-PG, a key step in serine biosynthesis, thereby impacting nucleotide synthesis and cell proliferation.

G Inhibitor Efficacy Evaluation Workflow In_Vitro In Vitro Studies Enzymatic_Assay Enzymatic Assay (IC50) In_Vitro->Enzymatic_Assay Cell_Viability Cell Viability Assay (EC50) (e.g., MTT Assay) In_Vitro->Cell_Viability Data_Analysis Data Analysis & Comparison Enzymatic_Assay->Data_Analysis Cell_Viability->Data_Analysis In_Vivo In Vivo Studies Xenograft Xenograft Model (e.g., MDA-MB-468 in mice) In_Vivo->Xenograft Tumor_Measurement Tumor Volume & Weight Measurement Xenograft->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: A generalized experimental workflow for comparing the efficacy of PHGDH inhibitors, encompassing both in vitro and in vivo assessments.

Experimental Protocols

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound and NCT-503 are commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[6]

  • Compound Treatment: The following day, the cells are treated with various concentrations of this compound or NCT-503. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours.[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Xenograft Study

The in vivo anti-tumor efficacy is assessed using xenograft models in immunocompromised mice.

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).[2][6]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of either this compound (e.g., 5-20 mg/kg) or NCT-503 (e.g., 40 mg/kg).[1][2] The control group receives the vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days) for the duration of the study (e.g., 30 days).[6]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Conclusion

Both this compound and NCT-503 are effective inhibitors of PHGDH with demonstrated anti-cancer activity in preclinical models. While NCT-503 shows higher potency in direct enzymatic inhibition, both compounds exhibit comparable efficacy in cellular and in vivo settings, particularly in PHGDH-dependent breast cancer models. The choice between these inhibitors for further research and development may depend on other factors such as their pharmacokinetic profiles, off-target effects, and potential for combination therapies. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.

References

A Head-to-Head Efficacy Comparison of PHGDH Inhibitors: PKUMDL-WQ-2201 and NCT-503

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of metabolic pathways crucial for tumor growth has emerged as a promising strategy. One such target is the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which catalyzes the rate-limiting step in the de novo serine biosynthesis pathway. This pathway is frequently upregulated in various cancers to meet the high demand for serine, a critical amino acid for protein synthesis, nucleotide production, and redox homeostasis. This guide provides an objective comparison of the efficacy of two prominent PHGDH inhibitors, PKUMDL-WQ-2201 and NCT-503, based on available preclinical data.

Overview of this compound and NCT-503

Both this compound and NCT-503 are small molecule inhibitors of PHGDH, but they differ in their binding mechanisms. This compound is a rationally designed allosteric inhibitor that is non-competitive with NAD+.[1] In contrast, NCT-503, identified through high-throughput screening, is a non-competitive inhibitor with respect to both 3-phosphoglycerate (3-PG) and NAD+.[2] While both compounds have demonstrated anti-tumor activity, understanding their comparative efficacy is crucial for advancing research and development in this area.

In Vitro Efficacy: Enzymatic Inhibition and Cell Viability

The potency of these inhibitors has been evaluated through enzymatic assays to determine their half-maximal inhibitory concentration (IC50) against PHGDH and in cell-based assays to assess their half-maximal effective concentration (EC50) on cancer cell viability.

InhibitorTargetIC50 (μM)Cell LineEC50 (μM)Citation
This compound PHGDH35.7MDA-MB-468 (Breast Cancer)7.7[1]
HCC70 (Breast Cancer)10.8[1]
NCT-503 PHGDH2.5MDA-MB-468 (Breast Cancer)8-16[2]
BT-20 (Breast Cancer)8-16[2]
HCC70 (Breast Cancer)8-16[2]
HT1080 (Fibrosarcoma)8-16[2]
A549 (Lung Cancer)16.44[3]

As the data indicates, NCT-503 exhibits a lower IC50 value, suggesting greater potency in direct enzymatic inhibition. However, in cellular assays, both compounds show comparable EC50 values in the low micromolar range in PHGDH-dependent breast cancer cell lines like MDA-MB-468 and HCC70.[1][2] One study explicitly states that the EC50 values of this compound were "on par with NCT-503".[4] This suggests that despite differences in direct enzyme inhibition, their overall anti-proliferative effects in a cellular context are similar.

In Vivo Efficacy: Xenograft Tumor Models

The anti-tumor activity of both compounds has been validated in vivo using xenograft models, primarily with the PHGDH-amplified MDA-MB-468 breast cancer cell line.

InhibitorAnimal ModelCell LineDosing RegimenOutcomeCitation
This compound NOD.CB17-Prkdc/J miceMDA-MB-4685-20 mg/kg, i.p., once daily for 30 daysSubstantial inhibitory effects on tumor growth[1]
NCT-503 NOD scid gamma miceMDA-MB-46840 mg/kg, i.p., once dailyReduced tumor growth and weight[2][5]

Both this compound and NCT-503 have demonstrated significant efficacy in reducing tumor growth in vivo.[1][2] These studies highlight the potential of both inhibitors as therapeutic agents for cancers dependent on the serine biosynthesis pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these inhibitors.

G PHGDH Inhibition Signaling Pathway cluster_inhibition Glucose Glucose Three_PG 3-Phosphoglycerate (3-PG) Glucose->Three_PG Glycolysis PHGDH PHGDH Three_PHP 3-Phosphohydroxypyruvate Three_PG->Three_PHP Serine Serine Three_PHP->Serine PSAT1, PSPH Nucleotides Nucleotide Synthesis Serine->Nucleotides Proliferation Cell Proliferation Nucleotides->Proliferation PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH NCT_503 NCT-503 NCT_503->PHGDH

Caption: Inhibition of PHGDH by this compound and NCT-503 blocks the conversion of 3-PG, a key step in serine biosynthesis, thereby impacting nucleotide synthesis and cell proliferation.

G Inhibitor Efficacy Evaluation Workflow In_Vitro In Vitro Studies Enzymatic_Assay Enzymatic Assay (IC50) In_Vitro->Enzymatic_Assay Cell_Viability Cell Viability Assay (EC50) (e.g., MTT Assay) In_Vitro->Cell_Viability Data_Analysis Data Analysis & Comparison Enzymatic_Assay->Data_Analysis Cell_Viability->Data_Analysis In_Vivo In Vivo Studies Xenograft Xenograft Model (e.g., MDA-MB-468 in mice) In_Vivo->Xenograft Tumor_Measurement Tumor Volume & Weight Measurement Xenograft->Tumor_Measurement Tumor_Measurement->Data_Analysis

Caption: A generalized experimental workflow for comparing the efficacy of PHGDH inhibitors, encompassing both in vitro and in vivo assessments.

Experimental Protocols

Cell Viability (MTT) Assay

The anti-proliferative effects of this compound and NCT-503 are commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[6]

  • Compound Treatment: The following day, the cells are treated with various concentrations of this compound or NCT-503. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 hours.[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7]

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Xenograft Study

The in vivo anti-tumor efficacy is assessed using xenograft models in immunocompromised mice.

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).[2][6]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of either this compound (e.g., 5-20 mg/kg) or NCT-503 (e.g., 40 mg/kg).[1][2] The control group receives the vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days) for the duration of the study (e.g., 30 days).[6]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Conclusion

Both this compound and NCT-503 are effective inhibitors of PHGDH with demonstrated anti-cancer activity in preclinical models. While NCT-503 shows higher potency in direct enzymatic inhibition, both compounds exhibit comparable efficacy in cellular and in vivo settings, particularly in PHGDH-dependent breast cancer models. The choice between these inhibitors for further research and development may depend on other factors such as their pharmacokinetic profiles, off-target effects, and potential for combination therapies. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.

References

Synergistic Potential of PKUMDL-WQ-2201 in Combination Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, publicly available data on the synergistic effects of PKUMDL-WQ-2201 with other established cancer drugs is limited. Preclinical research has primarily focused on its mechanism of action as a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) and its individual anti-tumor activity. However, emerging studies on other PHGDH inhibitors provide a strong rationale for investigating this compound in combination regimens.

This compound is a novel, non-NAD+ competing allosteric inhibitor of PHGDH with an IC50 of 35.7 μM.[1] It has demonstrated dose-dependent suppression of cell viability in various cancer cell lines and inhibition of tumor growth in xenograft mouse models. Its mechanism of action centers on the inhibition of the de novo serine synthesis pathway, a critical metabolic route for cancer cell proliferation.[1]

While direct synergistic studies with other cancer drugs are not yet published, research on similar PHGDH inhibitors, such as NCT-503, has shown significant synergistic anti-cancer effects when combined with inhibitors of other metabolic pathways, like pyruvate (B1213749) kinase M2 (PKM2). This suggests a promising avenue for future research into this compound combination therapies.

Comparison with Other PHGDH Inhibitors in Combination Studies

To extrapolate the potential synergistic effects of this compound, this guide will compare its known characteristics with those of other PHGDH inhibitors that have been evaluated in combination therapies.

InhibitorTargetCombination PartnerCancer ModelObserved Synergistic EffectsReference
This compound PHGDH (Allosteric)PKUMDL-WQ-2101 (Allosteric PHGDH inhibitor)In vitro enzymatic assaysEnhanced PHGDH inhibition[2]
NCT-503 PHGDHPKM2-IN-1 (PKM2 inhibitor)Human NSCLC A549 cells (in vitro and in vivo)Increased G2/M cell cycle arrest, induced ROS-dependent apoptosis, and significant tumor growth inhibition.[3]

Potential Synergistic Mechanisms and Signaling Pathways

The inhibition of PHGDH by this compound disrupts the serine synthesis pathway, leading to reduced nucleotide, amino acid, and lipid biosynthesis, which are essential for rapidly dividing cancer cells. Combining this compound with drugs that target other key cancer-related pathways could lead to enhanced therapeutic efficacy.

Proposed Synergistic Strategy: Dual Metabolic Inhibition

A promising strategy involves the simultaneous inhibition of glycolysis and serine synthesis. The study combining a PKM2 inhibitor (PKM2-IN-1) and a PHGDH inhibitor (NCT-503) in non-small cell lung cancer (NSCLC) provides a strong proof-of-concept.[3] This combination led to a significant reduction in ATP levels, activation of AMPK, and subsequent inhibition of the mTOR pathway, ultimately inducing cell cycle arrest and apoptosis.[3]

Synergistic_Metabolic_Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_downstream Downstream Effects Glucose Glucose 3-PG 3-PG Glucose->3-PG PKM2 PKM2 3-PG->PKM2 PHGDH PHGDH 3-PG->PHGDH Pyruvate Pyruvate PKM2->Pyruvate PKM2_Inhibitor PKM2 Inhibitor (e.g., PKM2-IN-1) PKM2_Inhibitor->PKM2 Inhibits ATP_Reduction ATP Reduction PKM2_Inhibitor->ATP_Reduction Serine Serine PHGDH->Serine PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH Inhibits PKUMDL_WQ_2201->ATP_Reduction AMPK_Activation AMPK Activation ATP_Reduction->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest mTOR_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis mTOR_Inhibition->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Proposed mechanism of synergistic anti-cancer effect by dual inhibition of PKM2 and PHGDH.

Experimental Protocols

Should studies on the synergistic effects of this compound with other cancer drugs become available, the following experimental protocols would be crucial for a comprehensive comparison.

Cell Viability and Synergy Analysis

1. Cell Culture: Cancer cell lines with known metabolic profiles (e.g., high PHGDH expression) would be cultured under standard conditions.

2. Drug Treatment: Cells would be treated with a matrix of concentrations of this compound and a partner drug, both alone and in combination, for a specified duration (e.g., 72 hours).

3. Viability Assay: Cell viability would be assessed using assays such as MTT or CellTiter-Glo.

4. Synergy Calculation: The synergistic effect of the drug combination would be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Cell_Viability_Workflow Cell_Culture 1. Culture Cancer Cell Lines Drug_Treatment 2. Treat with this compound & Partner Drug (Alone & Combo) Cell_Culture->Drug_Treatment Viability_Assay 3. Assess Cell Viability (e.g., MTT Assay) Drug_Treatment->Viability_Assay Synergy_Calculation 4. Calculate Combination Index (CI) (Chou-Talalay Method) Viability_Assay->Synergy_Calculation

Caption: Workflow for determining in vitro synergistic effects of drug combinations.

In Vivo Tumor Growth Inhibition

1. Animal Model: Immunocompromised mice would be subcutaneously injected with cancer cells to establish xenograft tumors.

2. Treatment Groups: Once tumors reach a palpable size, mice would be randomized into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of both drugs.

3. Drug Administration: Drugs would be administered according to a predetermined schedule and dosage.

4. Tumor Measurement: Tumor volume would be measured regularly (e.g., every 2-3 days) using calipers.

5. Endpoint Analysis: At the end of the study, tumors would be excised, weighed, and potentially analyzed for biomarkers.

Future Directions and Conclusion

While the direct evidence for synergistic effects of this compound with other cancer drugs is yet to be established, the foundational research on its mechanism and the promising results from combination studies with other PHGDH inhibitors strongly support the rationale for such investigations. Future studies should focus on combining this compound with standard-of-care chemotherapies and targeted agents, particularly those that induce metabolic stress in cancer cells. The systematic evaluation of these combinations will be critical in unlocking the full therapeutic potential of this compound in oncology.

References

Synergistic Potential of PKUMDL-WQ-2201 in Combination Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, publicly available data on the synergistic effects of PKUMDL-WQ-2201 with other established cancer drugs is limited. Preclinical research has primarily focused on its mechanism of action as a selective allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) and its individual anti-tumor activity. However, emerging studies on other PHGDH inhibitors provide a strong rationale for investigating this compound in combination regimens.

This compound is a novel, non-NAD+ competing allosteric inhibitor of PHGDH with an IC50 of 35.7 μM.[1] It has demonstrated dose-dependent suppression of cell viability in various cancer cell lines and inhibition of tumor growth in xenograft mouse models. Its mechanism of action centers on the inhibition of the de novo serine synthesis pathway, a critical metabolic route for cancer cell proliferation.[1]

While direct synergistic studies with other cancer drugs are not yet published, research on similar PHGDH inhibitors, such as NCT-503, has shown significant synergistic anti-cancer effects when combined with inhibitors of other metabolic pathways, like pyruvate kinase M2 (PKM2). This suggests a promising avenue for future research into this compound combination therapies.

Comparison with Other PHGDH Inhibitors in Combination Studies

To extrapolate the potential synergistic effects of this compound, this guide will compare its known characteristics with those of other PHGDH inhibitors that have been evaluated in combination therapies.

InhibitorTargetCombination PartnerCancer ModelObserved Synergistic EffectsReference
This compound PHGDH (Allosteric)PKUMDL-WQ-2101 (Allosteric PHGDH inhibitor)In vitro enzymatic assaysEnhanced PHGDH inhibition[2]
NCT-503 PHGDHPKM2-IN-1 (PKM2 inhibitor)Human NSCLC A549 cells (in vitro and in vivo)Increased G2/M cell cycle arrest, induced ROS-dependent apoptosis, and significant tumor growth inhibition.[3]

Potential Synergistic Mechanisms and Signaling Pathways

The inhibition of PHGDH by this compound disrupts the serine synthesis pathway, leading to reduced nucleotide, amino acid, and lipid biosynthesis, which are essential for rapidly dividing cancer cells. Combining this compound with drugs that target other key cancer-related pathways could lead to enhanced therapeutic efficacy.

Proposed Synergistic Strategy: Dual Metabolic Inhibition

A promising strategy involves the simultaneous inhibition of glycolysis and serine synthesis. The study combining a PKM2 inhibitor (PKM2-IN-1) and a PHGDH inhibitor (NCT-503) in non-small cell lung cancer (NSCLC) provides a strong proof-of-concept.[3] This combination led to a significant reduction in ATP levels, activation of AMPK, and subsequent inhibition of the mTOR pathway, ultimately inducing cell cycle arrest and apoptosis.[3]

Synergistic_Metabolic_Inhibition cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_downstream Downstream Effects Glucose Glucose 3-PG 3-PG Glucose->3-PG PKM2 PKM2 3-PG->PKM2 PHGDH PHGDH 3-PG->PHGDH Pyruvate Pyruvate PKM2->Pyruvate PKM2_Inhibitor PKM2 Inhibitor (e.g., PKM2-IN-1) PKM2_Inhibitor->PKM2 Inhibits ATP_Reduction ATP Reduction PKM2_Inhibitor->ATP_Reduction Serine Serine PHGDH->Serine PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH Inhibits PKUMDL_WQ_2201->ATP_Reduction AMPK_Activation AMPK Activation ATP_Reduction->AMPK_Activation mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest mTOR_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis mTOR_Inhibition->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Proposed mechanism of synergistic anti-cancer effect by dual inhibition of PKM2 and PHGDH.

Experimental Protocols

Should studies on the synergistic effects of this compound with other cancer drugs become available, the following experimental protocols would be crucial for a comprehensive comparison.

Cell Viability and Synergy Analysis

1. Cell Culture: Cancer cell lines with known metabolic profiles (e.g., high PHGDH expression) would be cultured under standard conditions.

2. Drug Treatment: Cells would be treated with a matrix of concentrations of this compound and a partner drug, both alone and in combination, for a specified duration (e.g., 72 hours).

3. Viability Assay: Cell viability would be assessed using assays such as MTT or CellTiter-Glo.

4. Synergy Calculation: The synergistic effect of the drug combination would be quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Cell_Viability_Workflow Cell_Culture 1. Culture Cancer Cell Lines Drug_Treatment 2. Treat with this compound & Partner Drug (Alone & Combo) Cell_Culture->Drug_Treatment Viability_Assay 3. Assess Cell Viability (e.g., MTT Assay) Drug_Treatment->Viability_Assay Synergy_Calculation 4. Calculate Combination Index (CI) (Chou-Talalay Method) Viability_Assay->Synergy_Calculation

Caption: Workflow for determining in vitro synergistic effects of drug combinations.

In Vivo Tumor Growth Inhibition

1. Animal Model: Immunocompromised mice would be subcutaneously injected with cancer cells to establish xenograft tumors.

2. Treatment Groups: Once tumors reach a palpable size, mice would be randomized into treatment groups: vehicle control, this compound alone, partner drug alone, and the combination of both drugs.

3. Drug Administration: Drugs would be administered according to a predetermined schedule and dosage.

4. Tumor Measurement: Tumor volume would be measured regularly (e.g., every 2-3 days) using calipers.

5. Endpoint Analysis: At the end of the study, tumors would be excised, weighed, and potentially analyzed for biomarkers.

Future Directions and Conclusion

While the direct evidence for synergistic effects of this compound with other cancer drugs is yet to be established, the foundational research on its mechanism and the promising results from combination studies with other PHGDH inhibitors strongly support the rationale for such investigations. Future studies should focus on combining this compound with standard-of-care chemotherapies and targeted agents, particularly those that induce metabolic stress in cancer cells. The systematic evaluation of these combinations will be critical in unlocking the full therapeutic potential of this compound in oncology.

References

A Head-to-Head Comparison of Allosteric PHGDH Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of leading allosteric inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism.

The escalating interest in targeting cancer metabolism has positioned phosphoglycerate dehydrogenase (PHGDH) as a promising therapeutic target. As the rate-limiting enzyme in the de novo serine synthesis pathway, its inhibition offers a strategy to selectively starve cancer cells of essential building blocks for proliferation. This guide provides a head-to-head comparison of prominent allosteric inhibitors of PHGDH, presenting key experimental data to inform inhibitor selection and future drug development efforts.

Quantitative Comparison of Allosteric PHGDH Inhibitors

The following table summarizes the in vitro and cellular potency of several well-characterized allosteric PHGDH inhibitors. These compounds, including CBR-5884, NCT-503, and the PKUMDL series, have been instrumental in validating PHGDH as a therapeutic target.

InhibitorTargetIC50 (μM)EC50 (μM)Cell Line(s) for EC50In Vivo EfficacyKey Features
CBR-5884 PHGDH33 ± 12[1]>30MDA-MB-468Not tested in vivo due to instability[1]Time-dependent covalent inhibitor, unstable in mouse plasma.[1]
NCT-503 PHGDH2.5 ± 0.6[1]8 - 16PHGDH-dependent cell lines (e.g., MDA-MB-468, BT-20, HCC70)[2]Demonstrated tumor growth reduction in xenograft models.[2]Non-competitive inhibitor with good in vivo activity.[1][2]
PKUMDL-WQ-2101 PHGDH28.1 ± 1.3[1][3]7.7 - 10.8MDA-MB-468, HCC70[1]Suppressed tumor growth in mice.[1]Rationally designed allosteric inhibitor.[1]
PKUMDL-WQ-2201 PHGDHNot explicitly stated, but noted to have potent enzymatic inhibition[1][3]6.9 - 10.0MDA-MB-468, HCC70[1]Suppressed tumor growth in mice.[1]Outperforms CBR-5884 and is comparable to NCT-503 in cellular assays.[1][3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the PHGDH signaling pathway and a general experimental workflow for inhibitor testing.

PHGDH_Signaling_Pathway PHGDH Signaling Pathway in Cancer Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP NAD+ -> NADH PSAT1 PSAT1 Three_PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine One_Carbon One-Carbon Metabolism Serine->One_Carbon Amino_Acids Other Amino Acids Serine->Amino_Acids Glutathione Glutathione Synthesis Serine->Glutathione Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides Proliferation Cell Proliferation and Survival Nucleotides->Proliferation Amino_Acids->Proliferation Glutathione->Proliferation Inhibitor Allosteric PHGDH Inhibitor Inhibitor->PHGDH

Caption: Role of PHGDH in the serine biosynthesis pathway.

Experimental_Workflow Experimental Workflow for PHGDH Inhibitor Comparison cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Studies Enzyme_Assay PHGDH Enzyme Inhibition Assay (IC50) CETSA Cellular Thermal Shift Assay (Target Engagement) Enzyme_Assay->CETSA Cell_Viability Cell Viability/Proliferation Assay (EC50) CETSA->Cell_Viability Metabolomics Metabolomic Analysis ([U-13C]-Glucose Tracing) Cell_Viability->Metabolomics Xenograft Tumor Xenograft Model Metabolomics->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy PK_PD Pharmacokinetics/Pharmacodynamics Efficacy->PK_PD Start Compound Library Start->Enzyme_Assay

Caption: Workflow for comparing PHGDH inhibitor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of allosteric PHGDH inhibitors.

PHGDH Enzyme Inhibition Assay (IC50 Determination)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

  • Materials:

    • Recombinant human PHGDH enzyme

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM DTT

    • Substrate solution: 3-Phosphoglycerate (3-PG)

    • Cofactor solution: NAD+

    • Detection reagent: Diaphorase and Resazurin (B115843)

    • Test compounds (allosteric PHGDH inhibitors)

    • 384-well black plates

    • Plate reader with fluorescence capabilities

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

    • Add 20 µL of a solution containing the PHGDH enzyme in assay buffer to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Prepare a substrate/cofactor mix containing 3-PG and NAD+ in assay buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate/cofactor mix to all wells.

    • Immediately add 10 µL of the detection reagent (diaphorase and resazurin).

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence of resorufin (B1680543) (the product of resazurin reduction) using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context.

  • Materials:

    • PHGDH-expressing cancer cell line (e.g., MDA-MB-468)

    • Cell culture medium and supplements

    • Test compound and vehicle control (DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • PCR tubes or 96-well PCR plates

    • Thermal cycler

    • SDS-PAGE and Western blotting reagents

    • Anti-PHGDH antibody

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble PHGDH in each sample by SDS-PAGE and Western blotting using an anti-PHGDH antibody.

    • Data Analysis: Quantify the band intensities and plot the fraction of soluble PHGDH as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

In Vivo Efficacy Assessment in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of a PHGDH inhibitor in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or nude mice)

    • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

    • Matrigel

    • Test compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).[2]

    • Measure tumor volume using calipers and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.[2]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor. Monitor for any signs of toxicity by observing changes in body weight and overall animal health.

References

A Head-to-Head Comparison of Allosteric PHGDH Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the performance of leading allosteric inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism.

The escalating interest in targeting cancer metabolism has positioned phosphoglycerate dehydrogenase (PHGDH) as a promising therapeutic target. As the rate-limiting enzyme in the de novo serine synthesis pathway, its inhibition offers a strategy to selectively starve cancer cells of essential building blocks for proliferation. This guide provides a head-to-head comparison of prominent allosteric inhibitors of PHGDH, presenting key experimental data to inform inhibitor selection and future drug development efforts.

Quantitative Comparison of Allosteric PHGDH Inhibitors

The following table summarizes the in vitro and cellular potency of several well-characterized allosteric PHGDH inhibitors. These compounds, including CBR-5884, NCT-503, and the PKUMDL series, have been instrumental in validating PHGDH as a therapeutic target.

InhibitorTargetIC50 (μM)EC50 (μM)Cell Line(s) for EC50In Vivo EfficacyKey Features
CBR-5884 PHGDH33 ± 12[1]>30MDA-MB-468Not tested in vivo due to instability[1]Time-dependent covalent inhibitor, unstable in mouse plasma.[1]
NCT-503 PHGDH2.5 ± 0.6[1]8 - 16PHGDH-dependent cell lines (e.g., MDA-MB-468, BT-20, HCC70)[2]Demonstrated tumor growth reduction in xenograft models.[2]Non-competitive inhibitor with good in vivo activity.[1][2]
PKUMDL-WQ-2101 PHGDH28.1 ± 1.3[1][3]7.7 - 10.8MDA-MB-468, HCC70[1]Suppressed tumor growth in mice.[1]Rationally designed allosteric inhibitor.[1]
PKUMDL-WQ-2201 PHGDHNot explicitly stated, but noted to have potent enzymatic inhibition[1][3]6.9 - 10.0MDA-MB-468, HCC70[1]Suppressed tumor growth in mice.[1]Outperforms CBR-5884 and is comparable to NCT-503 in cellular assays.[1][3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the PHGDH signaling pathway and a general experimental workflow for inhibitor testing.

PHGDH_Signaling_Pathway PHGDH Signaling Pathway in Cancer Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Three_PG 3-Phosphoglycerate Glycolysis->Three_PG PHGDH PHGDH Three_PG->PHGDH Three_PHP 3-Phosphohydroxypyruvate PHGDH->Three_PHP NAD+ -> NADH PSAT1 PSAT1 Three_PHP->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine One_Carbon One-Carbon Metabolism Serine->One_Carbon Amino_Acids Other Amino Acids Serine->Amino_Acids Glutathione Glutathione Synthesis Serine->Glutathione Nucleotides Nucleotide Synthesis One_Carbon->Nucleotides Proliferation Cell Proliferation and Survival Nucleotides->Proliferation Amino_Acids->Proliferation Glutathione->Proliferation Inhibitor Allosteric PHGDH Inhibitor Inhibitor->PHGDH

Caption: Role of PHGDH in the serine biosynthesis pathway.

Experimental_Workflow Experimental Workflow for PHGDH Inhibitor Comparison cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays cluster_in_vivo In Vivo Studies Enzyme_Assay PHGDH Enzyme Inhibition Assay (IC50) CETSA Cellular Thermal Shift Assay (Target Engagement) Enzyme_Assay->CETSA Cell_Viability Cell Viability/Proliferation Assay (EC50) CETSA->Cell_Viability Metabolomics Metabolomic Analysis ([U-13C]-Glucose Tracing) Cell_Viability->Metabolomics Xenograft Tumor Xenograft Model Metabolomics->Xenograft Efficacy Efficacy Assessment (Tumor Growth Inhibition) Xenograft->Efficacy PK_PD Pharmacokinetics/Pharmacodynamics Efficacy->PK_PD Start Compound Library Start->Enzyme_Assay

Caption: Workflow for comparing PHGDH inhibitor efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used in the characterization of allosteric PHGDH inhibitors.

PHGDH Enzyme Inhibition Assay (IC50 Determination)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

  • Materials:

    • Recombinant human PHGDH enzyme

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM DTT

    • Substrate solution: 3-Phosphoglycerate (3-PG)

    • Cofactor solution: NAD+

    • Detection reagent: Diaphorase and Resazurin

    • Test compounds (allosteric PHGDH inhibitors)

    • 384-well black plates

    • Plate reader with fluorescence capabilities

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

    • Add 20 µL of a solution containing the PHGDH enzyme in assay buffer to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

    • Prepare a substrate/cofactor mix containing 3-PG and NAD+ in assay buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate/cofactor mix to all wells.

    • Immediately add 10 µL of the detection reagent (diaphorase and resazurin).

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence of resorufin (the product of resazurin reduction) using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of an inhibitor to its target protein in a cellular context.

  • Materials:

    • PHGDH-expressing cancer cell line (e.g., MDA-MB-468)

    • Cell culture medium and supplements

    • Test compound and vehicle control (DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer with protease inhibitors

    • PCR tubes or 96-well PCR plates

    • Thermal cycler

    • SDS-PAGE and Western blotting reagents

    • Anti-PHGDH antibody

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble PHGDH in each sample by SDS-PAGE and Western blotting using an anti-PHGDH antibody.

    • Data Analysis: Quantify the band intensities and plot the fraction of soluble PHGDH as a function of temperature for both compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

In Vivo Efficacy Assessment in a Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of a PHGDH inhibitor in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., NOD-SCID or nude mice)

    • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

    • Matrigel

    • Test compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).[2]

    • Measure tumor volume using calipers and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.[2]

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor. Monitor for any signs of toxicity by observing changes in body weight and overall animal health.

References

Validating PKUMDL-WQ-2201: A Head-to-Head Comparison with Genetic Knockdown of PHGDH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the on-target efficacy and cellular impact of a novel inhibitor is paramount. This guide provides a direct comparison of the pharmacological inhibitor PKUMDL-WQ-2201 with genetic knockdown of its target, 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. The data presented here, compiled from peer-reviewed studies, validates the targeted activity of this compound and offers a framework for its application in cancer metabolism research.

Executive Summary

Phosphoglycerate Dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway and is overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1] this compound is a selective, non-NAD+-competing allosteric inhibitor of PHGDH.[1] This guide demonstrates that the effects of this compound on cancer cell viability and serine synthesis closely mimic those of genetic PHGDH knockdown, confirming its specific mechanism of action.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the effects of this compound and genetic knockdown of PHGDH on cancer cell lines.

ParameterThis compoundGenetic Knockdown (shRNA/siRNA)Cell LineReference
Effect on Cell Viability EC50: 6.90 µMSignificant decrease in viabilityMDA-MB-468 (PHGDH-amplified breast cancer)[1][2]
EC50: 10.0 µMSignificant decrease in viabilityHCC70 (PHGDH-amplified breast cancer)[1]
No significant effectNo significant effectMDA-MB-231 (low PHGDH expression)[1][2]
Effect on Serine Synthesis >50% reduction in glucose incorporation into serine and glycineComplete abrogation of de novo serine synthesisSKOV3 (ovarian cancer)[1]
Decreased production of M+3 serineReduced flux in serine synthesis pathwayMDA-MB-468[3][4]

Table 1: Comparative effects of this compound and genetic knockdown on cancer cell viability and serine synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Genetic Knockdown of PHGDH using shRNA

This protocol describes the generation of stable PHGDH knockdown cell lines using a retroviral transduction-based method.

  • shRNA Vector Preparation: Short hairpin RNA (shRNA) sequences targeting PHGDH are designed and cloned into a retroviral vector (e.g., pGCLV-GV166 lentivirus vector). A scrambled shRNA sequence is used as a negative control.[5]

  • Cell Culture: MDA-MB-468 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Transfection and Virus Production: The shRNA-containing retroviral vectors, along with packaging plasmids, are transfected into a packaging cell line (e.g., HEK293T) to produce viral particles.

  • Transduction: The viral supernatant is collected and used to infect the target MDA-MB-468 cells.

  • Selection: Stably transduced cells are selected using an appropriate antibiotic (e.g., puromycin), the resistance gene for which is present on the shRNA vector.[5]

  • Validation of Knockdown: The efficiency of PHGDH knockdown is confirmed by Western blot analysis of PHGDH protein levels.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Metabolomic Analysis of Serine Synthesis using Stable Isotope Labeling

This method traces the incorporation of labeled glucose into serine and downstream metabolites to quantify the activity of the de novo serine synthesis pathway.

  • Cell Culture and Treatment: SKOV3 cells (both wild-type and PHGDH knockout) are cultured. For inhibitor studies, wild-type cells are treated with this compound (at its approximate IC50) for 24 hours.[1]

  • Stable Isotope Labeling: The culture medium is replaced with a medium containing U-13C-glucose, and the cells are incubated for a defined period (e.g., 24 hours).[1]

  • Metabolite Extraction: The medium is removed, and intracellular metabolites are extracted using ice-cold 80% methanol.

  • LC-MS Analysis: The cell extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the levels of 13C-labeled serine and glycine.

  • Data Analysis: The mass isotopomer distribution is analyzed to determine the fraction of serine and glycine derived from glucose, providing a quantitative measure of de novo serine synthesis.[1]

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_0 Serine Biosynthesis Pathway cluster_1 Points of Intervention 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Nucleotides, Lipids, etc. Nucleotides, Lipids, etc. Serine->Nucleotides, Lipids, etc. This compound This compound This compound->PHGDH shRNA/siRNA shRNA/siRNA shRNA/siRNA->PHGDH (prevents synthesis)

Figure 1: The serine biosynthesis pathway and points of intervention.

G cluster_0 Experimental Workflow start Start with PHGDH-amplified cancer cells intervention Intervention start->intervention pkumdl Treat with This compound intervention->pkumdl Pharmacological shrna Transduce with PHGDH shRNA intervention->shrna Genetic analysis Analysis pkumdl->analysis shrna->analysis viability Cell Viability Assay analysis->viability metabolomics Metabolomic Analysis (Serine Synthesis) analysis->metabolomics end Comparative Results viability->end metabolomics->end

Figure 2: Workflow for comparing this compound and PHGDH knockdown.

Conclusion

The presented data strongly supports that the pharmacological inhibition of PHGDH by this compound phenocopies the effects of genetic knockdown of PHGDH in cancer cells with amplified PHGDH. Both interventions lead to a significant reduction in cell viability and a marked decrease in de novo serine synthesis. This validation of on-target activity positions this compound as a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and as a promising lead compound for the development of novel anti-cancer therapeutics.

References

Validating PKUMDL-WQ-2201: A Head-to-Head Comparison with Genetic Knockdown of PHGDH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the on-target efficacy and cellular impact of a novel inhibitor is paramount. This guide provides a direct comparison of the pharmacological inhibitor PKUMDL-WQ-2201 with genetic knockdown of its target, 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway. The data presented here, compiled from peer-reviewed studies, validates the targeted activity of this compound and offers a framework for its application in cancer metabolism research.

Executive Summary

Phosphoglycerate Dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway and is overexpressed in various cancers, making it a compelling target for therapeutic intervention.[1] this compound is a selective, non-NAD+-competing allosteric inhibitor of PHGDH.[1] This guide demonstrates that the effects of this compound on cancer cell viability and serine synthesis closely mimic those of genetic PHGDH knockdown, confirming its specific mechanism of action.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the effects of this compound and genetic knockdown of PHGDH on cancer cell lines.

ParameterThis compoundGenetic Knockdown (shRNA/siRNA)Cell LineReference
Effect on Cell Viability EC50: 6.90 µMSignificant decrease in viabilityMDA-MB-468 (PHGDH-amplified breast cancer)[1][2]
EC50: 10.0 µMSignificant decrease in viabilityHCC70 (PHGDH-amplified breast cancer)[1]
No significant effectNo significant effectMDA-MB-231 (low PHGDH expression)[1][2]
Effect on Serine Synthesis >50% reduction in glucose incorporation into serine and glycine (B1666218)Complete abrogation of de novo serine synthesisSKOV3 (ovarian cancer)[1]
Decreased production of M+3 serineReduced flux in serine synthesis pathwayMDA-MB-468[3][4]

Table 1: Comparative effects of this compound and genetic knockdown on cancer cell viability and serine synthesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Genetic Knockdown of PHGDH using shRNA

This protocol describes the generation of stable PHGDH knockdown cell lines using a retroviral transduction-based method.

  • shRNA Vector Preparation: Short hairpin RNA (shRNA) sequences targeting PHGDH are designed and cloned into a retroviral vector (e.g., pGCLV-GV166 lentivirus vector). A scrambled shRNA sequence is used as a negative control.[5]

  • Cell Culture: MDA-MB-468 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection and Virus Production: The shRNA-containing retroviral vectors, along with packaging plasmids, are transfected into a packaging cell line (e.g., HEK293T) to produce viral particles.

  • Transduction: The viral supernatant is collected and used to infect the target MDA-MB-468 cells.

  • Selection: Stably transduced cells are selected using an appropriate antibiotic (e.g., puromycin), the resistance gene for which is present on the shRNA vector.[5]

  • Validation of Knockdown: The efficiency of PHGDH knockdown is confirmed by Western blot analysis of PHGDH protein levels.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

Metabolomic Analysis of Serine Synthesis using Stable Isotope Labeling

This method traces the incorporation of labeled glucose into serine and downstream metabolites to quantify the activity of the de novo serine synthesis pathway.

  • Cell Culture and Treatment: SKOV3 cells (both wild-type and PHGDH knockout) are cultured. For inhibitor studies, wild-type cells are treated with this compound (at its approximate IC50) for 24 hours.[1]

  • Stable Isotope Labeling: The culture medium is replaced with a medium containing U-13C-glucose, and the cells are incubated for a defined period (e.g., 24 hours).[1]

  • Metabolite Extraction: The medium is removed, and intracellular metabolites are extracted using ice-cold 80% methanol.

  • LC-MS Analysis: The cell extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the levels of 13C-labeled serine and glycine.

  • Data Analysis: The mass isotopomer distribution is analyzed to determine the fraction of serine and glycine derived from glucose, providing a quantitative measure of de novo serine synthesis.[1]

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.

G cluster_0 Serine Biosynthesis Pathway cluster_1 Points of Intervention 3-Phosphoglycerate 3-Phosphoglycerate PHGDH PHGDH 3-Phosphoglycerate->PHGDH 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate PHGDH->3-Phosphohydroxypyruvate PSAT1 PSAT1 3-Phosphohydroxypyruvate->PSAT1 Phosphoserine Phosphoserine PSAT1->Phosphoserine PSPH PSPH Phosphoserine->PSPH Serine Serine PSPH->Serine Glycine Glycine Serine->Glycine Nucleotides, Lipids, etc. Nucleotides, Lipids, etc. Serine->Nucleotides, Lipids, etc. This compound This compound This compound->PHGDH shRNA/siRNA shRNA/siRNA shRNA/siRNA->PHGDH (prevents synthesis)

Figure 1: The serine biosynthesis pathway and points of intervention.

G cluster_0 Experimental Workflow start Start with PHGDH-amplified cancer cells intervention Intervention start->intervention pkumdl Treat with This compound intervention->pkumdl Pharmacological shrna Transduce with PHGDH shRNA intervention->shrna Genetic analysis Analysis pkumdl->analysis shrna->analysis viability Cell Viability Assay analysis->viability metabolomics Metabolomic Analysis (Serine Synthesis) analysis->metabolomics end Comparative Results viability->end metabolomics->end

Figure 2: Workflow for comparing this compound and PHGDH knockdown.

Conclusion

The presented data strongly supports that the pharmacological inhibition of PHGDH by this compound phenocopies the effects of genetic knockdown of PHGDH in cancer cells with amplified PHGDH. Both interventions lead to a significant reduction in cell viability and a marked decrease in de novo serine synthesis. This validation of on-target activity positions this compound as a valuable tool for further investigation into the role of the serine biosynthesis pathway in cancer and as a promising lead compound for the development of novel anti-cancer therapeutics.

References

PKUMDL-WQ-2201: A Comparative Analysis of a Novel Allosteric PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PKUMDL-WQ-2201, a novel allosteric inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). While comprehensive cross-reactivity data for this compound against a broad panel of off-target enzymes and receptors is not publicly available, this document summarizes its known on-target activity and compares it with other known PHGDH inhibitors, providing available experimental context and methodologies.

Introduction to this compound

This compound is a small molecule compound identified as a non-NAD+-competing allosteric inhibitor of PHGDH.[1][2] PHGDH is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell growth and proliferation. By allosterically inhibiting PHGDH, this compound offers a potential therapeutic strategy for cancers dependent on this metabolic pathway.

On-Target Potency and Cellular Activity

This compound has demonstrated dose-dependent inhibitory effects on PHGDH and has shown to suppress the viability of cancer cell lines with amplified PHGDH.

Compound Target IC50 (Enzymatic Assay) Cellular EC50 (MDA-MB-468) Cellular EC50 (HCC70)
This compound PHGDH35.7 ± 8.6 μM[3]6.90 μM[3][4]10.0 μM[3][4]
CBR-5884PHGDH~33 μMNot directly comparableNot directly comparable
NCT-503PHGDH~2.5 μMSimilar to this compound[4]Similar to this compound[4]

Table 1: Comparison of In Vitro Potency of PHGDH Inhibitors. This table summarizes the reported enzymatic inhibitory concentration (IC50) and cellular effective concentration (EC50) of this compound compared to other notable PHGDH inhibitors.

Cross-Reactivity and Selectivity Profile

Detailed cross-reactivity studies for this compound against a broad range of kinases, G-protein coupled receptors (GPCRs), and other enzymes are not currently available in the public domain.

However, studies on other PHGDH inhibitors provide a framework for the expected selectivity. For instance, a separate class of PHGDH inhibitors was profiled against a panel of three other human NAD(P)+ dependent dehydrogenases (LDHA, IDH1, MDH1) and showed no significant inhibition at concentrations up to 10 μM, suggesting a degree of selectivity for PHGDH within this enzyme family.

To ascertain the on-target specificity of this compound, experiments utilizing CRISPR-Cas9 mediated PHGDH knockout (KO) cell lines have been performed. In these studies, the growth of control cells was suppressed by this compound, whereas the proliferation of PHGDH KO cells remained largely unaffected, indicating that the cytotoxic effects of the compound are primarily mediated through its inhibition of PHGDH.[3]

Experimental Protocols

PHGDH Enzymatic Assay

The inhibitory activity of this compound on PHGDH is typically determined using a biochemical assay that measures the rate of NADH production.

  • Reaction Mixture: A solution containing recombinant human PHGDH enzyme, its substrate 3-phosphoglycerate, and the cofactor NAD+ in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Initiation and Detection: The reaction is initiated, and the increase in absorbance at 340 nm, corresponding to the production of NADH, is monitored over time using a spectrophotometer.

  • IC50 Calculation: The concentration of this compound that results in a 50% reduction in the initial velocity of the enzymatic reaction is determined as the IC50 value.

Cell Viability Assay

The effect of this compound on cancer cell proliferation is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: A reagent that measures metabolic activity (and thus cell viability) is added to each well.

  • Signal Detection: The resulting signal (e.g., absorbance or luminescence) is measured using a plate reader.

  • EC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability is calculated as the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and a general workflow for assessing inhibitor specificity.

PHGDH_Pathway Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH Serine Serine Biosynthesis PHGDH->Serine PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH Allosteric Inhibition

Caption: Targeted Serine Biosynthesis Pathway.

Cross_Reactivity_Workflow cluster_screening In Vitro Screening cluster_cellular Cellular Assays Target_Assay Primary Target Assay (PHGDH) WT_Cells Wild-Type Cells KO_Cells Target Knockout Cells (PHGDH KO) Off_Target_Panel Broad Off-Target Panel (e.g., Kinases, GPCRs) PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->Target_Assay PKUMDL_WQ_2201->Off_Target_Panel PKUMDL_WQ_2201->WT_Cells PKUMDL_WQ_2201->KO_Cells

Caption: Specificity Assessment Workflow.

Conclusion

This compound is a promising allosteric inhibitor of PHGDH with demonstrated on-target activity in enzymatic and cellular assays. While its selectivity has been supported by studies in PHGDH knockout cells, a comprehensive understanding of its off-target profile awaits broad-based cross-reactivity screening. Such data will be crucial for the continued development and positioning of this compound as a potential therapeutic agent.

References

PKUMDL-WQ-2201: A Comparative Analysis of a Novel Allosteric PHGDH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PKUMDL-WQ-2201, a novel allosteric inhibitor of 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH). While comprehensive cross-reactivity data for this compound against a broad panel of off-target enzymes and receptors is not publicly available, this document summarizes its known on-target activity and compares it with other known PHGDH inhibitors, providing available experimental context and methodologies.

Introduction to this compound

This compound is a small molecule compound identified as a non-NAD+-competing allosteric inhibitor of PHGDH.[1][2] PHGDH is a critical enzyme in the serine biosynthesis pathway, which is often upregulated in various cancers to support rapid cell growth and proliferation. By allosterically inhibiting PHGDH, this compound offers a potential therapeutic strategy for cancers dependent on this metabolic pathway.

On-Target Potency and Cellular Activity

This compound has demonstrated dose-dependent inhibitory effects on PHGDH and has shown to suppress the viability of cancer cell lines with amplified PHGDH.

Compound Target IC50 (Enzymatic Assay) Cellular EC50 (MDA-MB-468) Cellular EC50 (HCC70)
This compound PHGDH35.7 ± 8.6 μM[3]6.90 μM[3][4]10.0 μM[3][4]
CBR-5884PHGDH~33 μMNot directly comparableNot directly comparable
NCT-503PHGDH~2.5 μMSimilar to this compound[4]Similar to this compound[4]

Table 1: Comparison of In Vitro Potency of PHGDH Inhibitors. This table summarizes the reported enzymatic inhibitory concentration (IC50) and cellular effective concentration (EC50) of this compound compared to other notable PHGDH inhibitors.

Cross-Reactivity and Selectivity Profile

Detailed cross-reactivity studies for this compound against a broad range of kinases, G-protein coupled receptors (GPCRs), and other enzymes are not currently available in the public domain.

However, studies on other PHGDH inhibitors provide a framework for the expected selectivity. For instance, a separate class of PHGDH inhibitors was profiled against a panel of three other human NAD(P)+ dependent dehydrogenases (LDHA, IDH1, MDH1) and showed no significant inhibition at concentrations up to 10 μM, suggesting a degree of selectivity for PHGDH within this enzyme family.

To ascertain the on-target specificity of this compound, experiments utilizing CRISPR-Cas9 mediated PHGDH knockout (KO) cell lines have been performed. In these studies, the growth of control cells was suppressed by this compound, whereas the proliferation of PHGDH KO cells remained largely unaffected, indicating that the cytotoxic effects of the compound are primarily mediated through its inhibition of PHGDH.[3]

Experimental Protocols

PHGDH Enzymatic Assay

The inhibitory activity of this compound on PHGDH is typically determined using a biochemical assay that measures the rate of NADH production.

  • Reaction Mixture: A solution containing recombinant human PHGDH enzyme, its substrate 3-phosphoglycerate, and the cofactor NAD+ in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Initiation and Detection: The reaction is initiated, and the increase in absorbance at 340 nm, corresponding to the production of NADH, is monitored over time using a spectrophotometer.

  • IC50 Calculation: The concentration of this compound that results in a 50% reduction in the initial velocity of the enzymatic reaction is determined as the IC50 value.

Cell Viability Assay

The effect of this compound on cancer cell proliferation is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-468, HCC70) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: A reagent that measures metabolic activity (and thus cell viability) is added to each well.

  • Signal Detection: The resulting signal (e.g., absorbance or luminescence) is measured using a plate reader.

  • EC50 Calculation: The concentration of this compound that causes a 50% reduction in cell viability is calculated as the EC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and a general workflow for assessing inhibitor specificity.

PHGDH_Pathway Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG PHGDH PHGDH Three_PG->PHGDH NAD+ -> NADH Serine Serine Biosynthesis PHGDH->Serine PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->PHGDH Allosteric Inhibition

Caption: Targeted Serine Biosynthesis Pathway.

Cross_Reactivity_Workflow cluster_screening In Vitro Screening cluster_cellular Cellular Assays Target_Assay Primary Target Assay (PHGDH) WT_Cells Wild-Type Cells KO_Cells Target Knockout Cells (PHGDH KO) Off_Target_Panel Broad Off-Target Panel (e.g., Kinases, GPCRs) PKUMDL_WQ_2201 This compound PKUMDL_WQ_2201->Target_Assay PKUMDL_WQ_2201->Off_Target_Panel PKUMDL_WQ_2201->WT_Cells PKUMDL_WQ_2201->KO_Cells

Caption: Specificity Assessment Workflow.

Conclusion

This compound is a promising allosteric inhibitor of PHGDH with demonstrated on-target activity in enzymatic and cellular assays. While its selectivity has been supported by studies in PHGDH knockout cells, a comprehensive understanding of its off-target profile awaits broad-based cross-reactivity screening. Such data will be crucial for the continued development and positioning of this compound as a potential therapeutic agent.

References

In Vivo Efficacy of the Novel PHGDH Inhibitor PKUMDL-WQ-2201: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comparative guide on the in vivo efficacy of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), benchmarked against other known inhibitors of the same target, CBR-5884 and NCT-503. This document provides a comprehensive overview of preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of these compounds for cancer therapy research.

Comparative In Vivo Efficacy of PHGDH Inhibitors

The following table summarizes the available quantitative data on the in vivo anti-tumor efficacy of this compound, NCT-503, and CBR-5884 in various xenograft models.

InhibitorCancer TypeCell LineAnimal ModelDosing RegimenTumor Growth InhibitionReference
This compound Breast CancerMDA-MB-468NOD.CB17 Scid/J MiceNot specifiedSubstantial inhibitory effects observed after 30 days.[1][1]
NCT-503 Breast CancerMDA-MB-468NOD SCID Mice40 mg/kg daily, intraperitoneallySignificantly reduced tumor volume and weight.[2][2]
NCT-503 Renal Cell CarcinomaHIF2α-KO-SU-R-786-oBALB/c nude mice40 mg/kg daily, intraperitoneallySignificantly suppressed tumor growth.[3][3]
CBR-5884 Ovarian CancerNot specifiedNude mice xenograftNot specifiedSlower tumor growth and lighter tumor weight observed.

Note: Specific quantitative data for tumor growth inhibition percentages were not explicitly stated in the referenced abstracts for this compound and CBR-5884, but significant anti-tumor activity was reported.

Mechanism of Action: Targeting the Serine Synthesis Pathway

This compound and its comparators are all designed to inhibit PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway. This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, these compounds aim to starve cancer cells of serine, a critical amino acid for protein synthesis, nucleotide production, and redox balance.

Serine Biosynthesis Pathway and PHGDH Inhibition Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine Serine Serine 3-Phosphoserine->Serine Nucleotide Synthesis, Protein Synthesis, etc. Nucleotide Synthesis, Protein Synthesis, etc. Serine->Nucleotide Synthesis, Protein Synthesis, etc. This compound This compound This compound->3-Phosphohydroxypyruvate Inhibits

Caption: Inhibition of PHGDH by this compound blocks the conversion of 3-phosphoglycerate, a key step in the serine biosynthesis pathway.

Experimental Protocols

This compound In Vivo Efficacy Study
  • Cell Line and Animal Model: MDA-MB-468 human breast cancer cells were injected into the fourth mammary fat pad of NOD.CB17 Scid/J mice.[1]

  • Procedure: Tumor volumes were monitored every two days. After a palpable tumor formed, mice were treated with this compound for 30 days.[1]

  • Endpoint: The primary endpoint was the measurement of tumor volume and weight at the end of the 30-day treatment period, compared to a vehicle-treated control group.

NCT-503 In Vivo Efficacy Study (Renal Cell Carcinoma)
  • Cell Line and Animal Model: HIF2α-KO-SU-R-786-o human renal cell carcinoma cells were subcutaneously injected into the flanks of female BALB/c nude mice.[3]

  • Procedure: Treatment with NCT-503 (40 mg/kg, intraperitoneally) or vehicle began the day after tumor cell injection and continued daily.[3]

  • Endpoint: Tumor growth was monitored, and the primary endpoint was the final tumor volume in the treated group compared to the vehicle control group.

CBR-5884 In Vivo Efficacy Study (Ovarian Cancer)
  • Cell Line and Animal Model: An epithelial ovarian cancer cell line was used to establish xenografts in nude mice.

  • Procedure: Mice with established tumors were treated with CBR-5884.

  • Endpoint: Tumor growth and final tumor weight were compared between the treated and control groups.

General Xenograft Experimental Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Establishment Tumor Establishment Cell Implantation->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Tumor Monitoring Tumor Monitoring Treatment Group->Tumor Monitoring Control Group->Tumor Monitoring Endpoint Analysis Endpoint Analysis Tumor Monitoring->Endpoint Analysis Data Comparison Data Comparison Endpoint Analysis->Data Comparison

Caption: A generalized workflow for in vivo efficacy studies using xenograft models.

Discussion

The available data indicates that this compound is a promising anti-cancer agent that demonstrates significant in vivo efficacy in a breast cancer model. Its performance is comparable to that of NCT-503, another PHGDH inhibitor with demonstrated efficacy in multiple cancer models. While CBR-5884 has also shown anti-tumor effects in vivo, reports of its instability in mouse plasma may warrant further investigation into its pharmacokinetic properties.

This comparative guide highlights the potential of targeting the serine biosynthesis pathway as a therapeutic strategy for cancers with upregulated PHGDH. Further head-to-head studies with standardized protocols and quantitative endpoints will be crucial for a more definitive comparison of the in vivo efficacy of these promising inhibitors.

References

In Vivo Efficacy of the Novel PHGDH Inhibitor PKUMDL-WQ-2201: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comparative guide on the in vivo efficacy of PKUMDL-WQ-2201, a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH), benchmarked against other known inhibitors of the same target, CBR-5884 and NCT-503. This document provides a comprehensive overview of preclinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of these compounds for cancer therapy research.

Comparative In Vivo Efficacy of PHGDH Inhibitors

The following table summarizes the available quantitative data on the in vivo anti-tumor efficacy of this compound, NCT-503, and CBR-5884 in various xenograft models.

InhibitorCancer TypeCell LineAnimal ModelDosing RegimenTumor Growth InhibitionReference
This compound Breast CancerMDA-MB-468NOD.CB17 Scid/J MiceNot specifiedSubstantial inhibitory effects observed after 30 days.[1][1]
NCT-503 Breast CancerMDA-MB-468NOD SCID Mice40 mg/kg daily, intraperitoneallySignificantly reduced tumor volume and weight.[2][2]
NCT-503 Renal Cell CarcinomaHIF2α-KO-SU-R-786-oBALB/c nude mice40 mg/kg daily, intraperitoneallySignificantly suppressed tumor growth.[3][3]
CBR-5884 Ovarian CancerNot specifiedNude mice xenograftNot specifiedSlower tumor growth and lighter tumor weight observed.

Note: Specific quantitative data for tumor growth inhibition percentages were not explicitly stated in the referenced abstracts for this compound and CBR-5884, but significant anti-tumor activity was reported.

Mechanism of Action: Targeting the Serine Synthesis Pathway

This compound and its comparators are all designed to inhibit PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway. This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis. By inhibiting PHGDH, these compounds aim to starve cancer cells of serine, a critical amino acid for protein synthesis, nucleotide production, and redox balance.

Serine Biosynthesis Pathway and PHGDH Inhibition Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine Serine Serine 3-Phosphoserine->Serine Nucleotide Synthesis, Protein Synthesis, etc. Nucleotide Synthesis, Protein Synthesis, etc. Serine->Nucleotide Synthesis, Protein Synthesis, etc. This compound This compound This compound->3-Phosphohydroxypyruvate Inhibits

Caption: Inhibition of PHGDH by this compound blocks the conversion of 3-phosphoglycerate, a key step in the serine biosynthesis pathway.

Experimental Protocols

This compound In Vivo Efficacy Study
  • Cell Line and Animal Model: MDA-MB-468 human breast cancer cells were injected into the fourth mammary fat pad of NOD.CB17 Scid/J mice.[1]

  • Procedure: Tumor volumes were monitored every two days. After a palpable tumor formed, mice were treated with this compound for 30 days.[1]

  • Endpoint: The primary endpoint was the measurement of tumor volume and weight at the end of the 30-day treatment period, compared to a vehicle-treated control group.

NCT-503 In Vivo Efficacy Study (Renal Cell Carcinoma)
  • Cell Line and Animal Model: HIF2α-KO-SU-R-786-o human renal cell carcinoma cells were subcutaneously injected into the flanks of female BALB/c nude mice.[3]

  • Procedure: Treatment with NCT-503 (40 mg/kg, intraperitoneally) or vehicle began the day after tumor cell injection and continued daily.[3]

  • Endpoint: Tumor growth was monitored, and the primary endpoint was the final tumor volume in the treated group compared to the vehicle control group.

CBR-5884 In Vivo Efficacy Study (Ovarian Cancer)
  • Cell Line and Animal Model: An epithelial ovarian cancer cell line was used to establish xenografts in nude mice.

  • Procedure: Mice with established tumors were treated with CBR-5884.

  • Endpoint: Tumor growth and final tumor weight were compared between the treated and control groups.

General Xenograft Experimental Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Cell Culture Cell Culture Cell Implantation Cell Implantation Cell Culture->Cell Implantation Tumor Establishment Tumor Establishment Cell Implantation->Tumor Establishment Randomization Randomization Tumor Establishment->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Tumor Monitoring Tumor Monitoring Treatment Group->Tumor Monitoring Control Group->Tumor Monitoring Endpoint Analysis Endpoint Analysis Tumor Monitoring->Endpoint Analysis Data Comparison Data Comparison Endpoint Analysis->Data Comparison

Caption: A generalized workflow for in vivo efficacy studies using xenograft models.

Discussion

The available data indicates that this compound is a promising anti-cancer agent that demonstrates significant in vivo efficacy in a breast cancer model. Its performance is comparable to that of NCT-503, another PHGDH inhibitor with demonstrated efficacy in multiple cancer models. While CBR-5884 has also shown anti-tumor effects in vivo, reports of its instability in mouse plasma may warrant further investigation into its pharmacokinetic properties.

This comparative guide highlights the potential of targeting the serine biosynthesis pathway as a therapeutic strategy for cancers with upregulated PHGDH. Further head-to-head studies with standardized protocols and quantitative endpoints will be crucial for a more definitive comparison of the in vivo efficacy of these promising inhibitors.

References

Differential Response of Cancer Cell Lines to the PHGDH Inhibitor PKUMDL-WQ-2201: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2201, and its differential effects on various cancer cell lines. The information presented herein is intended to support researchers in evaluating the therapeutic potential of targeting the serine biosynthesis pathway in cancer.

Introduction to this compound

This compound is a potent and selective, non-NAD+-competing allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is frequently upregulated in various cancers to support rapid cell growth and proliferation. By inhibiting PHGDH, this compound effectively blocks the production of serine, leading to cancer cell death, particularly in cell lines that are dependent on this pathway.

Comparative Analysis of In Vitro Efficacy

The in vitro efficacy of this compound has been evaluated across a panel of cancer cell lines and compared with other known PHGDH inhibitors, CBR-5884 and NCT-503. The data, summarized in the tables below, highlight the differential sensitivity of cancer cell lines to these inhibitors, which often correlates with their PHGDH expression levels.

This compound Efficacy Data
Cell LineCancer TypePHGDH AmplificationEC50 (µM)Citation
MDA-MB-468Breast CancerAmplified6.90[1]
HCC70Breast CancerAmplified10.0[1]
ZR-75-1Breast CancerNon-amplified>130[1]
MCF-7Breast CancerNon-amplified>200[1]
MDA-MB-231Breast CancerNon-amplified>200[1]
MCF-10AImmortalized Breast EpithelialN/AWeak cytotoxicity[1]
Comparative Efficacy of PHGDH Inhibitors
Cell LineCancer TypeThis compound EC50 (µM)CBR-5884 IC50 (µM)NCT-503 IC50/EC50 (µM)Citations
MDA-MB-468Breast Cancer6.90~338-16[1][2]
HCC70Breast Cancer10.0N/A8-16[1][2]
MDA-MB-231Breast Cancer>200>100~60-100[1][2]
SKOV3Ovarian CancerN/A~30-60N/A
ID8Ovarian CancerN/A~30-60N/A[3]
BT-20Breast CancerN/AN/A8-16[2]
HT1080FibrosarcomaN/AN/A8-16[2]
MT-3Breast CancerN/AN/A8-16[2]
ZR-75-1Breast Cancer>130N/A>100[1][2]
SK-MEL-2MelanomaN/AN/A>100[2]

Note: EC50 and IC50 values represent the concentration of a drug that gives half-maximal response or inhibition, respectively. "N/A" indicates that the data was not available from the searched sources.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

G cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Rate-limiting step) 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 Serine Serine 3-Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Protein Synthesis Protein Synthesis Serine->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis Glycine->Nucleotide Synthesis Cancer Cell Proliferation Cancer Cell Proliferation Nucleotide Synthesis->Cancer Cell Proliferation GSH Synthesis GSH Synthesis Cysteine->GSH Synthesis GSH Synthesis->Cancer Cell Proliferation Redox Balance Protein Synthesis->Cancer Cell Proliferation This compound This compound This compound->3-Phosphohydroxypyruvate Inhibits

Caption: Serine Biosynthesis Pathway and Inhibition by this compound.

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound 24h Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent 72h Incubate Incubate Add MTT Reagent->Incubate 4h Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Overnight Calculate Cell Viability Calculate Cell Viability Measure Absorbance (570nm)->Calculate Cell Viability

Caption: Experimental Workflow for MTT Cell Viability Assay.

Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, dark) Incubate (15 min, RT, dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, dark)->Analyze by Flow Cytometry

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[4][5][6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: The following day, treat the cells with various concentrations of this compound (or other inhibitors). A vehicle control (e.g., DMSO) should be included. Incubate for 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 values can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[8][9][10][11][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. Unstained and single-stained controls should be used for compensation and gating.

Western Blotting

This is a general protocol for detecting protein expression levels.

  • Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., PHGDH, cleaved caspase-3, Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates potent and selective inhibitory activity against cancer cell lines with amplified PHGDH, highlighting its potential as a targeted therapeutic agent. The differential response observed across various cancer cell lines underscores the importance of patient stratification based on PHGDH expression levels for future clinical investigations. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer types and in in vivo models.

References

Differential Response of Cancer Cell Lines to the PHGDH Inhibitor PKUMDL-WQ-2201: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2201, and its differential effects on various cancer cell lines. The information presented herein is intended to support researchers in evaluating the therapeutic potential of targeting the serine biosynthesis pathway in cancer.

Introduction to this compound

This compound is a potent and selective, non-NAD+-competing allosteric inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is frequently upregulated in various cancers to support rapid cell growth and proliferation. By inhibiting PHGDH, this compound effectively blocks the production of serine, leading to cancer cell death, particularly in cell lines that are dependent on this pathway.

Comparative Analysis of In Vitro Efficacy

The in vitro efficacy of this compound has been evaluated across a panel of cancer cell lines and compared with other known PHGDH inhibitors, CBR-5884 and NCT-503. The data, summarized in the tables below, highlight the differential sensitivity of cancer cell lines to these inhibitors, which often correlates with their PHGDH expression levels.

This compound Efficacy Data
Cell LineCancer TypePHGDH AmplificationEC50 (µM)Citation
MDA-MB-468Breast CancerAmplified6.90[1]
HCC70Breast CancerAmplified10.0[1]
ZR-75-1Breast CancerNon-amplified>130[1]
MCF-7Breast CancerNon-amplified>200[1]
MDA-MB-231Breast CancerNon-amplified>200[1]
MCF-10AImmortalized Breast EpithelialN/AWeak cytotoxicity[1]
Comparative Efficacy of PHGDH Inhibitors
Cell LineCancer TypeThis compound EC50 (µM)CBR-5884 IC50 (µM)NCT-503 IC50/EC50 (µM)Citations
MDA-MB-468Breast Cancer6.90~338-16[1][2]
HCC70Breast Cancer10.0N/A8-16[1][2]
MDA-MB-231Breast Cancer>200>100~60-100[1][2]
SKOV3Ovarian CancerN/A~30-60N/A
ID8Ovarian CancerN/A~30-60N/A[3]
BT-20Breast CancerN/AN/A8-16[2]
HT1080FibrosarcomaN/AN/A8-16[2]
MT-3Breast CancerN/AN/A8-16[2]
ZR-75-1Breast Cancer>130N/A>100[1][2]
SK-MEL-2MelanomaN/AN/A>100[2]

Note: EC50 and IC50 values represent the concentration of a drug that gives half-maximal response or inhibition, respectively. "N/A" indicates that the data was not available from the searched sources.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

G cluster_glycolysis Glycolysis cluster_serine_synthesis De Novo Serine Biosynthesis cluster_downstream Downstream Pathways Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Multiple Steps 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH (Rate-limiting step) 3-Phosphoserine 3-Phosphoserine 3-Phosphohydroxypyruvate->3-Phosphoserine PSAT1 Serine Serine 3-Phosphoserine->Serine PSPH Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Protein Synthesis Protein Synthesis Serine->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis Glycine->Nucleotide Synthesis Cancer Cell Proliferation Cancer Cell Proliferation Nucleotide Synthesis->Cancer Cell Proliferation GSH Synthesis GSH Synthesis Cysteine->GSH Synthesis GSH Synthesis->Cancer Cell Proliferation Redox Balance Protein Synthesis->Cancer Cell Proliferation This compound This compound This compound->3-Phosphohydroxypyruvate Inhibits

Caption: Serine Biosynthesis Pathway and Inhibition by this compound.

Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound 24h Add MTT Reagent Add MTT Reagent Treat with this compound->Add MTT Reagent 72h Incubate Incubate Add MTT Reagent->Incubate 4h Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Overnight Calculate Cell Viability Calculate Cell Viability Measure Absorbance (570nm)->Calculate Cell Viability

Caption: Experimental Workflow for MTT Cell Viability Assay.

Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, dark) Incubate (15 min, RT, dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, dark) Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate (15 min, RT, dark)->Analyze by Flow Cytometry

Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[4][5][6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: The following day, treat the cells with various concentrations of this compound (or other inhibitors). A vehicle control (e.g., DMSO) should be included. Incubate for 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The EC50 values can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[8][9][10][11][12]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. Unstained and single-stained controls should be used for compensation and gating.

Western Blotting

This is a general protocol for detecting protein expression levels.

  • Cell Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., PHGDH, cleaved caspase-3, Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates potent and selective inhibitory activity against cancer cell lines with amplified PHGDH, highlighting its potential as a targeted therapeutic agent. The differential response observed across various cancer cell lines underscores the importance of patient stratification based on PHGDH expression levels for future clinical investigations. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer types and in in vivo models.

References

literature review comparing PKUMDL-WQ-2201 with first-generation PHGDH inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2201, with notable first-generation PHGDH inhibitors. The following sections detail the compounds' mechanisms of action, present comparative quantitative data, outline experimental protocols for their evaluation, and visualize key biological pathways and experimental workflows.

Introduction to PHGDH Inhibition

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. This pathway is often upregulated in various cancers to meet the high demand for serine, which is essential for nucleotide synthesis, redox balance, and biomass production. Consequently, PHGDH has emerged as a promising therapeutic target for cancer treatment. First-generation inhibitors have validated this approach, and newer compounds like this compound are being developed to improve upon their predecessors.

Mechanism of Action

This compound is a novel, selective, and non-NAD+-competing allosteric inhibitor of PHGDH. It binds to a distinct allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity.

First-generation PHGDH inhibitors encompass a variety of mechanisms:

  • CBR-5884: A non-competitive inhibitor that disrupts the oligomerization state of PHGDH.

  • NCT-503: A non-competitive inhibitor with respect to both 3-phosphoglycerate and NAD+.

  • BI-4924: A potent and selective NADH/NAD+-competitive inhibitor.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo efficacy data for this compound and first-generation PHGDH inhibitors.

Table 1: In Vitro Enzymatic Inhibition (IC50)

CompoundIC50 (µM)Mechanism of Action
This compound 35.7Allosteric, Non-NAD+ competitive
CBR-588433Non-competitive
NCT-5032.5Non-competitive
BI-49240.003NAD+ competitive

Table 2: In Vitro Cellular Efficacy (EC50) in PHGDH-dependent Cancer Cell Lines

CompoundCell LineEC50 (µM)
This compound MDA-MB-4686.9
HCC7010.0
CBR-5884Various~15-30
NCT-503MDA-MB-4688-16
BI-4924VariousNot widely reported

Table 3: In Vivo Efficacy in Xenograft Models

CompoundAnimal ModelDosingTumor Growth Inhibition
This compound MDA-MB-468 xenograft20 mg/kg, i.p., dailySignificant
NCT-503MDA-MB-468 xenograft40 mg/kg, i.p., dailySignificant
CBR-5884Not typically used in vivo due to instability--
BI-4924Not widely reported--

Experimental Protocols

PHGDH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PHGDH.

Materials:

  • Purified recombinant human PHGDH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM DTT)

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Coupling enzyme: Diaphorase

  • Detection reagent: Resazurin

  • Test compounds dissolved in DMSO

  • 384-well black microplates

Protocol:

  • Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate.

  • Add 5 µL of PHGDH enzyme solution (final concentration ~10 nM) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a substrate mix containing 3-PG (final concentration ~200 µM), NAD+ (final concentration ~500 µM), diaphorase, and resazurin.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence of the resulting resorufin at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of PHGDH inhibitors on the viability and proliferation of cancer cells.

Materials:

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well clear cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the EC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of PHGDH inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

Protocol:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice daily via intraperitoneal (i.p.) injection.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Visualizations

Signaling Pathway```dot

PHGDH_Pathway cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Effects Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Multiple Steps PHGDH PHGDH 3-PHP 3-Phosphohydroxypyruvate PSAT1 PSAT1 PSP Phosphoserine PSPH PSPH Serine Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Redox Balance Redox Balance Serine->Redox Balance Biomass Production Biomass Production Serine->Biomass Production This compound This compound This compound->PHGDH Allosteric Inhibition First-Gen Inhibitors First-Generation Inhibitors First-Gen Inhibitors->PHGDH Inhibition

Caption: Workflow for the PHGDH enzyme inhibition assay.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start inject_cells Inject cancer cells subcutaneously into mice start->inject_cells tumor_growth Allow tumors to reach palpable size inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer_drug Administer test compound or vehicle daily randomize->administer_drug measure_tumor Measure tumor volume every 2-3 days administer_drug->measure_tumor monitor_health Monitor mouse body weight measure_tumor->monitor_health end_study End of study: Euthanize and excise tumors measure_tumor->end_study Endpoint reached monitor_health->administer_drug Continue treatment analyze_results Analyze tumor growth inhibition end_study->analyze_results end_process End analyze_results->end_process

Caption: Workflow for the in vivo tumor xenograft study.

Conclusion

This compound represents a promising advancement in the field of PHGDH inhibition. Its distinct allosteric mechanism of action offers a potential advantage over first-generation inhibitors, some of which are competitive with the enzyme's cofactor. While its in vitro enzymatic potency (IC50) is comparable to some first-generation inhibitors like CBR-5884, its cellular efficacy (EC50) is in a similar micromolar range to NCT-503. Importantly, this compound has demonstrated significant in vivo anti-tumor activity, a critical feature for a clinical candidate. Further preclinical development and investigation into its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and effective cancer therapies targeting the serine synthesis pathway.

literature review comparing PKUMDL-WQ-2201 with first-generation PHGDH inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel phosphoglycerate dehydrogenase (PHGDH) inhibitor, PKUMDL-WQ-2201, with notable first-generation PHGDH inhibitors. The following sections detail the compounds' mechanisms of action, present comparative quantitative data, outline experimental protocols for their evaluation, and visualize key biological pathways and experimental workflows.

Introduction to PHGDH Inhibition

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine synthesis pathway, catalyzing the first, rate-limiting step of converting 3-phosphoglycerate (B1209933) to 3-phosphohydroxypyruvate. This pathway is often upregulated in various cancers to meet the high demand for serine, which is essential for nucleotide synthesis, redox balance, and biomass production. Consequently, PHGDH has emerged as a promising therapeutic target for cancer treatment. First-generation inhibitors have validated this approach, and newer compounds like this compound are being developed to improve upon their predecessors.

Mechanism of Action

This compound is a novel, selective, and non-NAD+-competing allosteric inhibitor of PHGDH. It binds to a distinct allosteric site on the enzyme, inducing a conformational change that inhibits its catalytic activity.

First-generation PHGDH inhibitors encompass a variety of mechanisms:

  • CBR-5884: A non-competitive inhibitor that disrupts the oligomerization state of PHGDH.

  • NCT-503: A non-competitive inhibitor with respect to both 3-phosphoglycerate and NAD+.

  • BI-4924: A potent and selective NADH/NAD+-competitive inhibitor.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo efficacy data for this compound and first-generation PHGDH inhibitors.

Table 1: In Vitro Enzymatic Inhibition (IC50)

CompoundIC50 (µM)Mechanism of Action
This compound 35.7Allosteric, Non-NAD+ competitive
CBR-588433Non-competitive
NCT-5032.5Non-competitive
BI-49240.003NAD+ competitive

Table 2: In Vitro Cellular Efficacy (EC50) in PHGDH-dependent Cancer Cell Lines

CompoundCell LineEC50 (µM)
This compound MDA-MB-4686.9
HCC7010.0
CBR-5884Various~15-30
NCT-503MDA-MB-4688-16
BI-4924VariousNot widely reported

Table 3: In Vivo Efficacy in Xenograft Models

CompoundAnimal ModelDosingTumor Growth Inhibition
This compound MDA-MB-468 xenograft20 mg/kg, i.p., dailySignificant
NCT-503MDA-MB-468 xenograft40 mg/kg, i.p., dailySignificant
CBR-5884Not typically used in vivo due to instability--
BI-4924Not widely reported--

Experimental Protocols

PHGDH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PHGDH.

Materials:

  • Purified recombinant human PHGDH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM DTT)

  • Substrate: 3-phosphoglycerate (3-PG)

  • Cofactor: NAD+

  • Coupling enzyme: Diaphorase

  • Detection reagent: Resazurin

  • Test compounds dissolved in DMSO

  • 384-well black microplates

Protocol:

  • Add 50 nL of test compound solution in DMSO to the wells of a 384-well plate.

  • Add 5 µL of PHGDH enzyme solution (final concentration ~10 nM) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a substrate mix containing 3-PG (final concentration ~200 µM), NAD+ (final concentration ~500 µM), diaphorase, and resazurin.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence of the resulting resorufin (B1680543) at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of PHGDH inhibitors on the viability and proliferation of cancer cells.

Materials:

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well clear cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the EC50 value.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of PHGDH inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • PHGDH-dependent cancer cell line (e.g., MDA-MB-468)

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

Protocol:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice daily via intraperitoneal (i.p.) injection.

  • Measure the tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Visualizations

Signaling Pathway```dot

PHGDH_Pathway cluster_ssp Serine Synthesis Pathway cluster_downstream Downstream Effects Glucose Glucose 3-PG 3-Phosphoglycerate Glucose->3-PG Multiple Steps PHGDH PHGDH 3-PHP 3-Phosphohydroxypyruvate PSAT1 PSAT1 PSP Phosphoserine PSPH PSPH Serine Serine Nucleotide Synthesis Nucleotide Synthesis Serine->Nucleotide Synthesis Redox Balance Redox Balance Serine->Redox Balance Biomass Production Biomass Production Serine->Biomass Production This compound This compound This compound->PHGDH Allosteric Inhibition First-Gen Inhibitors First-Generation Inhibitors First-Gen Inhibitors->PHGDH Inhibition

Caption: Workflow for the PHGDH enzyme inhibition assay.

Experimental Workflow: In Vivo Xenograft Study

Xenograft_Workflow start Start inject_cells Inject cancer cells subcutaneously into mice start->inject_cells tumor_growth Allow tumors to reach palpable size inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer_drug Administer test compound or vehicle daily randomize->administer_drug measure_tumor Measure tumor volume every 2-3 days administer_drug->measure_tumor monitor_health Monitor mouse body weight measure_tumor->monitor_health end_study End of study: Euthanize and excise tumors measure_tumor->end_study Endpoint reached monitor_health->administer_drug Continue treatment analyze_results Analyze tumor growth inhibition end_study->analyze_results end_process End analyze_results->end_process

Caption: Workflow for the in vivo tumor xenograft study.

Conclusion

This compound represents a promising advancement in the field of PHGDH inhibition. Its distinct allosteric mechanism of action offers a potential advantage over first-generation inhibitors, some of which are competitive with the enzyme's cofactor. While its in vitro enzymatic potency (IC50) is comparable to some first-generation inhibitors like CBR-5884, its cellular efficacy (EC50) is in a similar micromolar range to NCT-503. Importantly, this compound has demonstrated significant in vivo anti-tumor activity, a critical feature for a clinical candidate. Further preclinical development and investigation into its pharmacokinetic and pharmacodynamic properties are warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the ongoing development of novel and effective cancer therapies targeting the serine synthesis pathway.

Safety Operating Guide

Essential Safety and Handling Guidance for PKUMDL-WQ-2201

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for PKUMDL-WQ-2201 is not publicly available. This document provides guidance based on general laboratory safety principles for handling research compounds. All procedures must be conducted in strict accordance with your institution's safety protocols and after consulting with your designated safety officer. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment before any handling occurs.

Immediate Safety and Logistical Information

This compound is a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) intended for laboratory research use only.[1] Due to the absence of a specific SDS, researchers must handle this compound with the caution appropriate for a chemical with unknown toxicological properties. Standard laboratory best practices for handling potent, biologically active small molecules should be followed at all times.

Storage and Solubility

Proper storage is crucial to maintain the integrity of this compound. The compound is typically supplied as a solid and should be stored at -20°C. Once in solution, storage conditions depend on the duration. For short-term storage (up to one month), -20°C is recommended, while for long-term storage (up to six months), -80°C is advised to prevent degradation.[1] The compound is soluble in DMSO.

ParameterValue
Storage (Solid) -20°C
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)[1]
Solubility Soluble in DMSO

Operational and Disposal Plans

The following procedural guidance is based on standard laboratory protocols for handling research compounds of unknown hazard.

Personal Protective Equipment (PPE)

Given the lack of specific data, a comprehensive PPE strategy is mandatory to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the solid compound or its solutions.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given the solubility in DMSO, which can facilitate skin absorption of other substances, extra care should be taken. Change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of aerosol generation or spillage, consider a disposable gown.

  • Respiratory Protection: Work with the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge should be used, based on a formal risk assessment.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing: To handle the solid, carefully weigh the required amount in a chemical fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

  • Solubilization: Prepare stock solutions within the fume hood. Add the solvent (e.g., DMSO) to the vial containing the solid compound slowly to avoid splashing. Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes for storage.[1]

  • Spill Management: In case of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure of the hazard. For small spills, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound, including empty vials, used pipette tips, gloves, and absorbent materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible waste containers. Do not mix with other waste streams unless permitted by your institution's waste management guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a standard workflow for handling a research compound like this compound, from initial receipt to final disposal.

G cluster_prep Preparation & Planning cluster_handling Compound Handling cluster_exp Experimentation cluster_disposal Waste Management a Review Institutional SOPs & Conduct Risk Assessment b Procure & Inspect Required PPE a->b c Prepare & Verify Work Area (Fume Hood) b->c d Receive & Log This compound c->d e Weigh Solid Compound (in Fume Hood) d->e f Prepare Stock Solution (e.g., in DMSO) e->f g Aliquot for Storage (-20°C or -80°C) f->g h Perform Experiment (Following Protocol) g->h i Segregate Contaminated Waste (Solid & Liquid) h->i j Label Hazardous Waste Container i->j k Store Waste Securely for EHS Pickup j->k

Caption: Workflow for Safe Handling of this compound.

References

Essential Safety and Handling Guidance for PKUMDL-WQ-2201

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for PKUMDL-WQ-2201 is not publicly available. This document provides guidance based on general laboratory safety principles for handling research compounds. All procedures must be conducted in strict accordance with your institution's safety protocols and after consulting with your designated safety officer. The information provided here is for guidance purposes only and should be supplemented by a thorough risk assessment before any handling occurs.

Immediate Safety and Logistical Information

This compound is a novel allosteric inhibitor of phosphoglycerate dehydrogenase (PHGDH) intended for laboratory research use only.[1] Due to the absence of a specific SDS, researchers must handle this compound with the caution appropriate for a chemical with unknown toxicological properties. Standard laboratory best practices for handling potent, biologically active small molecules should be followed at all times.

Storage and Solubility

Proper storage is crucial to maintain the integrity of this compound. The compound is typically supplied as a solid and should be stored at -20°C. Once in solution, storage conditions depend on the duration. For short-term storage (up to one month), -20°C is recommended, while for long-term storage (up to six months), -80°C is advised to prevent degradation.[1] The compound is soluble in DMSO.

ParameterValue
Storage (Solid) -20°C
Storage (Stock Solution) -20°C (1 month), -80°C (6 months)[1]
Solubility Soluble in DMSO

Operational and Disposal Plans

The following procedural guidance is based on standard laboratory protocols for handling research compounds of unknown hazard.

Personal Protective Equipment (PPE)

Given the lack of specific data, a comprehensive PPE strategy is mandatory to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the solid compound or its solutions.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given the solubility in DMSO, which can facilitate skin absorption of other substances, extra care should be taken. Change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of aerosol generation or spillage, consider a disposable gown.

  • Respiratory Protection: Work with the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge should be used, based on a formal risk assessment.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The designated work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing: To handle the solid, carefully weigh the required amount in a chemical fume hood. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

  • Solubilization: Prepare stock solutions within the fume hood. Add the solvent (e.g., DMSO) to the vial containing the solid compound slowly to avoid splashing. Ensure the vial is securely capped and vortex or sonicate as needed to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes for storage.[1]

  • Spill Management: In case of a spill, immediately alert others in the vicinity. Evacuate the area if the spill is large or if you are unsure of the hazard. For small spills, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound, including empty vials, used pipette tips, gloves, and absorbent materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemically compatible waste containers. Do not mix with other waste streams unless permitted by your institution's waste management guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a standard workflow for handling a research compound like this compound, from initial receipt to final disposal.

G cluster_prep Preparation & Planning cluster_handling Compound Handling cluster_exp Experimentation cluster_disposal Waste Management a Review Institutional SOPs & Conduct Risk Assessment b Procure & Inspect Required PPE a->b c Prepare & Verify Work Area (Fume Hood) b->c d Receive & Log This compound c->d e Weigh Solid Compound (in Fume Hood) d->e f Prepare Stock Solution (e.g., in DMSO) e->f g Aliquot for Storage (-20°C or -80°C) f->g h Perform Experiment (Following Protocol) g->h i Segregate Contaminated Waste (Solid & Liquid) h->i j Label Hazardous Waste Container i->j k Store Waste Securely for EHS Pickup j->k

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKUMDL-WQ-2201
Reactant of Route 2
Reactant of Route 2
PKUMDL-WQ-2201

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.